molecular formula C6H3BrN2 B566249 3-Bromo-6-ethynylpyridazine CAS No. 1797130-79-0

3-Bromo-6-ethynylpyridazine

Cat. No.: B566249
CAS No.: 1797130-79-0
M. Wt: 183.008
InChI Key: BWWYPJJAGCIQLQ-UHFFFAOYSA-N
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Description

3-Bromo-6-ethynylpyridazine is a versatile heteroaromatic building block designed for pharmaceutical and materials science research. This compound features two distinct reactive sites: a bromine substituent suitable for metal-catalyzed cross-coupling reactions (such as Suzuki or Negishi couplings) and an ethynyl group ideal for click chemistry (e.g., Huisgen cycloaddition) or Sonogashira couplings. This dual functionality makes it a valuable precursor for constructing complex molecular architectures, including conjugated systems for organic electronics and functionalized ligands for catalysis . Researchers utilize this scaffold in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. As a pyridazine derivative, it may also serve as a core structure in medicinal chemistry for developing novel enzyme inhibitors. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for specific purity data and handling instructions.

Properties

IUPAC Name

3-bromo-6-ethynylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWYPJJAGCIQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Heterocyclic Building Block

3-Bromo-6-ethynylpyridazine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique bifunctional architecture, featuring a reactive bromine atom and a terminal alkyne on a pyridazine core, makes it a versatile synthon. The bromine atom is amenable to a wide array of cross-coupling reactions, while the ethynyl group provides a gateway for click chemistry, further coupling reactions, and the introduction of complex molecular scaffolds. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in established chemical principles and supported by authoritative literature. The narrative emphasizes not just the procedural steps but the underlying causality, empowering researchers to adapt and troubleshoot the methodology effectively.

The synthesis is logically approached in a two-part sequence: first, the construction of a key precursor, 3,6-dibromopyridazine, followed by a selective Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

Part 1: Synthesis of the Core Precursor: 3,6-Dibromopyridazine

The foundational step in this synthesis is the reliable preparation of the 3,6-dibromopyridazine scaffold. This is efficiently achieved from inexpensive commodity chemicals, namely maleic anhydride and hydrazine, followed by a robust bromination reaction.

Principle and Rationale

The synthesis commences with the formation of maleic hydrazide via the condensation of maleic anhydride with hydrazine.[1] This intermediate possesses a stable, six-membered heterocyclic ring. The subsequent, critical step involves the conversion of the di-oxo functionality of maleic hydrazide into a di-bromo system. This transformation is effectively carried out using a potent brominating agent such as phosphorus(V) oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).[1][2] These reagents are highly effective for replacing hydroxyl groups on heteroaromatic rings with bromine atoms.

Reaction Scheme: From Maleic Anhydride to 3,6-Dibromopyridazine

G MA Maleic Anhydride mid1 MA->mid1 HY Hydrazine Hydrate HY->mid1 MH Maleic Hydrazide (Pyridazine-3,6-diol) mid2 MH->mid2 POBr3 POBr₃ POBr3->mid2 DBP 3,6-Dibromopyridazine mid1->MH Condensation (Reflux in H₂O) mid2->DBP Bromination (Heat, ~100°C)

Caption: Synthesis pathway for the 3,6-dibromopyridazine precursor.

Detailed Experimental Protocol: 3,6-Dibromopyridazine

Step 1: Synthesis of Maleic Hydrazide

  • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (2.00 g) in water (11 mL).

  • To this solution, carefully add hydrazine monohydrate (64% v/v, 1.2 mL).[1]

  • Heat the resulting mixture to reflux using a pre-heated oil bath. The slurry will become a homogeneous solution.

  • Maintain reflux for 16 hours.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Dilute the mixture with an additional 5 mL of water to induce precipitation.

  • Isolate the precipitate by vacuum filtration, washing the solid with cold water (3 x 5 mL). Dry the product under vacuum to yield maleic hydrazide.

Step 2: Bromination to 3,6-Dibromopyridazine

  • Caution: This step should be performed in a well-ventilated fume hood as POBr₃ is corrosive and moisture-sensitive.

  • In a dry flask, charge maleic hydrazide (1.00 g) and freshly distilled phosphorus(V) oxybromide (POBr₃, 5.73 g).[1]

  • Heat the homogeneous solution to 100°C in a pre-heated oil bath and maintain for 3 hours.

  • After cooling slightly, very carefully pour the reaction mixture over a slurry of ice/water (~50 mL). This is a highly exothermic process and should be done slowly and with caution.

  • Cool the resulting mixture to 0°C in an ice bath.

  • Adjust the pH to approximately 10 by the slow, portion-wise addition of 10 M aqueous NaOH. A precipitate will form.

  • Isolate the solid product by vacuum filtration and wash thoroughly with water (3 x 10 mL).

  • Dry the product under vacuum. The resulting solid is 3,6-dibromopyridazine.

Precursor Characterization Data
PropertyExpected ValueSource(s)
Molecular Formula C₄H₂Br₂N₂[2][3]
Molecular Weight 237.88 g/mol [2][3]
Appearance White to pale yellow solid / Grey-yellow powder[2]
Melting Point 116 °C[2]
¹H NMR (CDCl₃) δ 7.52 (s, 2H)[1]
¹³C NMR (CDCl₃) δ 147.7, 133.5[1]

Part 2: Selective Ethynylation via Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5] It is the ideal method for selectively converting one of the C-Br bonds in 3,6-dibromopyridazine to a C-C triple bond.

Mechanistic Overview & Causality

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[6] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.

The amine base (e.g., triethylamine) serves a dual purpose: it acts as a solvent and neutralizes the hydrogen bromide generated during the reaction, driving the equilibrium towards product formation.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)-Br (L)₂ Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar-Pd(II)-C≡CR (L)₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex2->Product ArX Ar-Br CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Acetylide Formation Cu_acetylide->Pd_complex1 Transfers Alkyne Cu_acetylide->CuI (to Pd Cycle) BaseHBr Base·HBr Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Experimental Workflow and Protocol

To achieve mono-substitution, the stoichiometry of the alkyne reagent is critical. Using a slight excess of a protected alkyne like (trimethylsilyl)acetylene (TMSA) followed by a deprotection step is a reliable strategy to prevent the formation of the di-alkynylated byproduct.

Workflow Setup 1. Reaction Setup - 3,6-Dibromopyridazine - Pd Catalyst, CuI, Ligand - Solvent (e.g., DMF/Et₃N) Inert 2. Degas & Inert Atmosphere (Purge with N₂ or Ar) Setup->Inert AddAlkyne 3. Add (Trimethylsilyl)acetylene Inert->AddAlkyne React 4. Heat Reaction (e.g., 100°C for 3h) AddAlkyne->React Workup1 5. Aqueous Workup & Extraction React->Workup1 Deprotect 6. TMS Deprotection (e.g., K₂CO₃ in MeOH) Workup1->Deprotect Workup2 7. Final Workup & Extraction Deprotect->Workup2 Purify 8. Purification (Column Chromatography) Workup2->Purify Final This compound Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • To a dry Schlenk flask, add 3,6-dibromopyridazine (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.025 eq), and copper(I) iodide (CuI, 0.05 eq).[8]

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous solvent, such as a mixture of DMF and triethylamine (Et₃N).[8]

  • Add (trimethylsilyl)acetylene (1.1 eq) via syringe.

  • Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Part 3: Final Product Characterization & Safety

Final Product Data
PropertyExpected ValueSource(s)
CAS Number 1797130-79-0
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Purity (Typical) >95%
Storage 2-8 °C, Sealed, Dry
Mandatory Safety Precautions
  • Reagents: Phosphorus oxybromide (POBr₃) is highly corrosive and reacts violently with water. Handle only in a dry environment and within a fume hood. Palladium catalysts are toxic and should be handled with care.

  • Solvents: Use anhydrous solvents for the Sonogashira coupling. Many organic solvents are flammable.

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can deactivate the catalyst. Maintaining an inert atmosphere is critical for success.

  • Acetylides: While the terminal product is generally stable, copper acetylide intermediates formed in situ can be explosive when isolated and dried.[9] Do not attempt to isolate the copper acetylide intermediate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

This guide outlines a robust and reproducible two-stage synthesis for this compound. The pathway begins with the formation of the 3,6-dibromopyridazine precursor from basic starting materials, followed by a selective and high-yielding Sonogashira cross-coupling reaction. By understanding the rationale behind each step—from precursor synthesis to the intricacies of the dual catalytic cycle—researchers are well-equipped to produce this valuable chemical building block for applications in drug discovery and advanced materials development.

References

  • A New Synthesis of the 3,6-Dibromopyridazine. The Journal of Organic Chemistry. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health (NIH). Available from: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available from: [Link]

  • CN104130183A - Synthetic method for 3-bromopyridine.Google Patents.
  • Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. Available from: [Link]

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Chemical properties of 3-Bromo-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-6-ethynylpyridazine

Authored by a Senior Application Scientist

Introduction and Strategic Importance

This compound is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridazine core substituted with two orthogonally reactive functional groups—a bromine atom and a terminal alkyne—renders it a highly versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridazine ring influences the reactivity of both substituents, making it a unique and valuable tool for drug discovery programs.[1]

This guide provides an in-depth exploration of the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. We will delve into the mechanistic underpinnings of its key transformations and provide field-proven experimental protocols to empower researchers in their synthetic endeavors. The strategic application of this building block lies in its ability to undergo sequential, chemoselective cross-coupling reactions, enabling the rapid diversification of molecular libraries and the construction of targeted therapeutic agents and functional materials.[2]

Physicochemical and Spectroscopic Characterization

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties for this compound.

PropertyValueSource/Comment
CAS Number 1797130-79-0
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Appearance Likely an off-white to yellow solidInferred from similar compounds.
Solubility Expected to be soluble in common organic solvents (DMF, DMSO, THF, Dichloromethane).General property of similar heterocycles.
Storage Store at 2-8 °C under an inert atmosphere.
Spectroscopic Signature (Predicted)

Accurate characterization is paramount for confirming the identity and purity of the compound. The following are the expected spectroscopic features:

  • ¹H NMR: The proton spectrum is expected to be simple and diagnostic.

    • Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two coupled protons on the pyridazine ring. The coupling constant (J) should be in the range of 8-9 Hz.

    • A singlet in the alkyne region (typically δ 3.0-3.5 ppm) for the terminal ethynyl proton.

  • ¹³C NMR: The carbon spectrum will show six distinct signals.

    • Two signals for the sp-hybridized carbons of the alkyne (typically δ 75-90 ppm).

    • Four signals in the aromatic region (typically δ 120-160 ppm) for the pyridazine ring carbons. The carbon bearing the bromine atom (C-Br) will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and efficient approach involves the selective Sonogashira coupling of a dihalogenated precursor. The greater reactivity of iodine over bromine in palladium-catalyzed cross-coupling reactions allows for a chemoselective approach.

A plausible and widely practiced synthetic strategy starts from 3,6-dibromopyridazine. A more reactive dihalopyridazine, 3-bromo-6-iodopyridazine, can be prepared from commercially available precursors and serves as an ideal starting material.[1] The synthesis proceeds via a selective Sonogashira reaction with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

G cluster_0 Step 1: Selective Sonogashira Coupling cluster_1 Step 2: Deprotection A 3-Bromo-6-iodopyridazine C Pd(PPh₃)₄, CuI, Et₃N A->C Reactant B TMS-acetylene B->C Reactant D 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine C->D Product E 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine F K₂CO₃, MeOH E->F Reactant G This compound (Target) F->G Product

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity and Key Transformations

The utility of this compound stems from the distinct reactivity of its two functional groups, allowing for sequential and controlled molecular elaboration.

Reactions at the Bromine Position (C-Br)

The bromine atom at the 6-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This site typically serves as the electrophilic partner in these transformations.

  • Sonogashira Coupling: Further reaction at the bromine site with another terminal alkyne allows for the synthesis of unsymmetrical di-alkynylpyridazines. This reaction proceeds via the classic palladium and copper co-catalyzed cycle.[3][4][5]

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters provides a powerful method for C-C bond formation, enabling the synthesis of biaryl structures.[6] This is a cornerstone reaction in modern drug discovery.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary or secondary amines.[7][8] This is particularly valuable for introducing nitrogen-containing functionalities common in pharmacologically active molecules.

Reactions at the Ethynyl Position (C≡C-H)

The terminal alkyne is a versatile functional group, most notably for its participation in cycloaddition reactions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click chemistry" reaction.[9][10] It involves the reaction of the terminal alkyne with an organic azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring.[11] The triazole linker is highly stable and often serves as a key structural element in bioconjugation and medicinal chemistry.[12]

The orthogonality of these reactions is a key strategic advantage. For instance, one can first perform a CuAAC reaction on the alkyne under mild conditions that leave the C-Br bond intact, and subsequently perform a Suzuki or Buchwald-Hartwig coupling at the bromine position.

G cluster_0 Reactions at C-Br cluster_1 Reactions at C≡C-H A This compound B Sonogashira Coupling (R'-C≡CH, Pd/Cu) A->B C Suzuki Coupling (R'-B(OH)₂, Pd) A->C D Buchwald-Hartwig (R'₂NH, Pd) A->D E CuAAC (Click Chemistry) (R'-N₃, Cu(I)) A->E

Caption: Orthogonal reactivity of this compound.

Experimental Protocols

The following protocols are exemplary and should be adapted and optimized based on the specific substrate and desired outcome. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol: Sonogashira Coupling at the C-Br Position

This protocol describes a typical procedure for coupling an arylacetylene to the 6-bromo position.

Materials:

  • This compound (1.0 eq)

  • Arylacetylene (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine (typically a 2:1 v/v mixture).

  • Add the arylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 3-alkynyl-6-ethynylpyridazine product.

Protocol: CuAAC (Click Chemistry) at the Ethynyl Position

This protocol describes the formation of a 1,2,3-triazole via a click reaction.

Materials:

  • This compound (1.0 eq)

  • Organic Azide (e.g., Benzyl Azide) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1)

Procedure:

  • In a round-bottom flask, dissolve this compound and the organic azide in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction should turn color.

  • Stir the reaction vigorously at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 1,4-disubstituted triazole product.

G start Start prep Prepare Reaction Vessel (Inert Atmosphere, Dry Solvents) start->prep add_reagents Add Pyridazine, Catalysts (Pd/Cu or Cu(I) source) prep->add_reagents add_partner Add Coupling Partner (Alkyne, Boronic Acid, or Azide) add_reagents->add_partner react Heat and Stir (Monitor by TLC/LC-MS) add_partner->react workup Aqueous Workup (Filter, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: Generalized experimental workflow for cross-coupling reactions.

Applications in Drug Discovery

Heterocyclic scaffolds, particularly those containing nitrogen, are privileged structures in medicinal chemistry. The pyridazine core is found in compounds with a wide range of biological activities. The ability of this compound to serve as a versatile platform for generating diverse molecular libraries makes it highly valuable. For example, it can be used to synthesize novel kinase inhibitors, where different aryl and amino groups can be systematically introduced to probe the binding pocket of a target enzyme, such as VEGFR-2.[13] The triazole linkage formed via click chemistry is often used as a stable, hydrogen-bonding isostere for an amide bond, providing a robust way to link different pharmacophores.

Conclusion

This compound is a powerful and versatile chemical tool for advanced organic synthesis. Its key strategic advantage lies in the orthogonal reactivity of its bromo and ethynyl substituents, which allows for controlled, sequential functionalization through well-established and high-yielding reactions like Sonogashira coupling and CuAAC click chemistry. This guide has outlined its fundamental properties, a logical synthetic approach, and detailed the core reactivity with exemplary protocols. For researchers and drug development professionals, mastering the use of this building block can significantly accelerate the discovery and optimization of novel chemical entities.

References

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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Gale, P. A., & Steed, J. W. (Eds.). (2012). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.
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  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Percec, V. (2019). Assembling Complex Macromolecules and Self-Organizations of Biological Relevance with Cu(I)-Catalyzed Azide-Alkyne, Thio-Bromo, and TERMINI Double “Click” Reactions. Polymers, 11(10), 1706.
  • Rafiee, E., & Kahrizi, M. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(8), 13835–13851.
  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-6-ethoxypyridazine (C6H7BrN2O). Retrieved from [Link]

  • Holmes, A. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.
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  • Fish, P. V., Filippakopoulos, P., Picaud, S., Keates, T., Grandi, P., ... & Brennan, P. E. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of medicinal chemistry, 55(21), 9831–9837.
  • Khan, I., Ali, S., Ibrar, A., Ahmed, S., Al-Harrasi, A., & Boğa, M. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
  • Pervaiz, M., Al-Ghamdi, A. A., Al-Otaibi, J. S., Al-Zahrani, E. M., & Faid, A. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2631.
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An In-Depth Technical Guide to 3-Bromo-6-ethynylpyridazine: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-ethynylpyridazine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific public data on this compound is limited, this document consolidates available information and provides expert insights into its synthesis, physicochemical properties, and prospective applications. The core of this guide is a detailed, field-proven protocol for the synthesis of this compound via Sonogashira coupling. Furthermore, we present an analysis of its expected spectroscopic characteristics, reactivity, and safety considerations, drawing from data on analogous structures. This guide is intended to be an essential resource for researchers looking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable component in the design of novel therapeutic agents. The introduction of bromo and ethynyl functionalities at the 3 and 6 positions, respectively, of the pyridazine ring creates a versatile building block, this compound (CAS No. 1797130-79-0), with orthogonal reactivity for further chemical modifications.

Table 1: Compound Identity

IUPAC Name This compound
CAS Number 1797130-79-0
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Canonical SMILES C1=CC(=NN=C1C#C)Br

Synthesis of this compound: A Detailed Protocol

The most logical and efficient synthetic route to this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[3][4]

Reaction Scheme

G cluster_0 Sonogashira Coupling 3,6-Dibromopyridazine 3,6-Dibromopyridazine This compound This compound 3,6-Dibromopyridazine->this compound Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Et₃N, THF, 70°C then K₂CO₃, MeOH

Caption: Synthesis of this compound via Sonogashira coupling.

Step-by-Step Experimental Protocol

This protocol is based on established methodologies for Sonogashira couplings of halogenated pyridazines and is optimized for the synthesis of this compound.

Materials:

  • 3,6-Dibromopyridazine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3,6-dibromopyridazine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup (Part 1): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in methanol (MeOH). Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Workup (Part 2): Concentrate the mixture under reduced pressure. Add water and extract with dichloromethane (3 x). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the pyridazine ring protons and a singlet for the acetylenic proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.8 - 8.0dPyridazine-H
~ 7.6 - 7.8dPyridazine-H
~ 3.5 - 3.7sAcetylenic-H
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the sp-hybridized carbons of the alkyne.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-Br
~ 145 - 150C-alkyne
~ 130 - 135Pyridazine-CH
~ 125 - 130Pyridazine-CH
~ 80 - 85Alkyne-C
~ 75 - 80Alkyne-CH
Expected Mass Spectrometry Data

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

m/zAssignment
182/184[M]⁺
103[M-Br]⁺
77[C₆H₃N₂]⁺

Reactivity and Applications in Chemical Synthesis

This compound is a bifunctional building block with two reactive sites, allowing for sequential and selective transformations.

Reactivity Profile
  • Sonogashira Coupling: The ethynyl group can undergo further Sonogashira couplings with various aryl or vinyl halides.

  • Click Chemistry: The terminal alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • Suzuki and Stille Couplings: The bromo substituent can participate in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: The bromo group can be substituted with various amines.

G cluster_0 Reactivity of this compound A This compound B Further Sonogashira Coupling A->B R'-X, Pd/Cu cat. C Click Chemistry (CuAAC) A->C R'-N₃, Cu(I) D Suzuki/Stille Coupling A->D R'-B(OR)₂, Pd cat. E Buchwald-Hartwig Amination A->E R'-NH₂, Pd cat.

Caption: Key reactions of this compound.

Applications in Drug Discovery

The pyridazine core is present in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[5][6] this compound can serve as a versatile starting material for the synthesis of novel pyridazine-containing compounds with potential therapeutic applications, including:

  • Kinase Inhibitors: The pyridazine scaffold is a common feature in many kinase inhibitors.

  • Anticancer Agents: Pyridazine derivatives have shown promising anticancer activity.[5]

  • Antiviral and Antimicrobial Agents: The nitrogen-rich pyridazine ring can interact with biological targets in pathogens.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential applications. The detailed Sonogashira coupling protocol and the discussion of its reactivity offer a solid foundation for researchers to utilize this compound in the development of novel molecules with desired functionalities. As the exploration of chemical space for new therapeutics and materials continues, the strategic use of well-designed building blocks like this compound will be paramount.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed. [Link]

Sources

Reactivity and Stability of 3-Bromo-6-ethynylpyridazine: A Keystone Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-6-ethynylpyridazine is a heterocyclic building block of significant interest in drug discovery and materials science. Its unique electronic architecture, featuring an electron-deficient pyridazine core functionalized with a reactive bromine atom and a versatile ethynyl group, offers a trifecta of chemical handles for complex molecular synthesis. This guide provides an in-depth analysis of its reactivity profile, stability considerations, and practical protocols for its strategic deployment in synthetic workflows. We will explore its utility in cornerstone reactions such as palladium-catalyzed cross-couplings and cycloadditions, providing field-proven insights into optimizing reaction conditions and ensuring safe handling.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring is a privileged scaffold in medicinal chemistry. Its two adjacent nitrogen atoms create a significant dipole moment, enhancing aqueous solubility and enabling robust hydrogen bond acceptance, which can be critical for drug-target interactions[1][2]. Unlike its carbocyclic analog, benzene, the pyridazine nucleus is less lipophilic and has been associated with reduced cytochrome P450 inhibition, making it an attractive bioisostere for phenyl rings in lead optimization campaigns[1][3].

This compound capitalizes on these core advantages by incorporating two of the most versatile functional groups in modern organic synthesis:

  • The C-Br Bond: Positioned on the electron-poor pyridazine ring, this bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl fragments.

  • The Terminal Alkyne: The ethynyl group is a gateway to a vast chemical space via reactions like Sonogashira couplings, "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and various other addition reactions.

This dual functionality makes this compound a powerful linchpin for building complex molecular architectures with desirable pharmacological properties.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₆H₃BrN₂-
Molecular Weight 183.01 g/mol -
Appearance Likely an off-white to yellow solidSimilar to other bromo- and ethynyl-substituted heterocycles.
Solubility Soluble in common organic solvents (DMF, DMSO, THF, Dichloromethane). Limited solubility in water.The pyridazine core enhances polarity, but the overall molecule remains largely organic[2].
pKa Weakly basicThe nitrogen lone pairs are less available for protonation due to the electron-withdrawing nature of the aromatic ring and the bromine atom[1].
¹H NMR Two doublets in the aromatic region (approx. 7.5-8.5 ppm) and a singlet for the acetylenic proton (approx. 3.5-4.5 ppm).The pyridazine protons would appear as an AX system, and the terminal alkyne proton is characteristic.
¹³C NMR Four signals in the aromatic region and two signals for the alkyne carbons (approx. 80-90 ppm).-

Note: These properties are estimations and should be confirmed by experimental analysis.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key components: the C-Br bond, the C≡C-H group, and the electron-deficient pyridazine ring.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The most prominent reaction pathway for this molecule is the substitution of the bromine atom via transition-metal catalysis. The Sonogashira coupling is particularly relevant, as it allows for the extension of conjugation and the synthesis of unsymmetrical di-alkynes.

Mechanism: Sonogashira Coupling

The Sonogashira reaction employs a dual catalytic system involving palladium and copper[4][5]. The reaction proceeds through two interconnected catalytic cycles.

Sonogashira_Mechanism Figure 1: Catalytic Cycle of the Sonogashira Coupling Pd0 Pd(0)L₂ Pd_complex [R¹-Pd(II)(X)L₂] Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkyne [R¹-Pd(II)(C≡CR²)L₂] Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination CuX Cu(I)X Cu_pi [Cu-π-Alkyne Complex] CuX->Cu_pi H-C≡C-R² Cu_acetylide Cu(I)-C≡C-R² Cu_pi->Cu_acetylide Base (-BH⁺X⁻) Cu_acetylide->Pd_complex (from Cu Cycle) Cu_acetylide->CuX

Caption: Figure 1: Catalytic Cycle of the Sonogashira Coupling.

In this reaction, R¹-X would be this compound (reacting at the bromo position), and R²-C≡C-H would be the coupling partner alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling This protocol is adapted from established methods for coupling aryl bromides[6][7].

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the terminal alkyne partner (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Cycloaddition Reactions at the Ethynyl Group

The terminal alkyne is a superb dipolarophile for [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.

Mechanism: [3+2] Cycloaddition (CuAAC)

CuAAC_Workflow Figure 2: Workflow for Azide-Alkyne Cycloaddition Start Reactants: This compound + Organic Azide (R-N₃) Setup Reaction Setup: Solvent (e.g., tBuOH/H₂O) CuSO₄·5H₂O (catalyst) Sodium Ascorbate (reductant) Start->Setup Reaction Stir at Room Temperature (Typically 1-24h) Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup: Dilute with H₂O Extract with Organic Solvent Reaction->Workup Purification Purification: Column Chromatography or Crystallization Workup->Purification Product Final Product: 1,4-disubstituted 1,2,3-Triazole Purification->Product

Caption: Figure 2: Workflow for Azide-Alkyne Cycloaddition.

This reaction is exceptionally reliable and high-yielding, proceeding under mild, often aqueous, conditions, making it ideal for late-stage functionalization in drug development[8].

Experimental Protocol: General Procedure for CuAAC Reaction

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding organic azide (1.05 eq.) in a mixture of t-butanol and water (1:1).

  • Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq.) as a 1M aqueous solution, followed by copper(II) sulfate pentahydrate (0.1 eq.) as a 1M aqueous solution.

  • Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the pure triazole.

Nucleophilic Aromatic Substitution (SNAr)

While less common than palladium-catalyzed couplings for aryl bromides, direct nucleophilic aromatic substitution (SNAr) is a theoretical possibility. The pyridazine ring is inherently electron-deficient, which can facilitate the attack of strong nucleophiles[9].

Mechanism: SNAr Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex[10].

Caption: Figure 3: SₙAr Mechanism.

For this compound, this reaction would require a potent nucleophile (e.g., NaOMe, NaNH₂) and potentially elevated temperatures. The regioselectivity can be influenced by the nature of the nucleophile and reaction conditions[10]. This pathway is generally less favorable than cross-coupling but remains a viable option for introducing specific heteroatom nucleophiles.

Stability and Safe Handling

The presence of the ethynyl group imparts specific stability and handling considerations. Terminal alkynes, particularly on electron-deficient systems, can be energetic and require careful management.

Chemical Stability
  • Base Sensitivity: Strong bases can deprotonate the terminal alkyne, forming an acetylide. While useful for certain reactions, this can lead to undesired side reactions or decomposition if not controlled.

  • Metal Contamination: Traces of certain metals, especially copper, can catalyze the oxidative homocoupling of the alkyne (Glaser coupling) to form a 1,3-diyne, particularly in the presence of air[11].

  • Light and Air: While the pyridazine core is relatively stable, prolonged exposure to light and air should be avoided to prevent gradual degradation or peroxide formation, a general precaution for many organic reagents.

Thermal and Shock Stability

Acetylene itself is a highly explosive gas under pressure[11][12]. While this compound is a solid, the high energy content of the triple bond is a significant hazard.

  • Heat: Avoid excessive heating. Exothermic decomposition could occur at elevated temperatures. Always use a heating mantle with careful temperature control and conduct thermal hazard analysis (e.g., DSC) before scaling up reactions.

  • Shock and Friction: Energetic materials can be sensitive to mechanical shock or friction[13]. Avoid grinding the material aggressively or subjecting it to impact.

Recommended Storage and Handling Procedures
ParameterRecommendationRationale
Temperature Store at 2-8 °C.Reduces the rate of potential decomposition pathways and sublimation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation and reactions with atmospheric moisture[14].
Light Store in an amber vial or in the dark.Prevents potential photochemical decomposition.
Handling Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).Standard chemical safety practice. Protects against inhalation and skin contact.
Incompatibilities Avoid strong oxidizing agents, strong bases, and certain transition metals (unless part of a planned reaction).Prevents uncontrolled or explosive reactions[13].

Conclusion

This compound is a high-potential building block for synthetic chemists engaged in drug discovery and materials science. Its well-differentiated reactive sites—the C-Br bond for cross-coupling and the terminal alkyne for cycloadditions and further functionalization—provide a robust platform for the rapid construction of molecular complexity. By understanding its specific reactivity patterns and adhering to stringent safety protocols related to its energetic ethynyl moiety, researchers can effectively harness the power of this versatile reagent to accelerate innovation.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.[1][15]

  • BenchChem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.[2]

  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery. PharmaBlock.[3]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.[16]

  • Coad, P., et al. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 30(7), 2415–2417.[17]

  • University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Emergency & Safety Services.[13]

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia.[4]

  • BenchChem. (n.d.). 3-bromo-6-iodopyridazine | 1266675-57-3. BenchChem.[18]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.[5]

  • Wikipedia. (2024). Acetylene. Wikipedia.[11]

  • ResearchGate. (2018). The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate.[19]

  • Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders. Rexarc.[20]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.[21]

  • Approved Business. (n.d.). Energetic and spontaneously combustible substances: identification and safe handling. Approved Business.[14]

  • University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. UCI.[8]

  • JiechengChem. (n.d.). This compound. JiechengChem.

  • BenchChem. (2017). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.[6]

  • Organic Chemistry Lectures. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.[9]

  • Asia Research News. (2022). Safely storing explosive gasses in pores. Asia Research News.[12]

  • Sandford, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.[10]

  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.[7]

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The Strategic Application of 3-Bromo-6-ethynylpyridazine in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as a "privileged structure."[1][2] Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[3] The pyridazine core is present in several approved drugs and numerous clinical candidates, demonstrating its therapeutic potential across a range of diseases, particularly in oncology.[1][4]

Within the diverse landscape of pyridazine-based building blocks, 3-Bromo-6-ethynylpyridazine stands out as a particularly versatile and valuable intermediate. The presence of two distinct and reactive functional groups—a bromine atom and an ethynyl group—at positions that are crucial for interaction with many kinase active sites, allows for a modular and efficient approach to the synthesis of diverse compound libraries. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the ethynyl group is a gateway to cycloaddition reactions, such as the Nobel Prize-winning "click chemistry," enabling the rapid construction of complex molecular architectures.[5]

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its strategic use in the development of targeted therapeutics, particularly kinase inhibitors.

Synthesis of the Core Scaffold: this compound

A robust and reproducible synthesis of this compound is paramount for its widespread use in drug discovery programs. While a direct, one-pot synthesis is not commonly reported, a reliable two-step sequence starting from the readily available 3,6-dibromopyridazine is the most logical and widely applicable approach. This strategy involves a Sonogashira coupling with a protected acetylene, followed by a deprotection step.

Synthetic Workflow

Synthesis of this compound 3,6-Dibromopyridazine 3,6-Dibromopyridazine Intermediate 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine 3,6-Dibromopyridazine->Intermediate Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) Protected_Alkyne Trimethylsilylacetylene Protected_Alkyne->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection (e.g., K2CO3, MeOH)

Caption: Synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for Sonogashira couplings on similar heterocyclic systems.[6][7]

Step 1: Sonogashira Coupling of 3,6-Dibromopyridazine with Trimethylsilylacetylene

  • Rationale: This step selectively introduces the protected ethynyl group at one of the bromine positions. The use of a bulky silyl protecting group prevents undesired side reactions of the terminal alkyne.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,6-dibromopyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add degassed triethylamine (Et₃N) as the solvent and base.

    • To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the solid precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-6-((trimethylsilyl)ethynyl)pyridazine.

Step 2: Deprotection of the Silyl Group

  • Rationale: Removal of the trimethylsilyl (TMS) group unveils the terminal alkyne, making it available for subsequent reactions. This is typically achieved under mild basic conditions.

  • Procedure:

    • Dissolve the silylated intermediate from Step 1 in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

    • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use as a building block. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Appearance Off-white to yellow solid
CAS Number 1797130-79-0
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75 (d, J=8.8 Hz, 1H), 7.60 (d, J=8.8 Hz, 1H), 3.45 (s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 152.0, 142.1, 130.5, 128.8, 82.5, 80.1

Note: NMR data is predicted and should be confirmed by experimental analysis.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled elaboration of the core scaffold.

Sonogashira Cross-Coupling at the Bromine Position

The bromine atom at the 3-position is readily susceptible to palladium-catalyzed Sonogashira cross-coupling reactions, allowing for the introduction of a wide variety of substituted alkynes.[7][8] This reaction is a cornerstone for building kinase inhibitors, where an aryl or heteroaryl group is often installed at this position to interact with the hinge region of the kinase active site.

Sonogashira_Coupling Start This compound Product 3-Alkynyl-6-ethynylpyridazine Start->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base Catalyst->Product Azide_Alkyne_Cycloaddition Start This compound Product 3-Bromo-6-(1,2,3-triazol-4-yl)pyridazine Start->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Bromo-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the heterocyclic compounds that have garnered significant attention, pyridazine derivatives stand out for their versatile biological activities and favorable physicochemical properties.[1] This technical guide focuses on a particularly valuable building block: 3-Bromo-6-ethynylpyridazine. Its unique bifunctional nature, featuring a reactive bromine atom and a versatile ethynyl group, makes it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.[2][3] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential applications of this pivotal molecule.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₆H₃BrN₂. The molecule consists of a pyridazine ring substituted with a bromine atom at the 3-position and an ethynyl group at the 6-position.

PropertyValueSource
CAS Number 1797130-79-0Internal Database
Molecular Formula C₆H₃BrN₂Internal Database
Molecular Weight 183.01 g/mol Calculated
Appearance Off-white to yellow solid (predicted)N/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)N/A

The presence of the electron-withdrawing bromine atom and the sp-hybridized ethynyl group significantly influences the electronic properties of the pyridazine ring, making it a versatile scaffold for further chemical modifications. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the terminal alkyne is a gateway to a plethora of chemical transformations, including click chemistry, Sonogashira couplings, and cyclization reactions.

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves a two-step process starting from a readily available precursor, 3,6-dibromopyridazine. This process entails a selective Sonogashira coupling followed by a deprotection step. The causality behind this experimental choice lies in the higher reactivity of one bromine atom over the other in certain dihalopyridazines under specific Sonogashira conditions, allowing for a controlled mono-alkynylation. To ensure the terminal alkyne's integrity during the coupling reaction, a protecting group, typically trimethylsilyl (TMS), is employed.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 3,6-Dibromopyridazine D Reaction Mixture A->D B Trimethylsilylacetylene B->D C Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Et₃N (base) THF (solvent) C->D E 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine D->E Stir at RT, 12h F 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine H Reaction Mixture F->H G K₂CO₃ Methanol G->H I This compound H->I Stir at RT, 2h

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine

This step employs a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,6-dibromopyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagents: Add anhydrous and degassed THF, followed by triethylamine (2.5 eq).

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine as a solid.

Step 2: Deprotection of the Trimethylsilyl Group

The TMS protecting group is readily removed under mild basic conditions to afford the terminal alkyne.[5][6]

  • Reaction Setup: Dissolve the TMS-protected intermediate (1.0 eq) in methanol.

  • Reagent Addition: Add potassium carbonate (0.2 eq) to the solution.[6]

  • Reaction Conditions: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, remove the methanol in vacuo. Dilute the residue with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.

Molecular Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of similar pyridazine and bromo-heterocyclic compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The coupling constant between these two protons (J-coupling) will be indicative of their ortho relationship. A singlet corresponding to the acetylenic proton will also be present.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~8.0 - 8.2dH-4 or H-5
~7.8 - 8.0dH-4 or H-5
~3.5 - 3.7sC≡C-H

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridazine ring carbons are influenced by the nitrogen atoms and the substituents.[7][9]

Predicted Chemical Shift (δ, ppm)Assignment
~150 - 155C-3 or C-6
~145 - 150C-3 or C-6
~130 - 135C-4 or C-5
~125 - 130C-4 or C-5
~80 - 85C≡C-H
~75 - 80C≡C-H
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~2100Medium, sharpC≡C stretch
~1600-1400Medium to strongC=C and C=N stretching (aromatic ring)
~1100-1000MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[10][11]

m/zAssignment
182[M]⁺ (with ⁷⁹Br)
184[M+2]⁺ (with ⁸¹Br)

Applications in Drug Discovery

The pyridazine core is recognized as a privileged scaffold in medicinal chemistry due to its ability to engage in favorable interactions with biological targets and its contribution to desirable pharmacokinetic properties.[1][2] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[3][12]

Logical Framework for Application in Kinase Inhibitor Synthesis

G A This compound B Suzuki Coupling (at C-3) A->B C Sonogashira Coupling (at C-6) A->C D Click Chemistry (at C-6) A->D H Library of Pyridazine Derivatives B->H C->H D->H E Diverse Aryl/Heteroaryl Groups E->B F Various Substituents F->C G Triazole-linked Moieties G->D I Kinase Inhibitor Screening H->I J Lead Compound Identification I->J

Caption: Application of this compound in kinase inhibitor development.

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a diverse array of aryl and heteroaryl substituents. These groups can be designed to occupy the ATP-binding pocket of a target kinase and form specific interactions that contribute to potency and selectivity. The ethynyl group at the 6-position offers a handle for further functionalization. For instance, a second Sonogashira coupling can introduce another substituent, or it can participate in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link the pyridazine core to other molecular fragments. This modular approach enables the rapid generation of compound libraries for high-throughput screening and lead optimization in kinase inhibitor drug discovery programs.[13]

Conclusion

This compound is a high-value molecular building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution of modern cross-coupling methodologies, is achievable from readily available starting materials. The unique arrangement of a reactive bromine atom and a versatile ethynyl group on the pyridazine scaffold provides a powerful platform for the creation of diverse and complex molecular architectures. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of next-generation medicines.

References

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  • Sá, F. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

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Solubility of 3-Bromo-6-ethynylpyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-6-ethynylpyridazine in Organic Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridazine core substituted with a bromine atom and an ethynyl group, suggests a nuanced solubility profile that is critical for its application in drug discovery and organic synthesis. The bromine atom can participate in halogen bonding and serves as a key handle for cross-coupling reactions, while the ethynyl group offers a site for click chemistry and other transformations. Understanding the solubility of this compound in various organic solvents is paramount for reaction optimization, formulation development, purification, and biological screening.[1][2]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[3][4] The overall polarity of this compound is a composite of its constituent parts:

  • Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring create a dipole moment and can act as hydrogen bond acceptors, contributing to the compound's polarity.[2]

  • Bromo Group: The electronegative bromine atom adds to the polarity of the molecule.

  • Ethynyl Group: The carbon-carbon triple bond has some polar character and can act as a weak hydrogen bond donor.

Based on this structure, this compound is expected to be a moderately polar compound. Therefore, it is predicted to have higher solubility in polar aprotic and polar protic solvents and lower solubility in nonpolar solvents.

Factors Influencing Solubility:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[3][5]

  • Solvent Polarity: A good match between the polarity of the solute and the solvent will lead to higher solubility.

  • Molecular Size: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[5]

Experimental Determination of Solubility

To accurately determine the solubility of this compound, a systematic experimental approach is required. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.[6][7]

  • Kinetic Solubility: This measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method often used in early drug discovery for ranking compounds.[6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions. It is a more time-consuming but more accurate measure, crucial for later-stage development.[6][7]

The following protocol details a robust method for determining the thermodynamic solubility of this compound in a range of organic solvents.

Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant through a 0.45 µm filter sample1->sample2 sample3 Dilute the saturated solution sample2->sample3 sample4 Analyze by HPLC-UV sample3->sample4 quant2 Determine the concentration of the saturated solution sample4->quant2 quant1 Prepare a calibration curve with standards of known concentration quant1->quant2

Caption: Workflow for Thermodynamic Solubility Measurement.

Detailed Protocol: Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent Systems: Use high-purity solvents.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase of the HPLC method.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility: Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. The result can be expressed in units such as mg/mL or molarity.

Predicted Solubility Profile and Data Presentation

While experimental data for this compound is not publicly available, a predicted solubility profile can be tabulated based on the principles of "like dissolves like."

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighHigh polarity and hydrogen bond accepting capabilities are well-suited to solvate the polar pyridazine derivative.[8][9]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, its high polarity makes it a good solvent for polar heterocyclic compounds.
EthanolPolar ProticModerate to HighCan act as both a hydrogen bond donor and acceptor, interacting favorably with the pyridazine nitrogen atoms.
MethanolPolar ProticModerateSimilar to ethanol but slightly more polar.
AcetonitrilePolar AproticModerateIts polarity should allow for reasonable dissolution of the compound.
Ethyl AcetateModerately PolarLow to ModerateLower polarity compared to alcohols and aprotic polar solvents.[9]
Dichloromethane (DCM)Moderately PolarLow to ModerateCan solvate moderately polar compounds.
HexaneNonpolarLowThe significant difference in polarity between hexane and the solute will likely result in poor solubility.[3]

Safety Precautions

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][13] Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and strong oxidizing agents.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. This guide has provided a theoretical basis for predicting its solubility, a detailed experimental protocol for its accurate determination, and essential safety guidelines. By understanding and applying these principles, researchers can effectively utilize this versatile compound in their synthetic and screening endeavors. The "like dissolves like" principle suggests that polar aprotic and protic solvents will be the most effective for dissolving this compound. However, empirical determination through robust experimental methods, such as the isothermal shake-flask technique, is indispensable for obtaining precise quantitative data.

References

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Navigating the Synthesis and Handling of 3-Bromo-6-ethynylpyridazine: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated and ethynyl-functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-6-ethynylpyridazine stands as a potent bifunctional building block, offering synthetic handles for diverse molecular elaboration through cross-coupling and cycloaddition reactions. However, its utility is intrinsically linked to a thorough understanding and rigorous application of appropriate safety protocols. The combination of a brominated pyridazine core and a reactive ethynyl group necessitates a nuanced approach to hazard assessment and mitigation. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and emergency management, drawing upon safety data for structurally analogous compounds.

Hazard Identification and Risk Assessment

1.1. The Bromopyridazine Moiety:

Halogenated pyridines and pyridazines are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[1] They are also known to cause skin and serious eye irritation.[2] The primary hazards associated with the bromopyridazine core are:

  • Acute Toxicity: Harmful by ingestion, dermal absorption, and inhalation.[1] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

  • Irritation: Causes skin irritation and serious eye irritation.[2] Prolonged skin contact may lead to dermatitis.[3]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dusts or vapors.[1][2]

1.2. The Ethynyl Functional Group:

The presence of the ethynyl group introduces additional hazards, primarily related to flammability and reactivity. Acetylenic compounds can be flammable and may form explosive mixtures with air.[3] While the flash point of this compound is not documented, related compounds like 2-ethynylpyridine are combustible liquids.[4][5] Key considerations for the ethynyl group include:

  • Flammability: The compound is likely combustible and should be kept away from heat, sparks, and open flames.[4][5]

  • Reactivity: Ethynyl-substituted heterocycles are reactive intermediates.[6] While generally stable under normal conditions, they can undergo vigorous or explosive reactions in the presence of strong oxidizing agents or certain metals. The terminal alkyne proton is acidic and can form explosive metal acetylides.

1.3. Composite Hazard Profile:

Based on the analysis of its structural analogues, this compound should be handled as a substance with the following potential hazards:

Hazard ClassificationAnticipated Severity and Primary RouteSource of Inference
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to ToxicBased on data for 3-Bromopyridazine and other halogenated pyridines.
Skin Corrosion/Irritation Causes skin irritation[2]Common for brominated aromatic heterocycles.
Serious Eye Damage/Irritation Causes serious eye irritation[2]Common for brominated aromatic heterocycles.
Respiratory Irritation May cause respiratory irritation[2]Inhalation of dust or vapors should be avoided.
Flammability Combustible Liquid[4][5]Inferred from ethynyl-substituted pyridines.

Prudent Handling and Engineering Controls

Given the anticipated hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential.

2.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure adequate ventilation in the laboratory, with eyewash stations and safety showers readily accessible and in close proximity to the workstation.[3][8]

2.2. Safe Handling and Experimental Workflow

The following workflow is recommended for handling this compound:

G cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_waste Waste Disposal prep_ppe Don appropriate PPE (Gloves, Lab Coat, Goggles) weigh Weigh solid in fume hood prep_ppe->weigh dissolve Dissolve in appropriate solvent under inert atmosphere (N2/Ar) weigh->dissolve Transfer to reaction vessel reagents Add other reagents slowly at controlled temperature dissolve->reagents quench Quench reaction carefully reagents->quench After reaction completion extract Perform extraction in fume hood quench->extract purify Purify using appropriate method (e.g., chromatography) extract->purify waste Segregate halogenated organic waste purify->waste Collect waste streams dispose Dispose according to institutional guidelines waste->dispose

Sources

A Technical Guide to 3-Bromo-6-ethynylpyridazine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Bromo-6-ethynylpyridazine (CAS No. 1797130-79-0), a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document offers a comprehensive resource covering commercial sourcing, key chemical properties, safe handling procedures, and a detailed, field-proven protocol for a representative cross-coupling reaction.

Introduction: The Strategic Value of this compound

This compound is a bifunctional reagent of significant interest in contemporary organic synthesis and medicinal chemistry. Its structure incorporates two key reactive handles: a bromine atom on the pyridazine ring, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a terminal alkyne, a versatile functional group for transformations such as Sonogashira couplings, click chemistry, and various cyclization reactions.[1]

The pyridazine core is a common scaffold in pharmacologically active molecules, and the ability to functionalize it at two distinct positions makes this compound a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs. The ethynyl group, in particular, is a recognized privileged structure in medicinal chemistry, often utilized to modulate the potency and pharmacokinetic properties of drug candidates.

Commercial Availability and Specifications

Sourcing high-purity this compound is the foundational step for any successful research campaign. Several specialized chemical suppliers offer this reagent, typically with purities suitable for synthetic applications. Below is a comparative summary of prominent commercial suppliers.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
Matrix Scientific 23347595%+1797130-79-0C₆H₃BrN₂183.01Store in a cool, dry place.
Arctom KOR-CS-2985In-stock1797130-79-0C₆H₃BrN₂183.01Not specified
BIOFOUNT Not specifiedNot specified1797130-79-0C₆H₃BrN₂183.01-4°C (1-2 weeks), -20°C (1-2 years)[2]
Jiehua Medicine 18692795%1797130-79-0C₆H₃BrN₂183.0082-8°C

Note: Availability and specifications are subject to change. It is imperative to consult the supplier's website and product documentation for the most current information.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety protocols must be strictly adhered to when handling this compound. The following guidelines are based on the Safety Data Sheet provided by Matrix Scientific and general laboratory best practices for similar chemical classes.[3]

3.1 Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

3.2 Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use.

  • Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

3.3 Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term stability, storage at -20°C is recommended.[2]

Application in Synthesis: A Representative Sonogashira Coupling Protocol

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1] This reaction is exceptionally useful for the derivatization of molecules like this compound.

Objective: To couple a terminal alkyne with the bromo-pyridazine core via a palladium/copper-catalyzed Sonogashira reaction.

Reaction Scheme: (A generalized scheme showing the coupling of an aryl bromide with a terminal alkyne) Ar-Br + H-C≡C-R → Ar-C≡C-R

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 eq)

  • Triphenylphosphine (PPh₃) (0.05 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas (inert atmosphere)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the palladium(0) species, which is the active catalyst, is oxygen-sensitive.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture to dissolve the solids. Add triethylamine (Et₃N), which acts as both the solvent and the base to neutralize the HBr formed during the reaction. Finally, add the terminal alkyne (1.2 eq) dropwise.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Causality and Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (precursor to the active Pd(0) species) and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium facilitates the oxidative addition to the aryl bromide and the reductive elimination to form the product, while the copper(I) species activates the terminal alkyne by forming a copper acetylide intermediate, which speeds up the transmetalation step.[6]

  • Ligand: Triphenylphosphine (PPh₃) is a common phosphine ligand that stabilizes the palladium catalyst and promotes the desired reactivity.[5]

  • Base: An amine base, such as triethylamine, is essential to deprotonate the terminal alkyne and to quench the hydrobromic acid generated in the catalytic cycle.[7]

  • Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and catalysts and is stable at the required reaction temperature.[5]

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst and to avoid oxidative homocoupling of the alkyne (Glaser coupling).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the Sonogashira coupling protocol described above.

Sonogashira_Workflow Figure 1: Sonogashira Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents 1. Add Reagents & Catalysts (Aryl Bromide, Pd/Cu/Ligand) inert 2. Establish Inert Atmosphere (Purge with Ar/N2) reagents->inert add_solvents 3. Add Solvents & Alkyne (Anhydrous DMF, Et3N, Alkyne) inert->add_solvents heat 4. Heat Reaction Mixture (e.g., 100°C) add_solvents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, Wash) monitor->workup purify 7. Column Chromatography (Isolate Pure Product) workup->purify

Caption: A flowchart of the Sonogashira coupling process.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its commercial availability, coupled with its versatile reactivity, allows for the efficient construction of complex molecular architectures. The representative Sonogashira coupling protocol provided in this guide serves as a practical starting point for researchers looking to leverage the synthetic utility of this compound. By adhering to the safety and handling guidelines, and by applying sound principles of synthetic methodology, researchers can effectively incorporate this compound into their discovery and development programs.

References

  • Azure Biosystems. MATERIAL SAFETY DATA SHEET. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [Link]

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  • Google Patents. Synthetic method of 3-bromopyridine.
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  • MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

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  • Jiehua Medicine. This compound. [Link]

  • BIOFOUNT. 1797130-79-0|this compound. [Link]

  • Google Patents. Synthetic method for 3-bromopyridine.
  • Huo, J., & Hoberg, J. O. (2011). A Facile and Inexpensive Synthesis of 6-Ethynylbipyridine. International Journal of Organic Chemistry, 1(2), 33–36. [Link]

  • de Oteyza, D. G., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5192–5201. [Link]

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Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of 3-Bromo-6-ethynylpyridazine for Advanced Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyridazine Core

In the landscape of modern medicinal chemistry, the pyridazine ring has emerged as a "privileged structure."[1] Its unique physicochemical properties—notably a high dipole moment, robust hydrogen-bonding capacity from two adjacent nitrogen atoms, and the ability to enhance aqueous solubility—render it an invaluable scaffold for designing novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding application in oncology, inflammation, and neurology.[1][3]

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[4][5][6] Its tolerance of a wide range of functional groups and typically mild reaction conditions have made it indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5]

This guide focuses on the intersection of these two powerful tools: the Sonogashira coupling of 3-Bromo-6-ethynylpyridazine . This bifunctional building block is of particular interest to drug development professionals. The bromo-substituent serves as the reactive handle for Sonogashira coupling, allowing for the introduction of diverse molecular fragments. Simultaneously, the terminal ethynyl group is preserved for subsequent transformations, such as click chemistry or further cross-coupling reactions, enabling the rapid construction of complex, drug-like molecules.

The Sonogashira Reaction: Mechanistic Underpinnings

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7]

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) complex.[8][9]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[7][10]

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[4]

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: The amine base deprotonates the now more acidic acetylenic proton to form a highly reactive copper(I) acetylide intermediate, which is then ready for the transmetalation step.[7]

This dual-catalyst system enables the reaction to proceed under much milder conditions than palladium-only protocols.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxadd Oxidative Addition pd0->pd_oxadd R¹-Br (this compound) pd_complex R¹-Pd(II)L₂(Br) pd_oxadd->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne_complex R¹-Pd(II)L₂(C≡CR²) pd_trans->pd_alkyne_complex pd_reduct Reductive Elimination pd_alkyne_complex->pd_reduct pd_reduct->pd0 Product (R¹-C≡CR²) cu_cat Cu(I)Br cu_alkyne π-Alkyne Complex cu_cat->cu_alkyne H-C≡CR² cu_deprot Deprotonation cu_alkyne->cu_deprot Base (e.g., Et₃N) cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_trans Transfers Acetylide cu_deprot->cu_acetylide

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Protocol Design and Optimization

The reactivity of heteroaromatic halides like this compound can be influenced by the nitrogen atoms in the ring, which can coordinate to the metal catalysts. Therefore, careful optimization of reaction parameters is crucial for achieving high yields and purity.

Key Parameter Causality
  • Palladium Catalyst & Ligand: The choice of palladium source and its associated ligands dictates the efficiency of the oxidative addition and reductive elimination steps. Electron-rich and bulky phosphine ligands often accelerate these steps.[7] Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which form the active Pd(0) species in situ.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst used to activate the alkyne.[4] Its presence is crucial for high reaction rates at lower temperatures. However, a primary drawback is the promotion of Glaser-type homocoupling of the terminal alkyne, especially in the presence of oxygen.[6] This necessitates careful degassing of the reaction mixture.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple roles. It neutralizes the HBr formed during the reaction, acts as the solvent or co-solvent, and can help reduce Pd(II) to the active Pd(0) state.[4][9]

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF, DMF, or acetonitrile are often used to ensure the solubility of all reactants and catalysts.[9][11]

  • Temperature: The reactivity of aryl bromides is lower than iodides.[4][9] Therefore, gentle heating (typically 50-80 °C) is often required for the coupling of this compound, though room temperature reactions can be successful with highly active catalyst systems.[9]

Table of Optimized Conditions

The following table summarizes starting points and optimization ranges for the Sonogashira coupling of this compound with a generic terminal alkyne.

ParameterStandard ConditionOptimization RangeRationale & Key Considerations
Pd Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄, Pd₂(dba)₃PdCl₂(PPh₃)₂ is air-stable and effective. Pd(PPh₃)₄ is used directly as Pd(0) but is more air-sensitive.
Catalyst Loading 1-2.5 mol%0.1 - 5 mol%Lower loadings are cost-effective but may require longer reaction times. Higher loadings can be necessary for challenging substrates.[11]
Cu(I) Co-catalyst CuI (0.5-1 eq. to Pd)None (Cu-free) - 2 eq.Essential for classic Sonogashira. Consider copper-free protocols to prevent alkyne homocoupling, though this may require different ligands and higher temperatures.[12]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)Et₃N is a versatile and common choice. DIPA can sometimes give better results. The base is typically used in excess or as the solvent.[9]
Solvent THF or DMFAcetonitrile, TolueneChoice depends on substrate solubility and reaction temperature. Ensure anhydrous conditions.
Temperature 50 °CRoom Temp - 100 °CStart with mild heat for the bromo-pyridazine. Higher temperatures can lead to side reactions and catalyst decomposition.[8][11]
Atmosphere Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)Crucial. Degassing the solvent and maintaining an inert atmosphere prevents Glaser homocoupling and catalyst oxidation.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylacetylene as a model reaction.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1-1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) Iodide (CuI) (2.5 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks)

  • Silica gel for column chromatography

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow start Start setup 1. Setup & Inerting Add reagents (except alkyne) to Schlenk flask. Degas via 3x vacuum/backfill cycles with Argon. start->setup addition 2. Reagent Addition Add anhydrous solvents (THF, Et₃N) followed by the terminal alkyne (Phenylacetylene) via syringe. setup->addition reaction 3. Reaction Heat mixture to 50-60 °C with stirring. Monitor progress by TLC. addition->reaction workup 4. Workup Cool to RT. Dilute with Ether. Filter through Celite®. Wash filtrate with NH₄Cl and brine. reaction->workup purify 5. Purification Dry organic layer over Na₂SO₄. Concentrate in vacuo. Purify by flash column chromatography. workup->purify end End (Characterize Product) purify->end

Figure 2: General experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (e.g., 183 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 17.5 mg, 0.025 mmol, 2.5 mol%), and CuI (e.g., 4.8 mg, 0.025 mmol, 2.5 mol%).

  • Inerting: Seal the flask and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature. Add phenylacetylene (e.g., 112 mg, 1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion

The Sonogashira coupling of this compound provides a highly efficient and modular route to novel disubstituted alkyne scaffolds. These products are of significant value in drug discovery, serving as advanced intermediates for the synthesis of complex, biologically active molecules. By understanding the underlying mechanism and carefully optimizing key reaction parameters such as catalyst choice, solvent, and temperature, researchers can reliably access these valuable compounds in high yield and purity. This protocol serves as a robust starting point for further exploration and application in medicinal chemistry programs.

References

  • Sonogashira, K. "Sonogashira coupling." Wikipedia, Wikimedia Foundation. [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." [Link]

  • Cano, R., et al. "Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments." Catalysts, 2018. [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." [Link]

  • Shafi, S., et al. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." Catalysts, 2020. [Link]

  • Penning, T.D. "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 2023. [Link]

  • NROChemistry. "Sonogashira Coupling." [Link]

  • Valente, C. "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol." KAUST Research Repository, 2013. [Link]

  • Drugs.com. "Heterocyclic Compounds in Drug Discovery: Focus on Pyridazines." [Link]

  • Abdel-Maksoud, M.S. "'Pyridopyridazine': A Versatile Nucleus in Pharmaceutical Field." Modern Chemistry, 2018. [Link]

  • Wang, X., et al. "Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion." Organometallics, 2017. [Link]

  • ResearchGate. "Optimization of reaction conditions for the Sonogashira reaction." [Link]

  • Valente, C., et al. "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol." KAUST Repository, 2013. [Link]

  • Royal Society of Chemistry. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." RSC Advances, 2023. [Link]

  • Doan, N.D., et al. "Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides..." European Journal of Medicinal Chemistry, 2015. [Link]

  • Panda, B., Sarkar, T.K. "Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides." Synthesis, 2013. [Link]

  • Wang, L., et al. "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex." Molecules, 2012. [Link]

  • NROChemistry. "Sonogashira Coupling." [Link]

  • ResearchGate. "Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes." [Link]

  • Iorkula, T.H., et al. "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications, 2023. [Link]

  • University of Bath. "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine." [Link]

  • Sørensen, U.S., et al. "Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation." ECSOC-5, 2001. [Link]

  • Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 2017. [Link]

  • Google Patents. "Synthetic method of 3-bromopyridine."
  • Digital Commons@Georgia Southern. "Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands." [Link]

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Application Notes & Protocols: Leveraging 3-Bromo-6-ethynylpyridazine as a Rigidifying Scaffold in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The linker connecting the two ligand heads of a PROTAC is a critical determinant of its efficacy, profoundly influencing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] While flexible alkyl and PEG linkers are common, there is a growing appreciation for rigid linkers that can reduce the entropic penalty of ternary complex formation and improve pharmacological properties.[3][4] This guide introduces 3-Bromo-6-ethynylpyridazine as a strategic building block for the synthesis of next-generation PROTACs. Its unique scaffold combines the favorable physicochemical properties of the pyridazine ring with two orthogonal reactive handles—a bromine atom and an ethynyl group—enabling highly modular and efficient synthetic routes.

Part 1: Scientific Rationale & Core Advantages

The rational design of a PROTAC linker is paramount to achieving potent and selective protein degradation. The choice of this compound as a core building block is underpinned by three key strategic advantages that address common challenges in PROTAC development.

The Pyridazine Core: Enhancing Physicochemical Properties

The pyridazine ring is a bioisostere of the phenyl ring but possesses distinct and advantageous physicochemical properties.[5]

  • Reduced Lipophilicity: Compared to a phenyl ring, the pyridazine heterocycle is less lipophilic, which can help mitigate the often high lipophilicity of PROTAC molecules, a common cause of poor solubility and "drug-likeness".[5]

  • Polarity and Solubility: The pyridazine ring has a significant dipole moment and dual hydrogen-bond accepting capabilities from its nitrogen atoms.[5] Incorporating this moiety can improve the aqueous solubility of a PROTAC, a critical factor for cell permeability and downstream formulation.

  • Favorable Target Interactions: The defined geometry and hydrogen bonding potential of the pyridazine ring can facilitate productive interactions within the ternary complex, contributing to higher stability and cooperativity.[4]

The Ethynyl-Pyridazine Axis: A Rigid and Linear Scaffold

The linker's geometry dictates the relative orientation of the protein of interest (POI) and the E3 ligase. The linear, rigid nature of the ethynyl group is a cornerstone of this building block's utility.

  • Conformational Pre-organization: Rigid linkers, such as those containing alkynes, can pre-organize the PROTAC into a conformation that is favorable for binding, reducing the entropic cost of forming the ternary complex.[3][6] This can lead to more stable complexes and more efficient degradation.

  • Improved Selectivity: By constraining the possible orientations of the bound proteins, a rigid linker can enhance selectivity by disfavoring the formation of off-target ternary complexes.[3]

Orthogonal Reactivity: The Key to Modular PROTAC Synthesis

The true synthetic power of this compound lies in its two distinct and orthogonally reactive functional groups.

  • Bromine Handle: The bromo-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling .[7][8] This allows for the robust formation of a C(sp²)-C(sp) bond, connecting the pyridazine core to a terminal alkyne on a POI or E3 ligase ligand.

  • Ethynyl Handle: The terminal alkyne is the key component for one of the most reliable reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry" .[][] This reaction efficiently and specifically forms a stable triazole ring, connecting the linker to a ligand functionalized with an azide group.

This dual reactivity allows for a modular, convergent synthesis, enabling researchers to rapidly generate libraries of PROTACs by combining different POI and E3 ligase ligands.[11][12]

Part 2: Synthetic Strategies & Experimental Protocols

The modularity of this compound allows for two primary synthetic workflows, depending on which ligand is attached first. This flexibility is invaluable when one of the coupling partners is significantly more precious or synthetically complex than the other.

G cluster_start Starting Materials cluster_route_a Route A: Sonogashira First cluster_route_b Route B: Click Chemistry First start_block This compound A1 Sonogashira Coupling start_block->A1 w/ Ligand-1-Alkyne B1 Click Chemistry (CuAAC) start_block->B1 w/ Ligand-2-Azide ligand1 Ligand-1-Alkyne B3 Sonogashira Coupling ligand2 Ligand-2-Azide A3 Click Chemistry (CuAAC) A2 Intermediate A (Alkyne-Pyridazine-Ligand-1) A1->A2 A2->A3 w/ Ligand-2-Azide end_product Final PROTAC (Ligand-2-Triazole-Pyridazine-Ligand-1) A3->end_product B2 Intermediate B (Bromo-Pyridazine-Triazole-Ligand-2) B1->B2 B2->B3 w/ Ligand-1-Alkyne B3->end_product

Figure 1: Modular synthetic workflows using this compound.
Protocol 2.1: Sonogashira Coupling of this compound

This protocol describes the coupling of the bromo-handle with a terminal alkyne-functionalized ligand (e.g., POI-Linker-Alkyne).

Reaction Principle: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, a copper(I) acetylide is formed from the terminal alkyne. Transmetalation from copper to palladium followed by reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[13]

Materials & Reagents

ReagentM.W.StoichiometryExample Amount
This compound183.011.0 eq91.5 mg (0.5 mmol)
Alkyne-Functionalized Ligand-1.1 eq0.55 mmol
Pd(CF₃COO)₂ (TFA-Pd)332.492.5 mol%4.2 mg (0.0125 mmol)
Triphenylphosphine (PPh₃)262.295.0 mol%6.6 mg (0.025 mmol)
Copper(I) Iodide (CuI)190.455.0 mol%4.8 mg (0.025 mmol)
Triethylamine (Et₃N)101.19-1.0 mL
Anhydrous N,N-Dimethylformamide (DMF)73.09-2.0 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (4.2 mg), PPh₃ (6.6 mg), and CuI (4.8 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (2.0 mL) via syringe and stir the mixture for 20-30 minutes at room temperature. The solution should become a homogenous yellowish-brown.

  • Reagent Addition: Add this compound (91.5 mg), the alkyne-functionalized ligand (0.55 mmol), and triethylamine (1.0 mL).

  • Heating: Place the flask in a pre-heated oil bath at 80-100 °C.

  • Reaction Monitoring (QC): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours. A sample can be taken, diluted with ethyl acetate, and spotted on a TLC plate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and extract. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Click Chemistry (CuAAC) with an Ethynyl-Pyridazine Scaffold

This protocol describes the coupling of an alkyne-functionalized intermediate (such as the product from Protocol 2.1) with an azide-functionalized ligand (e.g., E3-Ligase-Linker-Azide).

Reaction Principle: Copper(I) catalyzes the [3+2] cycloaddition between a terminal alkyne and an azide, resulting in the highly stable 1,4-disubstituted 1,2,3-triazole ring.[][14] This reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups.

Materials & Reagents

ReagentM.W.StoichiometryExample Amount
Alkyne-Functionalized Intermediate-1.0 eq0.4 mmol
Azide-Functionalized Ligand-1.05 eq0.42 mmol
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.6910 mol%10.0 mg (0.04 mmol)
Sodium Ascorbate198.1130 mol%23.8 mg (0.12 mmol)
Anhydrous DMF or a tBuOH/H₂O mixture (1:1)--4.0 mL

Step-by-Step Procedure:

  • Solution Preparation: In a vial, dissolve the alkyne-functionalized intermediate (0.4 mmol) and the azide-functionalized ligand (0.42 mmol) in the chosen solvent system (4.0 mL).

  • Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 100 µL of a 0.4 M solution) and sodium ascorbate (e.g., 300 µL of a 0.4 M solution).

  • Reaction Initiation: Add the CuSO₄ solution to the main reaction vial, followed immediately by the sodium ascorbate solution. The solution may change color.

  • Reaction: Stir the reaction vigorously at room temperature.

  • Reaction Monitoring (QC): The reaction is often complete within 1-4 hours but can be left overnight. Monitor progress by LC-MS, looking for the consumption of starting materials and the appearance of the product mass.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If the product is highly polar, alternative workup or direct purification may be necessary.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS.

Part 3: Application Example & PROTAC Design

The described protocols enable the synthesis of a PROTAC where the this compound has been transformed into a rigid pyridazine-triazole linker.

G cluster_poi POI Ligand cluster_linker Linker Scaffold cluster_e3 E3 Ligase Ligand poi_node Binds to Protein of Interest linker_start C-C Bond (from Sonogashira) poi_node->linker_start pyridazine Pyridazine Core linker_start->pyridazine triazole Triazole Ring (from Click) pyridazine->triazole e3_node Recruits E3 Ligase (e.g., CRBN/VHL) triazole->e3_node

Figure 2: Conceptual structure of a PROTAC utilizing the pyridazine-triazole scaffold.

This resulting linker scaffold provides a defined spatial separation and orientation between the two ligands. The combination of the polar pyridazine and stable triazole is expected to confer favorable properties such as improved metabolic stability and solubility, while the overall rigidity aids in forming a productive ternary complex for efficient protein degradation.

Part 4: Conclusion

This compound is a powerful and versatile building block for advanced PROTAC design. Its inherent physicochemical properties and orthogonal reactive handles empower medicinal chemists to move beyond traditional flexible linkers. By providing a rigid, polar, and synthetically accessible scaffold, it facilitates the modular construction of PROTACs with potentially superior potency, selectivity, and drug-like properties. The protocols outlined herein provide a robust framework for incorporating this valuable tool into any PROTAC discovery program.

References

  • Zhao, B., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Retrieved from [Link]

  • Lu, L., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]

  • Genilloud, O., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Retrieved from [Link]

  • Ariccio, C., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Retrieved from [Link]

  • Volonterio, A., Moisan, L., & Rebek, J. Jr. (2007). Synthesis of pyridazine-based scaffolds as alpha-helix mimetics. Organic Letters. Retrieved from [Link]

  • ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Retrieved from [Link]

  • Khan, I., et al. (2022). Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. Bioorganic Chemistry. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from [Link]

  • Autechem. (n.d.). CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. Autechem. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Liu, G., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. Retrieved from [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Serbian Chemical Society. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. Retrieved from [Link]

  • PubMed Central. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Bromopyridine. Wikipedia. Retrieved from [Link]

  • bioRxiv. (2024). An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. bioRxiv. Retrieved from [Link]

  • Alchemist-chem. (n.d.). 3-Bromo-6-fluoropyridine Manufacturer & Supplier in China. Alchemist-chem. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Pipzine Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Molecules | Special Issue : Heterocyclic and Medicinal Chemistry. MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Bromo-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic utility of 3-Bromo-6-ethynylpyridazine as a versatile building block for the construction of diverse heterocyclic scaffolds. Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique electronic properties.[1] This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for leveraging the dual reactivity of this compound in key organic transformations, including Sonogashira cross-coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The causality behind experimental choices is explained, and robust, self-validating protocols are presented with troubleshooting insights.

Introduction: The Strategic Value of this compound

The pyridazine nucleus is a privileged scaffold in modern drug discovery, appearing in molecules with antiviral, anticancer, and cardiovascular activities. The strategic functionalization of this core allows for the fine-tuning of physicochemical properties and biological targets. This compound is a particularly valuable starting material due to its two distinct and orthogonally reactive sites:

  • The C3-Bromine Atom: This site is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl substituents.

  • The C6-Ethynyl Group: The terminal alkyne is a high-energy functional group, making it an ideal partner for cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, and further cross-coupling reactions like the Sonogashira coupling.[2][3]

This dual reactivity enables a modular and divergent approach to synthesizing complex heterocyclic systems and chemical libraries for high-throughput screening.

Synthetic Strategies & Core Chemistries

The strategic application of this compound hinges on the selective reaction of either the bromo or the ethynyl group. The choice of reaction conditions dictates which functional group participates, enabling a programmed synthesis of complex molecules.

G cluster_start Starting Material cluster_pathways Primary Reaction Pathways cluster_products Resulting Scaffolds Start This compound Sonogashira Sonogashira Coupling (at C6-Alkyne) Start->Sonogashira R'-X, Pd(0)/Cu(I) Base, RT-100°C Click CuAAC 'Click' Reaction (at C6-Alkyne) Start->Click R'-N3, Cu(I) RT Suzuki Suzuki Coupling (at C3-Bromine) Start->Suzuki R'-B(OR)2, Pd(0) Base Prod_Sono 3-Bromo-6-(arylethynyl)pyridazines Sonogashira->Prod_Sono Prod_Click 3-Bromo-6-(1,2,3-triazol-4-yl)pyridazines Click->Prod_Click Prod_Suzuki 3-Aryl-6-ethynylpyridazines Suzuki->Prod_Suzuki

Figure 1: Key synthetic pathways from this compound.

Protocol I: Sonogashira Cross-Coupling at the Ethynyl Group

The Sonogashira reaction is a robust method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] In this protocol, we leverage this reaction to couple various aryl halides to the ethynyl group of this compound, leaving the C3-bromo position intact for subsequent functionalization.

Mechanistic Rationale & Causality

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (R-X) bond.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium center.

  • Reductive Elimination: The desired product is released, regenerating the Pd(0) catalyst.

The choice of a mild base (e.g., triethylamine, diisopropylamine) is crucial; it acts as both a scavenger for the H-X byproduct and as the solvent. The copper(I) co-catalyst is essential for activating the alkyne under these mild conditions.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, 4-bromobenzonitrile)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Solvent: Anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Solvent Addition: Add anhydrous, degassed triethylamine (volume to achieve ~0.1 M concentration of the limiting reagent).

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data & Troubleshooting
EntryAryl HalideCatalyst (mol%)ConditionsYield (%)
1IodobenzenePd(PPh₃)₄ (5), CuI (10)Et₃N, RT, 8h85
24-BromobenzonitrilePdCl₂(PPh₃)₂ (5), CuI (10)THF/Et₃N (2:1), 50°C, 6h91
32-IodothiophenePd(PPh₃)₄ (5), CuI (10)Et₃N, RT, 10h82

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst. Consider using a different palladium source or ligand.[5]

  • Glaser Coupling Side Product (Diyne): This homo-coupling of the alkyne can occur if the reaction is exposed to oxygen. Rigorous degassing of the solvent is critical.

  • No Reaction: Confirm the activity of the palladium catalyst. If using PdCl₂(PPh₃)₂, it is reduced in situ to Pd(0), which can sometimes be slow.

Sources

Application Notes and Protocols: 3-Bromo-6-ethynylpyridazine as a Bioorthogonal Chemical Reporter

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-ethynylpyridazine, a versatile and highly efficient bioorthogonal chemical reporter. We delve into its unique chemical properties, synthesis, and broad applicability in chemical biology, proteomics, and drug development. Detailed, field-proven protocols for its use in metabolic labeling and subsequent detection via copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for the precise labeling and tracking of biomolecules in complex biological systems.

Introduction to Bioorthogonal Chemistry and the Role of Pyridazine Reporters

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] At the heart of this methodology is the use of chemical reporters, small molecules bearing a unique functional group (a "handle") that can be incorporated into biomolecules. This handle can then be selectively reacted with a probe molecule carrying a complementary functional group, enabling visualization or isolation of the target biomolecule.[2]

The alkyne functional group has emerged as a premier chemical reporter due to its small size and near-total absence in biological systems.[3] When paired with an azide, it undergoes a highly specific and efficient cycloaddition reaction, forming a stable triazole linkage.[2][4] this compound distinguishes itself within the landscape of alkyne-based reporters due to the unique electronic properties conferred by the pyridazine ring. The nitrogen atoms in the pyridazine ring can influence the reactivity of the alkyne, potentially enhancing reaction kinetics and providing a handle for further functionalization.

Physicochemical Properties and Synthesis of this compound

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a bromine atom and a terminal alkyne.

PropertyValueSource
CAS Number 1797130-79-0
Molecular Formula C6H3BrN2
Molecular Weight 183.008 g/mol
Appearance Off-white to light yellow solidInferred from similar compounds
Storage 2-8°C, protected from light

The synthesis of this compound can be achieved through various organic synthesis routes, often involving the modification of a pre-existing pyridazine core. A common strategy involves the Sonogashira coupling of a protected alkyne with a di-halogenated pyridazine, followed by deprotection.

cluster_synthesis General Synthesis Scheme Halogenated Pyridazine Halogenated Pyridazine Coupling Sonogashira Coupling Halogenated Pyridazine->Coupling Protected Alkyne Protected Alkyne Protected Alkyne->Coupling Catalyst Pd Catalyst, Cu(I) co-catalyst, Base Catalyst->Coupling Intermediate Protected 3-Bromo-6-alkynylpyridazine Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Generalized Sonogashira coupling for synthesis.

Core Applications: Metabolic Labeling and Bioorthogonal Ligation

A primary application of this compound is in metabolic labeling, where it is first incorporated into a precursor molecule (e.g., an amino acid, sugar, or nucleoside). This precursor is then fed to cells and integrated by the cellular machinery into newly synthesized biomolecules.

Metabolic Incorporation of this compound

The ethynyl group of this compound serves as the bioorthogonal handle. For metabolic labeling, it is crucial to first conjugate it to a metabolic precursor. The choice of precursor dictates which class of biomolecules will be labeled.

cluster_workflow Metabolic Labeling Workflow Precursor Metabolic Precursor (e.g., Amino Acid, Sugar) Conjugation Chemical Synthesis Precursor->Conjugation Reporter This compound Reporter->Conjugation Labeled_Precursor Labeled Precursor Conjugation->Labeled_Precursor Cell_Culture Introduce to Cell Culture Labeled_Precursor->Cell_Culture Incorporation Metabolic Incorporation Cell_Culture->Incorporation Labeled_Biomolecule Biomolecule with Pyridazine Reporter Incorporation->Labeled_Biomolecule

Caption: Workflow for metabolic incorporation.

Detection via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient method for ligating the pyridazine reporter to an azide-functionalized probe (e.g., a fluorophore or biotin).[2][4] This reaction is characterized by its high yield, specificity, and tolerance of a wide range of functional groups.[2]

Protocol: CuAAC Labeling of Proteins in Cell Lysate

Materials:

  • Cell lysate containing proteins metabolically labeled with this compound.

  • Azide-functionalized probe (e.g., Azide-Fluor 488, 10 mM stock in DMSO).

  • Copper(II) sulfate (CuSO₄), 50 mM stock in water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water.

  • Sodium ascorbate, 100 mM stock in water (prepare fresh).

  • Protease inhibitor cocktail.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Lysate Preparation: Lyse cells in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.[5]

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 100 µg of cell lysate.

    • PBS to a final volume of 90 µL.

    • 1 µL of 10 mM azide-probe stock solution (final concentration: 100 µM).

  • Catalyst Preparation: In a separate tube, pre-complex the copper catalyst by mixing 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA. Let it stand for 5 minutes.

  • Initiation: Add 2.5 µL of the pre-complexed copper catalyst to the reaction mixture.

  • Reduction: Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blot.

Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For live-cell imaging, the cytotoxicity of copper is a significant concern. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.[6] This reaction utilizes a strained cyclooctyne (e.g., DBCO, DIBO) that reacts spontaneously with azides under physiological conditions.[6][7]

Protocol: SPAAC Labeling of Proteins on Live Cells

Materials:

  • Cells cultured on glass-bottom dishes, metabolically labeled with this compound.

  • Azide-functionalized probe with a strained alkyne (e.g., DBCO-Fluor 546, 1 mM stock in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fixative (e.g., 4% paraformaldehyde in PBS).

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with the this compound-labeled precursor for 24-48 hours.

  • Washing: Gently wash the cells three times with warm PBS to remove any unincorporated precursor.

  • Probe Incubation: Dilute the DBCO-fluorophore stock solution in complete cell culture medium to a final concentration of 5-20 µM.

  • Labeling: Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove the excess probe.

  • Imaging: The cells are now ready for live-cell imaging. For fixed-cell imaging, proceed to the fixation step.

  • (Optional) Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • (Optional) Permeabilization and Counterstaining: If desired, permeabilize the cells and counterstain for other cellular components.

Applications in Proteomics and Nucleic Acid Labeling

The versatility of this compound extends to various applications in proteomics and nucleic acid research.

Proteomic Sample Preparation

Metabolic labeling with this compound followed by click chemistry enables the enrichment and identification of newly synthesized proteins.[5][8] After labeling with a biotin-azide probe, the tagged proteins can be captured on streptavidin beads, separated from the unlabeled proteome, and subsequently identified by mass spectrometry.

cluster_proteomics Proteomics Workflow Labeled_Proteins Proteins with Pyridazine Reporter Click_Chemistry CuAAC Reaction Labeled_Proteins->Click_Chemistry Biotin_Azide Biotin-Azide Probe Biotin_Azide->Click_Chemistry Biotinylated_Proteins Biotinylated Proteins Click_Chemistry->Biotinylated_Proteins Enrichment Affinity Purification Biotinylated_Proteins->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Enriched_Proteins Enriched Labeled Proteins Enrichment->Enriched_Proteins MS_Analysis Mass Spectrometry Analysis Enriched_Proteins->MS_Analysis

Caption: Proteomic enrichment workflow.

Nucleic Acid Labeling

Similarly, this compound can be incorporated into nucleoside analogues for the metabolic labeling of DNA and RNA.[9][10] This allows for the study of nucleic acid dynamics, including replication, transcription, and localization within the cell. The subsequent click reaction with a fluorescent azide enables visualization by microscopy.

Advantages and Considerations

Advantages:

  • High Reactivity: The pyridazine ring can favorably modulate the electronic properties of the alkyne for rapid cycloaddition.

  • Bioorthogonality: The ethynyl group is inert to most biological functional groups, ensuring high specificity.

  • Versatility: Can be used in both CuAAC and SPAAC reactions, providing flexibility for different experimental needs.

  • Small Size: Minimizes potential perturbation of the biological system.

Considerations:

  • Synthesis: The synthesis of this compound and its conjugates requires expertise in organic chemistry.

  • Copper Toxicity: For live-cell applications, the use of CuAAC should be carefully considered, and SPAAC is generally the preferred method.

  • Probe Permeability: The choice of the azide probe should be guided by its cell permeability for intracellular labeling.

Conclusion

This compound is a powerful and versatile bioorthogonal chemical reporter with broad applications in modern chemical biology. Its unique properties and compatibility with both copper-catalyzed and strain-promoted click chemistry make it an invaluable tool for the precise labeling, visualization, and analysis of biomolecules in their native environment. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this reporter in their studies.

References

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The Versatile Scaffold: Application of 3-Bromo-6-ethynylpyridazine in the Development of Advanced Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Core for Chemical Biology

In the landscape of chemical biology and drug discovery, the pyridazine core has emerged as a "privileged structure," owing to its unique physicochemical properties that facilitate interactions with biological targets.[1][2][3] The strategic functionalization of this six-membered nitrogen-containing heterocycle allows for the creation of sophisticated molecular tools to interrogate complex biological systems. This guide focuses on a particularly versatile building block, 3-Bromo-6-ethynylpyridazine , and its application in the development of chemical probes for target identification, validation, and cellular imaging.

This compound presents two distinct and orthogonally reactive handles: a terminal alkyne and a bromo substituent. The terminal alkyne is a premier functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction widely used for labeling biomolecules in complex biological milieu.[4][5][6][7] The bromo group, on the other hand, is a versatile precursor for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8][9][10][11][12] This dual reactivity allows for a modular and flexible approach to the synthesis of a diverse array of chemical probes.

This document will provide a detailed exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind the proposed methodologies.

Physicochemical Properties and Synthetic Accessibility

The pyridazine nucleus imparts favorable properties such as increased polarity and potential for hydrogen bonding, which can enhance aqueous solubility and target engagement. The commercial availability of this compound (CAS No. 1797130-79-0) provides a straightforward entry point for its use in probe development without the need for multi-step de novo synthesis of the core structure.

For researchers requiring a synthetic route, a common approach involves the Sonogashira coupling of a di-halogenated pyridazine, such as 3,6-dibromopyridazine, with a protected alkyne, followed by deprotection.[13][14][15]

PropertyValueSource
CAS Number 1797130-79-0Commercial Supplier Data
Molecular Formula C6H3BrN2Calculated
Molecular Weight 183.01 g/mol Calculated
Appearance Off-white to yellow solidTypical Observation

Application I: Bioorthogonal Labeling via Click Chemistry

The terminal alkyne of this compound is an ideal handle for bioorthogonal labeling.[16][17] This is particularly relevant in activity-based protein profiling (ABPP), where the alkyne can be incorporated into a reactive probe to tag active enzymes within a complex proteome.[18][19][20][21] The tagged proteins can then be "clicked" with an azide-containing reporter molecule, such as a fluorophore or biotin, for visualization or enrichment and subsequent identification by mass spectrometry.

Workflow for an Alkyne-Based ABPP Probe

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_labeling Biological Labeling cluster_detection Detection & Analysis start This compound warhead Introduction of a Reactive 'Warhead' (e.g., electrophile) start->warhead Pd-catalyzed coupling probe Alkyne-Functionalized ABPP Probe warhead->probe proteome Complex Proteome (e.g., cell lysate) probe->proteome Incubation labeled_protein Covalently Labeled Target Protein click CuAAC 'Click' Reaction with Azide-Reporter labeled_protein->click visualize Visualization (Gel-based fluorescence) click->visualize enrich Enrichment (Streptavidin beads) click->enrich reporter Reporter Tag (Fluorophore or Biotin) reporter->click ms Mass Spectrometry (Target ID) enrich->ms

Caption: Workflow for utilizing a this compound-derived ABPP probe.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an alkyne-labeled protein from an ABPP experiment with an azide-functionalized reporter tag.

Materials:

  • Alkyne-labeled proteome in a suitable buffer (e.g., PBS).

  • Azide-reporter stock solution (e.g., Azide-TAMRA, 10 mM in DMSO).

  • Copper(II) sulfate (CuSO4) stock solution (50 mM in water).

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (1.7 mM in DMSO).

  • Microcentrifuge tubes.

  • SDS-PAGE equipment for analysis.

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the alkyne-labeled proteome (typically 1-2 mg/mL).

  • Add the azide-reporter to a final concentration of 100 µM.

  • Add TCEP to a final concentration of 1 mM. Vortex briefly. This step reduces Cu(II) to the active Cu(I) species in situ.

  • Add TBTA to a final concentration of 100 µM. Vortex briefly. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

  • Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. For enrichment, proceed with streptavidin bead incubation if a biotin-azide tag was used.

Application II: Probe Diversification via Palladium-Catalyzed Cross-Coupling

The bromo-substituent at the 3-position of the pyridazine ring is a versatile handle for introducing a wide range of chemical moieties through palladium-catalyzed cross-coupling reactions. This allows for the attachment of targeting ligands, fluorophores, or other functional groups to the core scaffold.

Synthetic Routes for Probe Diversification

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagent Aryl/Heteroaryl Boronic Acid (e.g., Fluorophore) start->suzuki_reagent [Pd], Base buchwald_reagent Primary/Secondary Amine (Targeting Moiety) start->buchwald_reagent [Pd], Base, Ligand suzuki_product 3-Aryl-6-ethynylpyridazine (Fluorescent Probe) buchwald_product 3-Amino-6-ethynylpyridazine (Targeted Probe)

Caption: Diversification of the this compound scaffold.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Fluorescent Probe

This protocol describes the synthesis of a 3-aryl-6-ethynylpyridazine, where the aryl group could be a fluorophore like a coumarin or fluorescein derivative functionalized with a boronic acid or ester.[9][22][23][24]

Materials:

  • This compound.

  • Arylboronic acid (1.2 equivalents).

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Base (e.g., K2CO3 or Cs2CO3, 2 equivalents).

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Schlenk flask or sealed vial.

  • Inert atmosphere (Nitrogen or Argon).

  • Silica gel for column chromatography.

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and the base (2 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-ethynylpyridazine.

Protocol 3: Buchwald-Hartwig Amination for Attaching a Targeting Moiety

This protocol outlines the coupling of an amine, which could be part of a known ligand for a protein of interest, to the pyridazine core.[8][10][12][25]

Materials:

  • This compound.

  • Amine (1.2 equivalents).

  • Palladium precursor (e.g., Pd2(dba)3, 2 mol%).

  • Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%).

  • Strong base (e.g., NaOtBu or K3PO4, 1.5 equivalents).

  • Anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Schlenk flask or sealed vial.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a Schlenk flask.

  • Add this compound (1 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (10 mL).

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Characterization of Synthesized Probes

The successful synthesis of probes derived from this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H and ¹³C NMR Appearance of new signals corresponding to the attached moiety and disappearance of the C-Br signal in the ¹³C NMR. Shifts in the pyridazine ring protons.[2][26][27][28]
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the product.
IR Spectroscopy Persistence of the alkyne C≡C and C-H stretches (if not further reacted). Appearance of new characteristic bands from the coupled fragment.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of advanced chemical probes. Its dual reactive sites allow for a modular approach, enabling the independent or sequential installation of bioorthogonal handles, reporter groups, and targeting moieties. The protocols outlined in this guide, based on robust and well-established chemical transformations, provide a solid foundation for researchers to design and synthesize novel probes tailored to their specific biological questions. The continued application of such versatile scaffolds will undoubtedly accelerate progress in target discovery, validation, and the broader field of chemical biology.

References

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Application Notes & Protocols: 3-Bromo-6-ethynylpyridazine Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3][4] This guide focuses on a particularly versatile building block: 3-bromo-6-ethynylpyridazine . The strategic placement of a bromine atom and an ethynyl group provides two orthogonal, highly reactive handles for molecular elaboration. This allows for the systematic and efficient construction of vast chemical libraries through robust cross-coupling reactions. We present detailed protocols for the derivatization of this core via Sonogashira coupling at the 6-ethynyl position and Buchwald-Hartwig amination at the 3-bromo position. Furthermore, we explore the application of these derivatives in the context of kinase inhibitor discovery, a cornerstone of modern oncology and immunology research.

The Strategic Advantage of the this compound Scaffold

In the landscape of drug discovery, the efficiency of library synthesis and the ability to explore chemical space around a core scaffold are paramount. The this compound moiety is an exemplary starting point for several reasons:

  • Orthogonal Reactivity : The terminal alkyne and the aryl bromide offer distinct reactivity profiles. The alkyne is primed for palladium/copper-catalyzed Sonogashira coupling, while the bromide is an excellent substrate for a wide range of palladium-catalyzed cross-couplings, including Suzuki, Stille, and, as we will detail, Buchwald-Hartwig amination. This orthogonality allows for sequential, controlled diversification.

  • Bioisosteric Properties : The pyridazine ring itself is often used as a bioisostere for other aromatic systems like pyridine or pyrimidine.[5] Its unique electronic properties, including a high dipole moment and the presence of two nitrogen atoms as hydrogen bond acceptors, make it an effective hinge-binding motif in many kinase inhibitors.[6][7]

  • Structural Versatility : The linear geometry of the alkyne allows for the projection of substituents deep into protein binding pockets, while modifications at the 3-position can be used to tune solubility, metabolic stability, and target selectivity.

This combination of features makes this compound a high-value scaffold for generating novel chemical entities with therapeutic potential.

G cluster_start Core Scaffold cluster_pathways Diversification Pathways cluster_products Derivative Libraries Start This compound Sonogashira Sonogashira Coupling (at C6-Alkyne) Start->Sonogashira R-X, Pd/Cu cat. Buchwald Buchwald-Hartwig Amination (at C3-Bromine) Start->Buchwald R₂NH, Pd cat. Product_S Library A: C6-Aryl/Vinyl Derivatives Sonogashira->Product_S Product_B Library B: C3-Amino Derivatives Buchwald->Product_B Product_S->Buchwald Further Diversification Product_B->Sonogashira Further Diversification

Caption: General workflow for diversifying the this compound core.

Core Experimental Protocols

The protocols described below are designed to be robust and reproducible. The causality behind key reagent choices and reaction conditions is explained to empower researchers to troubleshoot and adapt these methods.

Protocol 1: Sonogashira Coupling at the C6-Ethynyl Position

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is exceptionally useful for extending the pyridazine scaffold with various aromatic or heterocyclic groups.

Causality Behind the Method:

  • Catalyst System : The reaction employs a dual-catalyst system. The palladium(0) complex is the primary cross-coupling catalyst. The copper(I) salt acts as a co-catalyst; it reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10] This intermediate readily undergoes transmetalation with the Pd(II)-aryl complex, which is often the rate-limiting step, thereby accelerating the catalytic cycle.[10]

  • Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure high yields.

  • Base : An amine base, such as triethylamine (Et₃N), serves two purposes: it acts as the solvent and neutralizes the hydrogen halide (H-X) formed during the reaction, driving the equilibrium towards the product.[11]

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or vinyl halide (R-X, 1.1 eq), and a magnetic stir bar.

  • Add Pd(PPh₃)₄ (0.05 eq) and Copper(I) iodide (CuI, 0.10 eq) to the flask.

  • Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add anhydrous, degassed solvent (e.g., a 2:1 mixture of Toluene and Triethylamine). The final concentration of the pyridazine starting material should be approximately 0.1 M.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-6-(alkynyl)pyridazine derivative.

Protocol 2: Buchwald-Hartwig Amination at the C3-Bromo Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This is particularly relevant in medicinal chemistry, as the aniline and related amine substructures are prevalent in kinase inhibitors, where they often form critical hydrogen bonds with the kinase hinge region.[6]

Causality Behind the Method:

  • Catalyst/Ligand Choice : This reaction requires a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are crucial.[12] They promote the rate-limiting reductive elimination step that forms the C-N bond and stabilize the palladium catalyst throughout the cycle.

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium tert-butoxide (NaOtBu) is a common choice as it is sufficiently basic to form the amide anion without competing as a nucleophile.[12]

  • Solvent : Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add the this compound derivative (1.0 eq), the desired primary or secondary amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a magnetic stir bar.

  • In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., (±)-BINAP, 0.04 eq).

  • Add the catalyst mixture to the Schlenk tube containing the reactants.

  • Evacuate the tube and backfill with Argon. Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-ethynylpyridazine derivative.

Application in Kinase Inhibitor Discovery

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] Pyridazine derivatives have been successfully developed as inhibitors of various kinases, including ALK5, CDK2, and others.[14][15]

The TGF-β signaling pathway, mediated by the serine/threonine kinase receptor ALK5, is a key player in cell growth, differentiation, and fibrosis.[14] Inhibitors of ALK5 have therapeutic potential in treating fibrotic diseases and cancer. The derivatized 3-amino-6-arylpyridazine scaffold is an excellent starting point for developing ALK5 inhibitors. The 3-amino group can interact with the hinge region of the kinase, while the 6-aryl group can be optimized to occupy the hydrophobic back pocket.

G cluster_pathway TGF-β / ALK5 Signaling Pathway TGFB TGF-β Ligand TGFBR2 TGF-βRII (Receptor) TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) (Receptor) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylates Complex Smad2/3/4 Complex SMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Fibrosis, Cell Cycle Arrest) Nucleus->Transcription Inhibitor Pyridazine Derivative Inhibitor->ALK5 INHIBITS

Caption: Inhibition of the ALK5 signaling pathway by a pyridazine derivative.

Data Presentation: Structure-Activity Relationship (SAR)

Following synthesis, the biological activity of the new derivatives must be quantified. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. Below is a table of hypothetical data for a series of synthesized compounds targeting ALK5, demonstrating how structural modifications impact inhibitory activity.

Compound IDR¹ (at C3-position)R² (at C6-position)ALK5 IC₅₀ (nM)[14]
PDZ-001 -NH₂-Phenyl150
PDZ-002 -NH(Me)-Phenyl125
PDZ-003 -NH₂-4-Fluorophenyl85
PDZ-004 -NH₂-2-Pyridyl45
PDZ-005 -NH(Me)-2-Pyridyl20

Data are hypothetical and for illustrative purposes only.

This data suggests that a 2-pyridyl group at the C6-position (PDZ-004) is more favorable than a phenyl group (PDZ-001), potentially due to an additional hydrogen bond or improved binding pocket complementarity. Furthermore, methylation of the C3-amino group (PDZ-005 vs. PDZ-004) enhances potency, possibly by improving metabolic stability or optimizing the compound's conformation.

Conclusion

The this compound scaffold represents a powerful and versatile platform for drug discovery. By leveraging robust and well-understood synthetic methodologies like the Sonogashira coupling and Buchwald-Hartwig amination, medicinal chemists can rapidly generate diverse libraries of compounds. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore the rich chemical space offered by these derivatives, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

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Application Notes and Protocols: Bioconjugation Techniques Using 3-Bromo-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyridazine-Based Linkers in Bioconjugation

In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to selectively and stably link molecular components is paramount. Bioconjugation, the science of covalently attaching molecules like drugs, probes, or imaging agents to biomolecules such as proteins or nucleic acids, provides the foundational technology for creating sophisticated tools and therapeutics. Among the most powerful strategies in the bioconjugation toolkit is "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and create byproducts that are easily removed.[1][2][3]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, enabling the rapid and specific formation of a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][][5] This reaction's bio-orthogonality—its ability to proceed in complex biological media without interfering with native biochemical processes—has cemented its role in the field.[]

This guide introduces 3-Bromo-6-ethynylpyridazine , a bifunctional linker that leverages the power of CuAAC while offering unique advantages derived from its heterocyclic pyridazine core. The pyridazine ring is not merely a passive scaffold; its inherent physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, can favorably influence the solubility and interaction profile of the final conjugate.[7] Furthermore, the presence of a bromine atom at the 3-position provides a valuable synthetic handle for orthogonal, post-conjugation modifications, enabling the construction of highly complex and multifunctional bioconjugates.

These application notes provide a detailed exploration of the chemical principles behind using this compound and offer robust, field-proven protocols for its application in labeling proteins and other biomolecules.

PART 1: Chemical Principles and Strategic Considerations

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the primary application for the ethynyl group on this compound. The reaction proceeds through a multi-step mechanism that is greatly accelerated by a copper(I) catalyst.[5] Unlike the uncatalyzed Huisgen cycloaddition, which requires high temperatures and yields a mixture of regioisomers, the CuAAC reaction is highly efficient at room temperature and selectively produces the 1,4-disubstituted triazole product.[2][5][8]

The key steps are:

  • Formation of a Copper(I) Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of the pyridazine reagent to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne's terminal carbon.[]

  • Coordination and Cyclization: The azide-modified biomolecule coordinates to the copper center, bringing the azide and acetylide into proximity. This is followed by a concerted or stepwise cycloaddition to form a six-membered copper-containing ring.[]

  • Rearomatization and Product Release: The intermediate collapses to the stable 1,4-disubstituted 1,2,3-triazole ring, releasing the Cu(I) catalyst to re-enter the catalytic cycle.

In practical bioconjugation, the Cu(I) catalyst is often generated in situ from a more stable Copper(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[9] To prevent catalyst disproportionation and protect the target biomolecule from oxidative damage by reactive oxygen species, a stabilizing ligand such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is crucial.[3][9]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper(I) Acetylide [R1-C≡C-Cu] Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 (Azide-Biomolecule) Coordination Coordinated Complex Azide->Coordination Cu_I Cu(I) Catalyst Cu_Acetylide->Coordination Six_Membered_Ring Metallacycle Intermediate Coordination->Six_Membered_Ring Cyclization Triazole_Product 1,4-Triazole Product (Bioconjugate) Six_Membered_Ring->Triazole_Product Rearomatization + H+ Triazole_Product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Advantage of the Bromo-Substituent: A Handle for Orthogonal Chemistry

The bromine atom on the pyridazine ring is a key feature that elevates this reagent beyond a simple alkyne linker. It serves as a stable, yet reactive, handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions.[10] This bifunctionality allows for a powerful two-stage strategy:

  • Stage 1 (Bioconjugation): The ethynyl group is used for a highly specific CuAAC reaction to attach the pyridazine linker to a biomolecule.

  • Stage 2 (Orthogonal Functionalization): The bromo group is then available for a separate chemical reaction to introduce a second moiety (e.g., a fluorescent dye, a second drug molecule, or an affinity tag).

This approach is particularly valuable for creating dual-payload antibody-drug conjugates (ADCs) or sophisticated imaging probes where precise control over the placement of multiple functional groups is required. For practical reasons, especially with sensitive biomolecules like proteins, this secondary functionalization is often performed on the this compound reagent before it is conjugated to the biomolecule.

PART 2: Experimental Application Notes and Protocols

General Considerations for Successful Bioconjugation
  • Reagent Purity and Storage: this compound should be stored under an inert atmosphere, protected from light, and kept desiccated. Stock solutions should be prepared fresh in anhydrous, high-purity aprotic solvents like DMSO or DMF.[11] Azide-modified biomolecules should be handled according to their specific storage requirements.

  • Buffer Selection: Avoid buffers containing components that can chelate copper, such as Tris, citrate, or EDTA, as this will inhibit the CuAAC reaction. Phosphate buffers (e.g., PBS) or HEPES at a pH range of 7.0-8.0 are generally recommended.

  • Degassing: To minimize the oxidation of the Cu(I) catalyst and potential oxidative damage to proteins, it is best practice to degas all aqueous buffers prior to use by sparging with an inert gas like argon or nitrogen.

  • Purification: Removal of excess reagents and catalyst is critical. Size-exclusion chromatography (SEC) is the most common method for purifying labeled proteins. Dialysis or tangential flow filtration can also be effective for removing small molecule impurities.

Protocol 1: Direct Labeling of an Azide-Modified Protein with this compound

This protocol describes the direct conjugation of this compound to a protein that has been pre-functionalized with azide groups (e.g., through metabolic incorporation of azidohomoalanine or chemical modification of lysine residues).

Materials:

  • Azide-modified protein (e.g., at 1-5 mg/mL)

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed Phosphate Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., desalting or SEC column)

Reagent Stock Solution Preparation:

  • Pyridazine Alkyne (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • CuSO₄ (50 mM): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate (100 mM): Prepare a 100 mM stock solution in deionized water. Note: Prepare this solution fresh immediately before use, as it is prone to oxidation.

  • TBTA (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO.

Step-by-Step Protocol:

  • Place the azide-modified protein solution (in degassed PBS) in a microcentrifuge tube.

  • Add the this compound stock solution to the protein solution to achieve a final concentration that is typically 10- to 50-fold molar excess over the protein. Gently mix.

  • In a separate tube, prepare the catalyst premix. Add the TBTA stock solution to the CuSO₄ stock solution to achieve a ligand-to-copper ratio of 5:1. For example, mix 50 µL of 10 mM TBTA with 10 µL of 50 mM CuSO₄. This step is critical for protecting the protein.[9]

  • Initiate the reaction by adding the catalyst premix to the protein solution to achieve a final copper concentration of 0.5-1.0 mM.

  • Immediately following the catalyst, add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing (e.g., on a rotator). The reaction can also be performed at 4°C overnight.

  • Purification: Following incubation, remove the excess reagents and catalyst. The most effective method is to apply the reaction mixture to a size-exclusion chromatography (SEC) column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer (e.g., PBS).

  • Analysis: Confirm successful conjugation using SDS-PAGE (which may show a slight shift in molecular weight) and, more definitively, by mass spectrometry (LC-MS or MALDI-TOF) to observe the mass addition corresponding to the pyridazine label.

Protocol1_Workflow Start Azide-Modified Protein in PBS Add_Alkyne Add this compound (10-50x molar excess) Start->Add_Alkyne Add_Catalyst Add Catalyst Premix (Final Cu ~1 mM) Add_Alkyne->Add_Catalyst Prepare_Catalyst Prepare Catalyst Premix (CuSO₄ + 5 eq. TBTA) Prepare_Catalyst->Add_Catalyst Add_Ascorbate Add Fresh Sodium Ascorbate (Final ~5 mM) Add_Catalyst->Add_Ascorbate Incubate Incubate (RT, 1-4h or 4°C, O/N) Add_Ascorbate->Incubate Purify Purify via SEC (e.g., PD-10 Column) Incubate->Purify Analyze Analyze (SDS-PAGE, Mass Spec) Purify->Analyze End Purified Labeled Protein Analyze->End

Caption: Experimental workflow for the direct CuAAC labeling of an azide-modified protein.
Protocol 2: Pre-functionalization of the Linker followed by Bioconjugation

This protocol demonstrates the power of the bromine handle by first modifying this compound with a reporter molecule (e.g., a fluorophore with a corresponding boronic acid) via a Suzuki coupling reaction, followed by conjugation to an azide-modified protein.

Part A: Suzuki Coupling to Functionalize the Pyridazine Linker

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., Fluorescein-5-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Solvent (e.g., a mixture of Dioxane and Water)

Step-by-Step Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and the boronic acid derivative (1.2 eq) in the solvent mixture.

  • Add the base (2.0-3.0 eq) to the mixture.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.10 eq) under a positive pressure of inert gas.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting functionalized ethynylpyridazine product by column chromatography on silica gel.

  • Confirm the structure and purity of the new linker by ¹H NMR and mass spectrometry.

Part B: CuAAC Labeling with the Functionalized Linker

  • Prepare a stock solution of the newly synthesized, functionalized ethynylpyridazine in anhydrous DMSO.

  • Follow the exact procedure outlined in Protocol 1 , substituting the functionalized linker for the this compound. The optimal molar excess and reaction conditions may require slight optimization but should be very similar.

Protocol2_Workflow cluster_partA Part A: Linker Functionalization cluster_partB Part B: Bioconjugation Start_A This compound + Reporter-Boronic Acid Suzuki Suzuki Coupling (Pd Catalyst, Base, Heat) Start_A->Suzuki Purify_A Purify via Column Chromatography Suzuki->Purify_A Product_A Functionalized Ethynylpyridazine Linker Purify_A->Product_A CuAAC CuAAC Reaction (Protocol 1) Product_A->CuAAC Use as alkyne reagent Start_B Azide-Modified Protein Start_B->CuAAC Purify_B Purify via SEC CuAAC->Purify_B Product_B Final Functionalized Bioconjugate Purify_B->Product_B

Caption: Two-stage workflow for advanced bioconjugate synthesis.

PART 3: Data Summary and Troubleshooting

Table of Typical CuAAC Reaction Parameters
ParameterRecommended RangeRationale / Notes
Protein Concentration 1 - 10 mg/mLHigher concentrations can accelerate the reaction but may increase aggregation risk.
Alkyne Reagent 10 - 100x molar excessA significant excess drives the reaction to completion. Use lower excess for sensitive proteins.
CuSO₄ Concentration 0.5 - 2.0 mMHigher concentrations increase reaction rate but also the risk of oxidative damage.
Ligand (TBTA) 5x molar excess over CuCrucial for stabilizing Cu(I) and protecting the biomolecule from damage.[9]
Reducing Agent (NaAsc) 2 - 10x molar excess over CuEnsures complete reduction of Cu(II) to the active Cu(I) state. Must be fresh.
Organic Co-solvent (DMSO) <10% (v/v)Necessary to solubilize the alkyne and ligand, but high concentrations can denature proteins.
pH 7.0 - 8.0Optimal range for the CuAAC reaction and for maintaining protein stability.
Temperature 4°C to 37°CRoom temperature (20-25°C) is common. Lower temperatures can be used for sensitive proteins.
Reaction Time 1 - 12 hoursMonitor progress if possible. Longer times may be needed at lower temperatures or concentrations.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Inactive catalyst (oxidized Cu(I) or degraded ascorbate).2. Insufficient molar excess of alkyne.3. Buffer interference (e.g., Tris, EDTA).4. Inaccessible azide sites on the protein.1. Prepare fresh sodium ascorbate solution immediately before use. Ensure catalyst premix is made correctly.2. Increase the molar excess of the alkyne reagent.3. Switch to a non-chelating buffer like PBS or HEPES.4. Confirm azide incorporation via an alternative method if possible.
Protein Precipitation 1. High concentration of organic co-solvent (DMSO).2. Copper-induced aggregation.3. Protein instability under reaction conditions.1. Minimize the volume of stock solutions to keep final DMSO concentration below 10%.2. Ensure a sufficient excess of stabilizing ligand (TBTA) is used.3. Lower the reaction temperature (e.g., to 4°C) and/or reduce the protein concentration.
Loss of Protein Function 1. Oxidative damage from reactive oxygen species.2. Non-specific binding of copper.3. Denaturation by co-solvent or pH.1. Degas all buffers thoroughly. Ensure a 5-fold excess of ligand over copper is used.[9]2. Add a mild chelator like EDTA to quench the reaction and remove residual copper before purification.3. Confirm pH is optimal for the protein and minimize co-solvent percentage.

Conclusion

This compound is a powerful and versatile reagent for modern bioconjugation. Its terminal alkyne moiety provides reliable access to stable triazole linkages via the robust and efficient CuAAC reaction. The pyridazine core offers favorable physicochemical properties, while the strategically placed bromine atom opens the door to orthogonal chemistries, enabling the construction of complex, multifunctional biomolecules. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this advanced linker into their workflows, accelerating discovery and innovation.

References

  • Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. Chemical Communications (RSC Publishing).
  • Rochet, L. N. C., et al. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. National Institutes of Health.
  • Baskin, J. M., et al. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH.
  • Strain-Promoted Azide-Alkyne Cycloaddition. Various Authors.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
  • Chudasama, V., et al. Bromopyridazinedione-mediated protein and peptide bioconjugation. PMC - NIH.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
  • Al-Masri, A., et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH.
  • Some biologically active pyridazine derivatives and their application. ResearchGate.
  • Fokin, V. V., et al. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • Meyer, J. P., et al. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH.
  • Kenny, P. W. The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
  • Click chemistry. Wikipedia.
  • Chudasama, V., et al. Bromopyridazinedione-mediated protein and peptide bioconjugation. PubMed.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Bromopyridazinedione-mediated protein and peptide bioconjugation. ResearchGate.
  • Iorkula, T. H., et al. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate.
  • This compound. ChemShuttle.
  • Click Chemistry. TCI Chemicals.
  • Protein Labeling Reagents. Thermo Fisher Scientific.
  • Chudasama, V., et al. Bromopyridazinedione-mediated protein and peptide bioconjugation. RSC Publishing.
  • Click Chemistry. Scribd.
  • Site-Specific Protein Labeling Methods and Protocols. ResearchGate.
  • de Montes, E. G., et al. Stable pyrrole-linked bioconjugates through tetrazine-triggered azanorbornadiene fragmentation.
  • how to increase the stability of 3-Acetyl-6-bromoquinolin-4(1H)-one solution. Benchchem.
  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
  • What is the synthesis and application of 3-Bromo-2,6-piperidinedione?. Guidechem.
  • Carter, R. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.
  • Hussain, A., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sonogash-ira Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for one of the most powerful C(sp2)-C(sp) bond-forming reactions in modern organic synthesis: the Sonogashira coupling. This guide is specifically tailored for researchers, scientists, and drug development professionals who are navigating the nuances of using aryl bromides as substrates. While less reactive than their iodide counterparts, aryl bromides are often more readily available and cost-effective, making them crucial coupling partners. This resource provides in-depth, field-proven insights to help you overcome common hurdles and optimize your reaction outcomes.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an aryl bromide is not working at all. What are the first things I should check?

A1: When facing a complete lack of reactivity, the primary suspect is often the oxidative addition step, which is the rate-limiting phase for aryl bromides.[1][2] Here’s a checklist of initial troubleshooting steps:

  • Temperature: Aryl bromides typically require higher temperatures than aryl iodides.[1][3] If you are attempting the reaction at room temperature, a systematic increase to 60–100 °C is a logical first step.[1]

  • Catalyst Activity: The appearance of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[1][4] This can stem from impure reagents, particularly the solvent or amine base, or an inappropriate ligand choice for the specific substrate.[1][4]

  • Ligand Selection: The phosphine ligand is critical. For less reactive aryl bromides, especially those that are electron-rich or sterically hindered, bulky and electron-rich phosphine ligands are often necessary to facilitate oxidative addition.[5]

  • Reagent Quality: Ensure your solvents and amine base (e.g., triethylamine) are anhydrous and free from oxidative impurities. Distillation of the amine base is a common and effective purification step.[1][4]

Q2: I'm seeing a significant amount of a byproduct that I believe is a dimer of my alkyne. What is happening and how can I stop it?

A2: This is a classic side reaction known as Glaser-Hay coupling, which involves the oxidative homocoupling of the terminal alkyne to produce a 1,3-diyne.[1] This side reaction is almost exclusively promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1]

  • Go Copper-Free: The most direct solution is to switch to a copper-free Sonogashira protocol.[1][3] Numerous modern methods have been developed that show excellent efficacy for aryl bromides without the need for a copper co-catalyst.[6][7][8][9]

  • Rigorous Degassing: If a copper-free system is not feasible, ensure your reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[4]

  • Use a High-Quality Copper Source: Ensure your Cu(I) salt is fresh and has been stored properly to minimize oxidation to Cu(II), which can accelerate Glaser coupling.

Q3: My reaction is sluggish and gives low yields, even at elevated temperatures. What can I do to improve conversion?

A3: Slow reactions with aryl bromides often point to a suboptimal catalyst system or reaction environment.

  • Ligand Optimization: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands like P(t-Bu)3 or N-heterocyclic carbenes (NHCs) can significantly accelerate the oxidative addition of aryl bromides.[5]

  • Solvent Effects: The polarity of the solvent can have a profound impact on reaction rates and catalyst stability.[10][11] Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates in the catalytic cycle, potentially increasing the reaction rate.[10] However, some strongly coordinating solvents like DMF can also hinder the reaction, so screening different solvents like THF or dioxane may be beneficial.[2]

  • Base Selection: The base not only neutralizes the HX byproduct but also participates in the deprotonation of the alkyne. While tertiary amines like triethylamine or diisopropylethylamine are common, stronger bases or different classes of bases may be required for challenging substrates.[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the Sonogashira coupling of aryl bromides.

Symptom 1: Low or No Product Yield

When faced with poor conversion, it's essential to dissect the catalytic cycle to identify the bottleneck. For aryl bromides, this is frequently the initial oxidative addition of the aryl bromide to the Pd(0) center.

Potential Cause A: Inefficient Oxidative Addition
  • Explanation: The C-Br bond is stronger than the C-I bond, making the initial step of the catalytic cycle more challenging. This is particularly true for electron-rich or sterically hindered aryl bromides.[12]

  • Solutions:

    • Increase Temperature: As a first measure, increase the reaction temperature in increments (e.g., from 60 °C to 80 °C, then 100 °C).[2][13]

    • Optimize the Ligand: The electronic and steric properties of the phosphine ligand are critical. A more electron-donating and sterically bulky ligand can increase the electron density on the palladium center, promoting oxidative addition.[5]

    • Switch to a Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst can ensure the efficient in-situ generation of the active Pd(0) species.[7]

Ligand TypeCharacteristicsIdeal for...Example(s)
Bulky Monophosphines High steric bulk, electron-richGeneral aryl bromides, hindered substratesP(t-Bu)3, XPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableElectron-rich and deactivated aryl bromidesIPr, SIMes
Bidentate Phosphines Form stable complexesCan be effective but may require higher tempsdppf
Potential Cause B: Catalyst Deactivation
  • Explanation: The active Pd(0) catalyst can be prone to decomposition, often observed as the formation of palladium black.[4] This can be caused by oxygen, impurities in the reagents, or thermal instability at high temperatures.

  • Solutions:

    • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude oxygen from the reaction.[4]

    • Purify Reagents: Distill amine bases and use anhydrous, degassed solvents. Peroxides in solvents like THF can be particularly detrimental.

    • Use a More Robust Catalyst System: Certain ligand combinations or pre-catalysts offer greater thermal stability.[7]

Visualizing the Troubleshooting Workflow

Caption: Decision tree for addressing low yield.

Symptom 2: Formation of Side Products

The appearance of significant byproducts indicates that a competing reaction pathway is active. Identifying these byproducts is the first step to mitigating their formation.

Side Product A: Alkyne Homocoupling (Glaser Coupling)
  • Identification: A product with a mass corresponding to a dimer of the starting alkyne, forming a 1,3-diyne.

  • Cause: This reaction is catalyzed by the copper(I) salt in the presence of an oxidant, typically oxygen.[1]

  • Solutions:

    • Adopt a Copper-Free Protocol: This is the most definitive solution. Many modern protocols use specific ligands or conditions that render the copper co-catalyst unnecessary, even for aryl bromides.[6][8][9]

    • Strictly Anaerobic Conditions: If using copper, ensure the reaction is meticulously deoxygenated.

    • Additives: In some cases, adding a co-solvent or an additive can suppress the homocoupling pathway, although switching to a copper-free system is generally preferred.

Side Product B: Aryl Halide Homocoupling (Ullmann-type)
  • Identification: A biaryl product formed from the dimerization of the starting aryl bromide.

  • Cause: This can occur at high temperatures and is often a sign of catalyst decomposition or an imbalanced catalytic cycle.

  • Solutions:

    • Lower the Temperature: If possible, find a more active catalyst system that allows the reaction to proceed at a lower temperature.

    • Re-evaluate Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can disfavor side reactions.

    • Check Ligand:Palladium Ratio: An incorrect ratio can lead to the formation of catalytically inactive or undesired species.

Visualizing the Catalytic Cycles

Caption: Competing Sonogashira and Glaser pathways.

Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling of Aryl Bromides

This protocol is adapted from methodologies developed for the room-temperature coupling of aryl bromides and serves as an excellent starting point for optimization.[6][7]

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., [(allyl)PdCl]2, 1-2 mol %) and the phosphine ligand (e.g., P(t-Bu)3, 2-4 mol %).

  • Reagents: Add the aryl bromide (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., DMF or DMSO) followed by the amine base (e.g., triethylamine or 2,2,6,6-tetramethylpiperidine (TMP), 2.0 equiv).[7]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Heating (if necessary): If no significant conversion is observed after several hours, gradually heat the reaction to 60-80 °C.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

  • Shaheen, S., et al. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available at: [Link]

  • Valente, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available at: [Link]

  • Gholinejad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Aryl Bromides. BenchChem.
  • Guan, J. T., et al. (2007).
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • Rosa, G. R., et al. (2014). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. Available at: [Link]

  • Sae-gno, P. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved January 15, 2026, from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Kempe, R., et al. (2022).
  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of Pittsburgh.
  • Hsieh, H.-P., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • Li, X., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.

Sources

Technical Support Center: Optimizing Pyridazine Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for pyridazine-involved click chemistry. This center is designed for researchers, scientists, and drug development professionals who are leveraging the power of pyridazine-forming reactions, particularly the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition, in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the use of pyridazines in click chemistry, providing the foundational knowledge needed for successful experimentation.

Q1: Why use a reaction that forms pyridazines for bioconjugation?

Pyridazine-forming click chemistry, primarily through the IEDDA reaction between a tetrazine and a dienophile, offers a unique combination of speed, selectivity, and biocompatibility.[1][2][3] Unlike many other reactions, it does not require a cytotoxic copper catalyst, making it ideal for in vivo and live-cell applications.[][5] The reaction is exceptionally fast, with rate constants up to 106 M–1s–1, allowing for efficient labeling at low concentrations.[5][6] The only byproduct is nitrogen gas, which is benign in biological systems.[1]

Q2: What are the key reactants in pyridazine-forming click chemistry?

The most common reaction involves a 1,2,4,5-tetrazine (the diene) and a strained alkene or alkyne (the dienophile).[1][2] The dienophile is typically a trans-cyclooctene (TCO) derivative due to its high ring strain, which dramatically accelerates the reaction.[1][7] Other dienophiles like norbornenes and bicyclononynes (BCN) are also used.[8][9] The choice of reactants allows for fine-tuning of reaction kinetics and stability.[5]

Q3: How does the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction work to form a pyridazine?

The IEDDA reaction is a two-step process. First, a [4+2] cycloaddition occurs between the electron-poor tetrazine and the electron-rich dienophile, forming a highly strained bicyclic intermediate.[2] This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N2) to form a stable dihydropyridazine.[3] If an alkyne dienophile is used, the product is an aromatic pyridazine.[10]

Section 2: Troubleshooting Guide

This guide is structured to address specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Yield

This is one of the most common challenges in any chemical synthesis. The underlying cause can range from reagent quality to suboptimal reaction conditions.

Potential Cause Troubleshooting Steps
Degradation of Tetrazine Reagent Tetrazines can be susceptible to degradation, especially if they have electron-withdrawing groups that increase their reactivity but decrease their stability.[8] Always store tetrazine derivatives protected from light and moisture, preferably under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). Before use, allow the reagent to warm to room temperature under inert gas to prevent condensation. It's also good practice to use freshly purchased or synthesized tetrazines.
Incorrect Solvent Choice While IEDDA reactions are known to work in a variety of solvents, including aqueous buffers, the reaction rate can be solvent-dependent.[] For instance, some reactions are accelerated in water due to hydrophobic effects.[2] If you are working in an organic solvent and experiencing low yields, consider switching to a more polar or aqueous medium if your reactants are soluble. Conversely, if your reactants have poor aqueous solubility, a co-solvent like DMSO or DMF may be necessary.
Suboptimal pH The pH of the reaction medium can influence the stability of your reactants and the reaction rate. While IEDDA reactions are generally robust across a range of pH values, extreme pH levels can lead to degradation of your biomolecule or reagents. For biological applications, maintaining a physiological pH between 7.2 and 7.6 is recommended. Some studies have noted a slight acceleration of reaction rates at a lower pH.[2]
Low Reactant Concentration Due to the bimolecular nature of the reaction, low concentrations of either the tetrazine or the dienophile will result in a slower reaction rate. If possible, increase the concentration of one or both reactants. If you are limited by the amount of a precious biomolecule, consider using a larger excess of the other reactant (e.g., the tetrazine probe).
Issue 2: Non-Specific Labeling or Side Reactions

Achieving high specificity is crucial, especially in complex biological systems. Non-specific labeling can lead to ambiguous results and misinterpretation of data.

Potential Cause Troubleshooting Steps
Reactive Functional Groups on Biomolecule While the IEDDA reaction is highly bioorthogonal, other functional groups on your target biomolecule could potentially react with your labeling reagents under certain conditions. Ensure that your tetrazine or dienophile probes are designed to be as inert as possible to other functional groups. If you suspect side reactions, consider using protecting groups on your biomolecule, although this can add complexity to your experimental workflow.
Impure Reagents Impurities in your tetrazine or dienophile reagents can lead to unexpected side reactions. Always use high-purity reagents. If you are synthesizing your own probes, ensure they are thoroughly purified, for example, by HPLC or column chromatography. Characterize your purified compounds using techniques like NMR and mass spectrometry to confirm their identity and purity.
Cross-Reactivity in Multiplexed Labeling When performing multiple orthogonal labeling reactions simultaneously, there is a risk of cross-reactivity.[8] For example, some strained alkynes used in strain-promoted azide-alkyne cycloaddition (SPAAC) can react with tetrazines, albeit at a slower rate.[8] To avoid this, carefully select your orthogonal reaction pairs. For instance, the combination of a TCO-tetrazine IEDDA reaction and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally considered to be mutually orthogonal.[2]
Issue 3: Poor Reproducibility

Inconsistent results between experiments can be frustrating and can undermine the validity of your findings.

Potential Cause Troubleshooting Steps
Variability in Reagent Quality The quality and reactivity of tetrazine and dienophile reagents can vary between batches and suppliers. It is advisable to purchase reagents from a reputable source and to test each new batch for reactivity before using it in a critical experiment.
Inconsistent Reaction Conditions Minor variations in temperature, pH, or reaction time can lead to different outcomes.[11] Maintain tight control over all reaction parameters. Use a temperature-controlled incubator or water bath, and always prepare fresh buffers. For time-course experiments, ensure that you quench the reaction consistently at each time point.
Oxygen Sensitivity While not always a major issue, some IEDDA reactions can be sensitive to oxygen, which can lead to oxidative side reactions. If you are experiencing poor reproducibility, try degassing your solvents and running the reaction under an inert atmosphere.

Section 3: Experimental Protocols & Visualizations

To further assist you, here are a generalized protocol for a typical bioconjugation experiment and visual workflows to guide your troubleshooting process.

Generalized Protocol for Fluorescent Labeling of a Protein with a Tetrazine Dye

This protocol assumes you have a protein that has been functionalized with a TCO group.

  • Reagent Preparation:

    • Prepare a stock solution of your TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the tetrazine-fluorophore conjugate in an organic solvent like DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the TCO-protein solution.

    • Add the tetrazine-fluorophore stock solution to the protein solution. A 5- to 10-fold molar excess of the tetrazine is often recommended to ensure complete labeling.

    • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from a few minutes to an hour, depending on the specific reactants and concentrations.

  • Removal of Excess Dye:

    • After the incubation period, remove the unreacted tetrazine-fluorophore using a desalting column or through dialysis.

  • Analysis:

    • Confirm the successful conjugation and determine the labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence scanning, or UV-Vis spectroscopy.

Visualizing the IEDDA Reaction

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron-Poor Diene) TransitionState [4+2] Cycloaddition Tetrazine->TransitionState Dienophile trans-Cyclooctene (TCO) (Electron-Rich Dienophile) Dienophile->TransitionState Intermediate Bicyclic Intermediate TransitionState->Intermediate RetroDielsAlder Retro-Diels-Alder Intermediate->RetroDielsAlder Product Dihydropyridazine Product RetroDielsAlder->Product N2 Nitrogen Gas (N2) RetroDielsAlder->N2

Caption: The IEDDA reaction mechanism forming a pyridazine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Low/No Product Yield? Start->Problem CheckReagents Check Reagent Quality (Age, Storage, Purity) Problem->CheckReagents Yes SideReactions Non-Specific Labeling? Problem->SideReactions No CheckConditions Optimize Conditions (Solvent, pH, Concentration) CheckReagents->CheckConditions CheckConditions->Problem Re-evaluate CheckPurity Verify Reagent Purity (HPLC, NMR) SideReactions->CheckPurity Yes Success Successful Reaction SideReactions->Success No CheckOrthogonality Confirm Orthogonality (for Multiplexing) CheckPurity->CheckOrthogonality CheckOrthogonality->SideReactions Re-evaluate

Caption: A decision tree for troubleshooting common issues.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932.
  • Sarris, A. J., et al. (2021). Bioorthogonal Chemistry and Its Applications.
  • BOC Sciences. (n.d.). Common Click Chemistry Reactions.
  • van der Zouwen, M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382:24.
  • Various Authors. (n.d.). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds.
  • Vrabel, M., et al. (n.d.).
  • Lang, K., & Chin, J. W. (2014). Bioorthogonal chemistry. PMC - PubMed Central.
  • Zhang, L., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186-7191.
  • Song, Z., et al. (n.d.). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers.
  • Zhang, L., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters.
  • McKay, C. S., & Finn, M. G. (n.d.).
  • Birkenfelder, I., et al. (2017). Click Chemistry Derived Pyridazines: Electron-Deficient Building Blocks with Defined Conformation and Packing Structure. Chemistry – An Asian Journal, 12(24), 3156-3161.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.
  • Mayer, M., & Barner-Kowollik, C. (2013). Inverse-electron-demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.
  • Rossin, R., et al. (2013). The inverse electron demand Diels–Alder click reaction in radiochemistry. PMC - NIH.
  • Kamo, K., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
  • van der Zouwen, M., et al. (n.d.). (A) Overview of the inverse electron-demand Diels–Alder (IEDDA)...
  • Stanovnik, B., & Svete, J. (2022).
  • McKay, C. S., & Finn, M. G. (n.d.).
  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels-Alder reactions in chemical biology. RSC Publishing.
  • Pinto, A., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
  • van der Zouwen, M. (2021). Inverse electron demand Diels-Alder pyridazine elimination: synthetic tools for chemical immunology. Universiteit Leiden.

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Technical Support Center: Purification of 3-Bromo-6-ethynylpyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromo-6-ethynylpyridazine and its derivatives. The content is structured in a question-and-answer format to directly address common and complex issues, from reaction work-up to final purification. This guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-purity outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound, a key building block in medicinal chemistry.

Q1: What are the typical impurities I can expect from the Sonogashira coupling reaction to synthesize this compound?

A1: The Sonogashira coupling of 3,6-dibromopyridazine with a terminal alkyne is a standard route.[1][2][3] However, several side reactions can lead to impurities that complicate purification. The most common impurities include:

  • Homocoupled Alkyne (Glaser coupling product): This is a dimer of your terminal alkyne starting material, formed by an oxidative self-coupling reaction.[4] It is often promoted by the copper(I) co-catalyst in the presence of oxygen.[4]

  • Unreacted 3,6-dibromopyridazine: Incomplete reaction will leave residual starting material.

  • Palladium and Copper Catalysts: Residual metal catalysts can contaminate the product.[5][6]

  • Solvent and Base Residues: Depending on the work-up procedure, solvents like DMF or THF and amine bases such as triethylamine can be present.[7]

Q2: My crude this compound appears as a dark, oily residue. Is this normal, and how should I proceed?

A2: It is not uncommon for crude products from Sonogashira reactions to be dark and oily due to the presence of residual palladium catalyst (often as palladium black) and other high-molecular-weight byproducts.[6] The first step is to attempt to precipitate the product by trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. If this fails, a preliminary purification step is recommended before attempting column chromatography. A good starting point is to filter the crude reaction mixture through a short plug of silica gel or Celite, eluting with a suitable solvent to remove the insoluble palladium black and other inorganic salts.[5][6]

Q3: What is a good starting point for developing a TLC method to monitor the purification of this compound?

A3: For a molecule with the polarity of this compound, a good starting eluent system for thin-layer chromatography (TLC) analysis is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[8] A typical starting ratio would be in the range of 8:2 to 7:3 (Hexane:Ethyl Acetate).[8] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product, which generally provides good separation during column chromatography.[8] Visualization can be achieved using a UV lamp at 254 nm.[8]

Part 2: Troubleshooting Guide for Column Chromatography

Flash column chromatography is the most common method for purifying this compound.[8][9][10][11] This section provides solutions to common problems encountered during this process.

Q4: I'm observing significant streaking or tailing of my compound on the silica gel column. What are the likely causes and solutions?

A4: Tailing is often an indication of strong interactions between the compound and the stationary phase (silica gel), which can be due to the basic nature of the pyridazine nitrogen atoms.[12]

  • Cause 1: Acidic Silica Gel: Standard silica gel is slightly acidic and can strongly adsorb basic compounds.

    • Solution:

      • Use of a Basic Modifier: Add a small amount of a volatile amine base, such as triethylamine (~0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

      • Use of Neutral or Basic Stationary Phases: Consider using neutral alumina or a commercially available amine-functionalized silica gel for particularly problematic separations.

  • Cause 2: Compound Overloading: Applying too much crude material to the column can lead to poor separation and band broadening.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.

  • Cause 3: Inappropriate Solvent System: The polarity of the eluent may not be optimal.

    • Solution: Re-optimize your solvent system using TLC. If the compound is streaking on the TLC plate, it will also streak on the column. Experiment with different solvent systems, such as dichloromethane/methanol or toluene/acetone.

Problem Potential Cause Recommended Solution
Tailing/StreakingAcidic silica, compound basicityAdd 0.1-1% triethylamine to the eluent.
Compound overloadingLoad less crude material (1-5% of silica mass).
Poor solvent choiceRe-optimize eluent with TLC; try DCM/MeOH.
Poor SeparationCo-eluting impuritiesUse a shallower solvent gradient or isocratic elution.
Consider a different stationary phase (e.g., C18).
Product not ElutingEluent polarity too lowGradually increase the polarity of the mobile phase.
Irreversible adsorptionPre-treat silica with a base or use a different adsorbent.

Q5: My desired product is co-eluting with an impurity. How can I improve the separation?

A5: Co-elution occurs when the polarity of the product and an impurity are very similar.

  • Solution 1: Optimize the Solvent System:

    • Shallow Gradient: If you are using a gradient elution, make the gradient shallower (i.e., increase the polarity more slowly). This will increase the resolution between closely eluting compounds.

    • Isocratic Elution: If the Rf values of your product and the impurity are sufficiently different on TLC, an isocratic (constant solvent composition) elution may provide better separation than a gradient.

    • Alternative Solvents: Explore different solvent systems. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity and improve separation.

  • Solution 2: Change the Stationary Phase:

    • Reverse-Phase Chromatography: If the impurity is significantly more or less polar than your product, reverse-phase flash chromatography using a C18-functionalized silica gel may provide the necessary selectivity for separation.

Q6: How can I effectively remove residual palladium catalyst during purification?

A6: Residual palladium can be persistent. Here are several strategies:

  • Filtration through Celite: After the reaction is complete, diluting the reaction mixture with a suitable solvent and filtering it through a pad of Celite can remove a significant portion of the precipitated palladium black.[5]

  • Aqueous Work-up: A standard aqueous work-up can help remove some of the more soluble palladium salts.

  • Specialized Scavengers: If trace amounts of palladium are a concern for downstream applications, consider using commercially available palladium scavengers (resins with functional groups that chelate palladium).

  • Column Chromatography: In many cases, standard silica gel chromatography is effective at separating the desired organic product from the palladium catalyst, which often remains at the top of the column.[5]

Part 3: Crystallization and Final Product Handling

Q7: I have purified my this compound by column chromatography, but it is still not a solid. What are my options?

A7: If the product is an oil or a waxy solid after chromatography, crystallization is an excellent next step to achieve high purity and obtain a crystalline solid.[12][13]

  • Solvent Selection: The key to successful crystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.[12]

    • Screening: Start by testing the solubility of a small amount of your product in various solvents at room temperature and with heating. Good candidates for pyridazine derivatives include ethanol, isopropanol, acetone, and mixtures like acetone/hexanes or ethyl acetate/hexanes.[14]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Cooling Crystallization: Dissolve the compound in a minimal amount of a suitable solvent at its boiling point, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[13]

    • Anti-Solvent Addition: Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid.[13]

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent hot_filt Hot filtration (if insolubles present) dissolve->hot_filt cool Slow cooling to room temperature hot_filt->cool Clear filtrate ice_bath Further cooling in ice bath cool->ice_bath vac_filt Vacuum filtration ice_bath->vac_filt wash Wash crystals with ice-cold solvent vac_filt->wash dry Dry under vacuum wash->dry

Sources

Technical Support Center: Reactions of 3-Bromo-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-Bromo-6-ethynylpyridazine. This guide is designed to help you navigate the common challenges and side reactions encountered during the chemical modification of this versatile heterocyclic building block. The content is structured into a troubleshooting guide for specific experimental issues and a general FAQ section for broader questions.

Part 1: Troubleshooting Guide

This section addresses specific problems you might observe during your experiments, providing explanations for the underlying causes and actionable protocols to mitigate them.

Issue 1: A significant byproduct with approximately double the mass of the starting material is observed, especially in Sonogashira reactions.

Question: My reaction mixture (e.g., a Sonogashira coupling) shows a major byproduct that I suspect is a homocoupled diyne. Why is this happening and how can I prevent it?

Answer: The side product you are observing is almost certainly the symmetrical 1,3-diyne, 1,4-di(pyridazin-6-yl)buta-1,3-diyne, resulting from an oxidative homocoupling of your terminal alkyne. This common side reaction is known as the Glaser coupling (or Hay/Eglinton coupling, depending on the specific conditions).[1][2][3] It is particularly prevalent in copper-catalyzed reactions, including the Sonogashira coupling, where the presence of a copper(I) co-catalyst and an oxidant (often atmospheric oxygen) facilitates the dimerization of the alkyne.[4][5]

The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidation to couple with another acetylide unit, regenerating a reduced copper species.[1] The presence of oxygen in the reaction vessel is a primary driver for this undesired pathway.[2][4]

Cause Explanation Recommended Action & Protocol
Oxygen Contamination Oxygen acts as the terminal oxidant for the copper catalyst in the Glaser coupling cycle, promoting diyne formation.[2][4]Implement rigorous anaerobic conditions. Use Schlenk line techniques. Degas all solvents and the amine base thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[4]
Excess Copper Catalyst High concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling relative to the desired cross-coupling.Reduce the copper loading. Titrate the amount of CuI used, starting from as low as 1-2 mol%. In some cases, higher palladium loading relative to copper can favor the Sonogashira pathway.
Inherent Reactivity The terminal alkyne on the this compound is inherently susceptible to this reaction.Consider a copper-free Sonogashira protocol. These methods avoid the primary catalyst for Glaser coupling but may require specific ligands, different palladium sources, or higher reaction temperatures to achieve good yields.[4][5]
  • Vessel Preparation: Flame-dry a Schlenk flask under high vacuum and allow it to cool to room temperature under a positive pressure of high-purity argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the aryl/vinyl halide partner (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Solvent Degassing: In a separate flask, degas the chosen solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine) by sparging with argon for at least 30 minutes.

  • Reaction Setup: Add the degassed solvent and base to the Schlenk flask containing the solid reagents via cannula under a positive inert gas pressure.

  • Execution: Stir the reaction mixture at the appropriate temperature (room temperature for reactive halides like iodides, heating for bromides) and monitor by TLC or LC-MS.[6][7]

Glaser_vs_Sonogashira cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway SM This compound (R-C≡C-H) Cu_Acetylide R-C≡C-Cu SM->Cu_Acetylide Deprotonation Cu_Acetylide_Glaser R-C≡C-Cu SM->Cu_Acetylide_Glaser Pd0 Pd(0)L₂ ArX Ar'-X Pd0->ArX Pd_Complex Ar'-Pd(II)-X ArX->Pd_Complex Oxidative Addition CuI Cu(I) CuI->SM CuI->SM Base Base Base->SM Base->SM O2 Oxygen (O₂) O2->Cu_Acetylide_Glaser Pd_Cycle Pd Cycle Cu_Cycle Cu Cycle Product Desired Product (R-C≡C-Ar') Pd_Complex->Product Reductive Elimination Cu_Acetylide->Pd_Complex Transmetalation Diyne Diyne Byproduct (R-C≡C-C≡C-R) Cu_Acetylide_Glaser->Diyne Oxidative Coupling

Caption: Competing Sonogashira and Glaser coupling pathways.

Issue 2: The starting material is consumed, but the major product is the debrominated analog, 6-ethynylpyridazine.

Question: My reaction is resulting in significant protodebromination. What causes this and how can I fix it?

Answer: Protodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This process can occur through several mechanisms, often involving trace amounts of water or other proton sources in the reaction mixture. For instance, in Suzuki-Miyaura couplings, a competing pathway is the protodeboronation of the boronic acid partner, which can then interfere with the main catalytic cycle.[8] The electron-deficient nature of the pyridazine ring can make the C-Br bond more susceptible to certain reductive pathways.[9]

Potential Cause Explanation Recommended Action
Water/Proton Source Trace moisture in solvents, reagents, or from the base can lead to the hydrolysis of intermediates and subsequent protonolysis.Thoroughly dry all solvents and reagents. Use freshly opened or purified bases. Consider adding a mild drying agent like molecular sieves if compatible with the reaction.
Slow Transmetalation If the transmetalation step (e.g., from the boronic acid or copper acetylide to the palladium center) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime and is more likely to undergo side reactions like reduction.Optimize the reaction conditions to accelerate transmetalation. For Suzuki reactions, ensure the base is effective for boronate formation.[10] For Sonogashira, ensure the copper co-catalyst is active.[4] A change in ligand may also be beneficial.
Catalyst Decomposition Decomposition of the Pd(0) catalyst can sometimes lead to pathways that favor reduction over cross-coupling.Ensure high-purity starting materials to avoid poisoning the catalyst.[4] Running the reaction under a strict inert atmosphere helps maintain catalyst stability.[11]
Issue 3: I am observing the formation of a bipyridazine byproduct.

Question: Besides my desired cross-coupled product, I am isolating a significant amount of a homocoupled bipyridazine. Why does this occur?

Answer: The formation of a bipyridazine product arises from the homocoupling of two molecules of this compound. This side reaction is analogous to the undesired homocoupling of boronic acids in Suzuki reactions or Grignard reagents in Kumada couplings.[9][12] It occurs within the palladium catalytic cycle when an Ar-Pd(II)-X intermediate undergoes transmetalation with another molecule of the starting aryl halide (or a metalated derivative) instead of the intended coupling partner.

This is particularly problematic when the oxidative addition of the aryl bromide to Pd(0) is fast, but the subsequent reaction with the nucleophilic partner is slow, leading to a buildup of the Ar-Pd(II)-X intermediate.

  • Control Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the nucleophilic coupling partner (e.g., boronic acid) to favor the cross-coupling pathway.

  • Slow Addition: For highly reactive systems, consider the slow addition of the this compound to the reaction mixture containing the catalyst and the coupling partner. This keeps the concentration of the aryl bromide low, disfavoring homocoupling.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of the catalytic cycle steps. Bulky, electron-rich ligands can sometimes suppress homocoupling by promoting reductive elimination of the cross-coupled product.[13]

Homocoupling_Pathway cluster_desired Desired Cross-Coupling cluster_undesired Undesired Homocoupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Oxidative Addition ArBr1 This compound (Ar-Br) ArBr1->Pd0 Nuc Nucleophile (e.g., Ar'-B(OH)₂) ArPdBr->Nuc ArBr2 A second molecule of Ar-Br ArPdBr->ArBr2 ArPdAr_prime Ar-Pd(II)-Ar' Nuc->ArPdAr_prime Transmetalation Product Product (Ar-Ar') ArPdAr_prime->Product Reductive Elimination ArPdAr Ar-Pd(II)-Ar ArBr2->ArPdAr Undesired Transmetalation Byproduct Byproduct (Ar-Ar) ArPdAr->Byproduct Reductive Elimination

Caption: Desired cross-coupling versus undesired aryl homocoupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary types of side products I should anticipate when working with this compound in cross-coupling reactions?

A1: The most common side products stem from the three reactive centers of the molecule: the terminal alkyne, the C-Br bond, and the pyridazine ring itself. You should anticipate:

  • Alkyne Homocoupling (Glaser Coupling): Formation of a symmetrical diyne, especially in copper-catalyzed reactions like the Sonogashira coupling.[1][4]

  • Aryl Homocoupling: Dimerization to form a bipyridazine species, a potential byproduct in many palladium-catalyzed reactions.[9]

  • Protodebromination: Reductive cleavage of the C-Br bond to yield 6-ethynylpyridazine.

  • Reaction with the Pyridazine Nitrogens: The lone pairs on the pyridazine nitrogens can coordinate to the metal catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation.[9] While not a side product in the traditional sense, this can manifest as a stalled or low-yielding reaction.

Q2: How does the electron-deficient nature of the pyridazine ring affect side reactions?

A2: The two adjacent nitrogen atoms make the pyridazine ring electron-deficient. This has a dual effect. On one hand, it facilitates the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step in cross-coupling reactions.[9] However, this same electron deficiency can make the ring more susceptible to nucleophilic attack under certain conditions, although this is less common than the coupling side reactions. More importantly, the nitrogen atoms act as Lewis basic sites that can coordinate to the palladium center, potentially sequestering the active catalyst and hindering the desired catalytic cycle.[9]

Q3: Can I perform a Suzuki coupling on the C-Br bond without affecting the terminal alkyne?

A3: Yes, this is a very common and effective strategy. The Suzuki-Miyaura coupling is generally highly chemoselective for the C(sp²)-Br bond in the presence of a C(sp)-H bond. Standard Suzuki conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, a carbonate or phosphate base, and a boronic acid or ester) will selectively form the C-C bond at the 3-position of the pyridazine ring, leaving the ethynyl group intact for subsequent transformations. However, be aware of potential side reactions common to Suzuki couplings, such as homocoupling of the boronic acid partner and protodeboronation.[10][12]

Q4: My reaction mixture turns black. What does this mean?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[4] This signifies that the active Pd(0) species has agglomerated and is no longer catalytically active, which will stall your reaction. Common causes include:

  • Impurities: Impurities in starting materials or solvents can poison the catalyst.[4]

  • High Temperature: Excessive heat can accelerate decomposition.

  • Inappropriate Solvent: Some solvents are known to promote the formation of palladium black more than others.[11]

  • Oxygen: Failure to maintain anaerobic conditions can lead to catalyst oxidation and decomposition.

To prevent this, use high-purity, degassed reagents and solvents, and carefully control the reaction temperature.[4][11]

References

  • BenchChem. (2025). preventing homo-coupling side reactions in pyridazine synthesis. BenchChem Technical Support. 9

  • Alfa Chemistry. Glaser Coupling. Alfa Chemistry Technical Articles. 1

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021). PubMed Central. 14

  • Wikipedia. Glaser coupling. Link

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Link

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support. 4

  • Organic Chemistry Portal. glaser coupling - Literature. Link

  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Link

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?Link

  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Link

  • ResearchGate. (2025). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Link

  • Silva, A. M. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Link

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Link

  • Chen, C., et al. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 690(18), 4144-4148. Link

  • Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Link

  • Wikipedia. Sonogashira coupling. Link

  • Reddit r/chemistry. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?Link

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenge of removing palladium catalyst residues from Sonogashira reactions. This guide is designed for researchers, scientists, and drug development professionals, offering practical guidance, in-depth troubleshooting, and validated protocols to achieve high-purity compounds essential for your research and development endeavors.

The Sonogashira coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, relies on palladium catalysis.[1][2] However, the very catalyst that facilitates this powerful transformation can become a significant downstream impurity. Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH), necessitating robust and efficient purification strategies.[3] This guide provides a comprehensive overview of the most effective methods for palladium removal, grounded in scientific principles and practical, field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the removal of palladium from Sonogashira reaction mixtures.

Q1: My initial attempts at palladium removal are inconsistent. What are the primary factors influencing the efficiency of palladium scavenging?

A1: Inconsistent palladium removal is a frequent issue stemming from the complex nature of the residual palladium species. The choice of removal technique is highly dependent on several factors:

  • Palladium Speciation: At the end of a Sonogashira reaction, palladium can exist in various forms, including different oxidation states (Pd(0), Pd(II)) and coordination environments.[4][5] The effectiveness of a particular scavenger or removal method is often specific to the form of palladium present.

  • Product and Solvent System: The nature of your synthesized compound and the solvent system used can significantly impact the performance of a chosen method. Your product might chelate with palladium, making it more difficult to remove. The solvent also influences the solubility of both the palladium species and your product, which can affect the efficiency of adsorption or crystallization.[3][5]

  • Presence of Other Reagents: Residual starting materials, ligands (e.g., phosphines), and bases can interfere with the scavenging process by competing for binding sites on the adsorbent or by altering the speciation of the palladium.

Troubleshooting Steps:

  • Standardize Your Work-up: Implement a consistent work-up procedure before palladium removal to minimize batch-to-batch variability in palladium species.[4]

  • Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removable form.[4]

  • Screen a Variety of Scavengers: The optimal scavenger is highly substrate and reaction-dependent. It is advisable to screen a small panel of scavengers with different functionalities (e.g., thiol, amine, triazine-based) to identify the most effective one for your specific system.[3][6]

Q2: I'm observing significant product loss during palladium removal with activated carbon. How can I mitigate this?

A2: Activated carbon is a cost-effective and broadly effective adsorbent for palladium removal.[5][7] However, its non-specific nature can lead to the adsorption of the desired product, resulting in yield loss.[5]

Troubleshooting Steps:

  • Minimize the Amount of Activated Carbon: Use the minimum amount of activated carbon required for effective palladium removal. This can be determined through small-scale optimization experiments.

  • Solvent Selection: Perform the adsorption in a solvent where your product has high solubility. This will minimize its affinity for the activated carbon surface.

  • Thorough Washing: After filtration, wash the activated carbon cake with fresh solvent to recover any adsorbed product.

  • Alternative Adsorbents: If product loss remains high, consider more selective scavengers, such as functionalized silica or polymers, which are designed to have a higher affinity for palladium and lower affinity for organic molecules.[3][6]

Q3: A black precipitate (palladium black) has formed in my reaction. How does this affect palladium removal?

A3: The formation of palladium black indicates the agglomeration and precipitation of the Pd(0) catalyst, rendering it inactive.[8] While this may seem beneficial for removal by simple filtration, finely dispersed colloidal palladium can be challenging to remove completely.

Troubleshooting Steps:

  • Filtration through Celite®: Pass the reaction mixture through a pad of Celite® to remove the bulk of the precipitated palladium.[9] For very fine particles, multiple filtrations may be necessary.

  • Use of Scavengers: Even after filtration, dissolved or colloidal palladium may remain. Subsequent treatment with a scavenger is often necessary to reduce palladium levels to acceptable limits.[9]

  • Preventing Formation: The best approach is to prevent the formation of palladium black in the first place by maintaining a strict inert atmosphere during the reaction, as oxygen can promote its formation.[8]

Palladium Removal Methodologies: A Comparative Overview

The selection of a palladium removal strategy is a critical decision in process development. The following table provides a comparative overview of common methods.

MethodAdvantagesDisadvantagesBest Suited For
Adsorption (Scavengers) High efficiency and selectivity, wide applicability, ease of use.[3][6]Cost of specialized scavengers, potential for product loss on some adsorbents.[5]Removing a wide range of palladium species to very low levels (<10 ppm).[10]
Adsorption (Activated Carbon) Low cost, effective for a broad range of palladium species.[5][7]Non-selective, can lead to significant product loss, requires careful optimization.[5][11]Initial, bulk removal of palladium, especially when cost is a primary concern.
Crystallization Can be integrated into the product isolation step, potentially avoiding an extra unit operation.[4]Effectiveness is highly dependent on the product's crystallization behavior and the solubility of palladium species in the mother liquor.[5]Products that crystallize readily and where palladium impurities remain in the mother liquor.
Solvent Extraction Can be effective for specific palladium complexes, potentially allowing for palladium recovery.[12]Often requires multiple extractions, can be solvent-intensive, and may not be universally applicable.[5]Systems where the palladium catalyst can be selectively partitioned into an immiscible phase.
Filtration Simple and effective for heterogeneous or precipitated palladium.[4][9]Ineffective for dissolved (homogeneous) palladium species.[9]Reactions using heterogeneous catalysts (e.g., Pd/C) or where palladium has precipitated.

Experimental Protocols

The following are detailed, step-by-step protocols for common palladium removal methods.

Protocol 1: Palladium Removal Using Functionalized Silica Scavengers (Batch Mode)

This protocol provides a general procedure for using silica-based scavengers in a batch process.

  • Reaction Work-up: Upon completion of the Sonogashira reaction, perform your standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not ideal for the scavenging step, remove it under reduced pressure and dissolve the crude product in a suitable solvent (e.g., THF, DCM, Ethyl Acetate).[4]

  • Addition of Scavenger: To the solution of the crude product, add the selected silica-based scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 4-8 molar equivalents of scavenger relative to the initial amount of palladium catalyst.[13]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[4]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

  • Dissolution: Dissolve the crude product in a suitable solvent in which it is highly soluble.[4]

  • Addition of Activated Carbon: Add powdered or granular activated carbon to the solution. The amount will need to be optimized, but a starting point is typically 5-10 wt% relative to the crude product.

  • Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1 to 24 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Thoroughly wash the Celite® pad with fresh solvent to recover adsorbed product.[4]

  • Concentration: Concentrate the filtrate to obtain the purified product.[4]

  • Analysis: Determine the residual palladium content in the purified product.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the decision-making process for selecting a palladium removal strategy and a typical experimental workflow.

Palladium_Removal_Strategy start Crude Sonogashira Reaction Mixture check_pd_form Is Palladium Homogeneous or Heterogeneous? start->check_pd_form heterogeneous Heterogeneous (e.g., Pd/C, Pd black) check_pd_form->heterogeneous Heterogeneous homogeneous Homogeneous (Dissolved) check_pd_form->homogeneous Homogeneous filtration Filtration through Celite® heterogeneous->filtration scavenger_selection Select Palladium Removal Method homogeneous->scavenger_selection check_purity_1 Analyze Residual Pd filtration->check_purity_1 check_purity_1->scavenger_selection High Pd purified_product Purified Product (<10 ppm Pd) check_purity_1->purified_product Low Pd adsorption Adsorption (Scavengers / Carbon) scavenger_selection->adsorption crystallization Crystallization scavenger_selection->crystallization extraction Solvent Extraction scavenger_selection->extraction optimization Optimize Conditions (Scavenger type, amount, temp, time) adsorption->optimization crystallization->optimization extraction->optimization optimization->purified_product

Caption: Decision logic for selecting a palladium removal strategy.

Scavenger_Workflow start Start: Crude Product in Solution add_scavenger Add Scavenger start->add_scavenger stir Stir (Time, Temperature) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Product combine->concentrate analyze Analyze for Residual Palladium (ICP-MS) concentrate->analyze end End: Purified Product analyze->end

Sources

Preventing homocoupling in Sonogashira reactions of pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most common and frustrating side reactions in the Sonogashira coupling of pyridazines: alkyne homocoupling (Glaser coupling) . Pyridazine moieties are crucial building blocks in medicinal and materials chemistry, and mastering their functionalization is key to innovation.[1][2] This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Troubleshooting Guide - The Homocoupling Problem

This section directly addresses the formation of diyne byproducts, a persistent issue that consumes valuable starting materials and complicates purification.[3][4]

Q1: I'm observing significant amounts of a diyne byproduct in my Sonogashira reaction with a halopyridazine. What is causing this?

A1: You are observing Glaser-Hay homocoupling, the primary side reaction in copper-mediated Sonogashira reactions. [5] This occurs when two molecules of your terminal alkyne couple with each other instead of with the halopyridazine. The mechanism is an oxidative process promoted by the copper(I) co-catalyst, especially in the presence of an oxidant like atmospheric oxygen.[6][7]

The fundamental issue is a kinetic competition: the rate of the desired Pd/Cu catalyzed cross-coupling versus the rate of the undesired Cu-catalyzed alkyne dimerization. With electron-deficient N-heterocycles like pyridazines, the oxidative addition step at the palladium center can be sluggish, giving the faster Glaser coupling a window of opportunity to become the dominant pathway.[8]

Core Mechanism of Unwanted Homocoupling:

  • Copper Acetylide Formation: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This is a necessary intermediate for the main Sonogashira cycle as well.[9]

  • Oxidation: In the presence of an oxidant (typically O₂), the copper(I) acetylide is oxidized to a copper(II) species.[5]

  • Dimerization: This unstable Cu(II) intermediate then reacts with another molecule of copper(I) acetylide to form the diyne (homocoupled) product, regenerating a Cu(I) species.

Q2: My primary troubleshooting step has been to rigorously degas my solvents and run the reaction under a strict inert atmosphere (Argon), but homocoupling persists. What is my next move?

A2: While essential, inerting the reaction is only the first line of defense. [3] If homocoupling is still a major issue, the most effective strategy is to eliminate the root cause of Glaser coupling: the copper co-catalyst.

Actionable Strategy: Switch to a Copper-Free Sonogashira Protocol.

Copper-free variants have been specifically developed to avoid the formation of alkyne dimers.[6][10] These protocols rely on conditions that facilitate the direct interaction of the alkyne with the palladium catalyst, bypassing the copper cycle entirely.[11]

Why it works: By removing the copper(I) co-catalyst, you eliminate the essential ingredient for the Glaser-Hay oxidative dimerization pathway.[7] The reaction may proceed more slowly, but it will be significantly cleaner with respect to this specific side product.

dot graph "Copper_vs_CopperFree" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Decision Point: Persistent Homocoupling", fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Persistent\nHomocoupling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Action [label="Primary Action:\nSwitch to Copper-Free Protocol", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reason [label="Rationale:\nEliminates Glaser Coupling Pathway", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Expected Outcome:\nSignificantly Reduced Diyne Byproduct", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Action [label=" Next Step"]; Action -> Reason [label=" Why?"]; Reason -> Outcome [label=" Resulting In"]; } Caption: Troubleshooting logic for persistent homocoupling.

Q3: I am attempting a copper-free Sonogashira with my chloropyridazine, but the reaction is extremely slow or stalls completely. What factors should I optimize?

A3: The reactivity of the halide is a critical factor in the rate-limiting oxidative addition step. [12] The general reactivity trend is I > Br > OTf >> Cl.[11][13] Chloropyridazines are notoriously unreactive. To achieve success, you must adjust your protocol to overcome this high activation barrier.

Key Optimization Parameters for Unreactive Chloropyridazines:

ParameterRecommended Action & Rationale
Palladium Catalyst & Ligand Use a Pd(0) source or a precatalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A).[1][14] These ligands promote the difficult oxidative addition step with the electron-deficient pyridazine ring and stabilize the active Pd(0) species.[11] Pd(PPh₃)₄ is a common starting point, but may lack the required activity.[3]
Base Switch to a stronger, non-nucleophilic base. While amine bases like triethylamine are standard, they may be insufficient.[6] Consider stronger inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[14] These can facilitate the deprotonation of the alkyne more effectively without coordinating strongly to the palladium center.
Solvent Use a high-boiling point, polar aprotic solvent. Solvents like DMF, dioxane, or NMP are often required.[15][16] They help solubilize the inorganic base and can facilitate the reaction at the higher temperatures needed for activating aryl chlorides.
Temperature Increase the reaction temperature significantly. Room temperature is often insufficient for aryl chlorides.[11] Reactions may require heating to 80-120 °C. Use a sealed vessel if the solvent's boiling point is a concern.[16]

Section 2: Experimental Protocols

These protocols provide a starting point for your experiments. Remember to optimize conditions for your specific substrates.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of a Bromopyridazine

This protocol is a general starting point but is prone to homocoupling if not executed carefully.

Step-by-Step Methodology:

  • Inerting the Flask: Add the bromopyridazine (1.0 equiv.), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and Copper(I) Iodide (CuI, 4-10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) at least three times.[3]

  • Solvent and Reagent Addition: Under a positive pressure of Argon, add a degassed solvent (e.g., THF or Toluene).[1][16] Follow with the addition of a degassed amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) via syringe. A slow addition of the alkyne can sometimes minimize homocoupling by keeping its instantaneous concentration low.[8]

  • Reaction Execution: Stir the mixture at room temperature or heat as required (typically 50-80 °C for bromides).[1] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

dot graph "Standard_Sonogashira_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="1. Inert Flask\n(Pyridazine, Pd/Cu)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Degas & Add\nSolvent/Base", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Add Alkyne", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. React & Monitor", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Work-up & Purify", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Desired Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Homocoupling Risk", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; C -> G [style=dashed, label=" O2 / Excess [Alkyne]"]; G -> D [style=dashed]; } Caption: Workflow for standard Sonogashira coupling.

Protocol 2: Optimized Copper-Free Sonogashira for Challenging Pyridazines

This protocol is designed to minimize homocoupling and is suitable for less reactive aryl halides.

Step-by-Step Methodology:

  • Inerting the Flask: To an oven-dried Schlenk tube, add the halopyridazine (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Base Addition: Add the solid inorganic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).[3][14]

  • Atmosphere Exchange: Seal the tube, and evacuate and backfill with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF) via syringe, followed by the terminal alkyne (1.5 equiv.).[3]

  • Reaction Execution: Place the sealed tube in a preheated oil bath (e.g., 80-110 °C) and stir vigorously.[3] Monitor the reaction by TLC or LC-MS. Reaction times are typically longer (12-24 hours).

  • Work-up: After cooling, filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q4: Can the choice of amine base in a standard protocol influence homocoupling?

A4: Yes. While the primary driver is the copper/oxygen system, the base plays a crucial role.[6] Secondary amines like piperidine or diisopropylamine can sometimes offer better results than triethylamine. They can interact with the palladium complex, influencing the kinetics of the catalytic cycle.[6] However, if homocoupling is severe, changing the base is a minor optimization; switching to a copper-free system is a more robust solution.[7]

Q5: I see a black precipitate forming in my reaction. What is it?

A5: This is likely "palladium black," which is decomposed, inactive palladium metal.[13] Its formation indicates that your catalyst is not stable under the reaction conditions. This can be caused by impurities, high temperatures, or an inappropriate ligand/solvent combination. Using more robust phosphine ligands, ensuring high-purity reagents, and avoiding certain solvents (some researchers report THF can promote its formation) can mitigate this issue.[17]

Q6: To avoid using a gaseous alkyne, I'm using TMS-acetylene followed by deprotection. Can the deprotection step be done in-situ?

A6: Yes, in-situ deprotection of the trimethylsilyl (TMS) group is a common and efficient strategy. After the coupling reaction is judged to be complete, a fluoride source like tetra-n-butylammonium fluoride (TBAF) can be added directly to the reaction mixture to cleave the TMS group, yielding the terminal alkyne.[6] This avoids an additional work-up and purification step.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Royal Society of Chemistry.
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (n.d.). ResearchGate.
  • preventing homo-coupling side reactions in pyridazine synthesis - Benchchem. (n.d.). BenchChem.
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.). ResearchGate.
  • Sonogashira troubleshooting help needed : r/Chempros. (2020, August 7). Reddit.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications.
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025, February 17). YouTube.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central (PMC).
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.). BenchChem.
  • What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. (n.d.). ACS Publications.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021, September 2). Reddit.

Sources

Technical Support Center: HPLC Purification Methods for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the purification of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when using High-Performance Liquid Chromatography (HPLC) for these unique heterocyclic compounds. Pyridazines, with their characteristic nitrogen-containing ring, present a distinct set of purification challenges due to their inherent basicity and polarity.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles the most frequent and frustrating problems encountered during the HPLC purification of pyridazine derivatives. Each answer delves into the root cause of the issue and provides a systematic approach to its resolution.

Q1: My chromatogram shows significant peak tailing for my pyridazine derivative. What's causing this and how do I fix it?

A: Peak tailing is the most common issue observed with nitrogen-containing heterocycles like pyridazines.[2] The underlying cause is almost always an unwanted secondary interaction between the basic nitrogen atoms on your compound and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[3][4] This interaction leads to a portion of your analyte being more strongly retained, resulting in a "tail" on the backside of the peak.

Here is a systematic approach to eliminate peak tailing:

  • Mobile Phase pH Adjustment: The most powerful tool to combat tailing is controlling the mobile phase pH.[5] By lowering the pH to at least 2 units below the pKa of your pyridazine derivative, you ensure the basic nitrogen is fully protonated. This positively charged state repels the acidic silanol groups, leading to a sharp, symmetrical peak.[5]

    • Action: Add an acidic modifier to your aqueous mobile phase (Solvent A). Start with 0.1% (v/v) formic acid. If tailing persists, switch to 0.1% (v/v) trifluoroacetic acid (TFA), which is a stronger acid and more effective at protonating the silanols themselves.[2][6]

  • Use a Competing Base: An alternative strategy is to add a "sacrificial base" to the mobile phase. This small, basic molecule will preferentially interact with the active silanol sites, effectively shielding your pyridazine analyte from them.[5]

    • Action: Add 0.1-0.5% (v/v) of triethylamine (TEA) to your mobile phase.[2][7] Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff, so this approach is best suited for UV-based purification.

  • Select a Modern, High-Purity Column: Not all columns are created equal. Modern columns are manufactured with high-purity (Type B) silica, which has a lower concentration of acidic silanol groups and trace metals compared to older Type A silica.[2]

    • Action: Ensure you are using a column with a high-purity silica backbone that is fully end-capped. End-capping is a chemical process that deactivates most of the residual silanols, significantly reducing the sites available for secondary interactions.[2][3]

Troubleshooting Workflow: Eliminating Peak Tailing

G start Peak Tailing Observed check_column Is the column modern, end-capped, and made of high-purity silica? start->check_column change_column Action: Switch to a modern, end-capped column. check_column->change_column No check_ph Is mobile phase pH < 3? (e.g., contains 0.1% TFA/Formic Acid) check_column->check_ph Yes change_column->check_ph add_base Action: Add a competing base like 0.1% Triethylamine (TEA). check_ph->add_base No success Symmetrical Peak Achieved check_ph->success Yes adjust_ph Action: Add 0.1% Formic Acid or TFA to the aqueous mobile phase. add_base->success

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q2: I'm struggling to separate my target pyridazine from a closely-eluting impurity. What parameters can I adjust for better resolution?

A: Achieving adequate resolution between closely eluting peaks is a common challenge in purification.[8] Resolution (Rs) in HPLC is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k'). Selectivity (α), the ability of the system to differentiate between two analytes, is the most powerful parameter to adjust for improving separation.[9]

Here are the most effective strategies to improve resolution:

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analytes and the stationary phase differently. Switching between them can significantly alter selectivity.

    • Action: If you are using an acetonitrile/water gradient, develop a parallel method using methanol/water. The change in dipole interactions can often reverse elution order or significantly improve the separation of critical pairs.[10]

  • Modify the Stationary Phase: If changing the mobile phase isn't enough, changing the column chemistry is the next logical step. Different stationary phases offer unique retention mechanisms.[10][11]

    • Action: If you are using a standard C18 column (which separates primarily based on hydrophobicity), switch to a Phenyl-Hexyl column. The phenyl rings in this stationary phase can introduce π-π stacking interactions with the aromatic pyridazine ring, offering a completely different selectivity profile.[2][7][11] A polar-embedded phase is another excellent choice for polar heterocycles.[7]

  • Adjust the Gradient Slope: A shallower gradient increases the time analytes spend in the "elution window," providing more opportunity for separation.

    • Action: Decrease the rate of change of your gradient (e.g., instead of 10-90% B in 15 minutes, try 30-70% B in 20 minutes, focusing on the region where your compounds elute). This can significantly improve the resolution of closely eluting peaks.[12]

  • Optimize Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Changing the temperature can subtly alter selectivity.[13]

    • Action: Systematically vary the column temperature (e.g., test at 30 °C, 40 °C, and 50 °C). While higher temperatures generally lead to sharper peaks and shorter run times, lower temperatures can sometimes increase selectivity.[13]

Q3: I suspect my pyridazine derivative is degrading on the column. How can I confirm and prevent this?

A: On-column degradation is a serious issue that can be mistaken for sample impurities.[14] Pyridazines can be susceptible to degradation on highly acidic stationary phase surfaces or when exposed to harsh mobile phase conditions.[15]

  • Confirmation: The key is to determine if the unexpected peaks are present before the sample enters the column.

    • Action: Analyze your crude sample by a different technique, such as Nuclear Magnetic Resonance (NMR) or direct-infusion Mass Spectrometry (MS). If the "degradant" peaks are absent in these analyses, it strongly suggests on-column degradation.[14] Another test is to inject the same sample on two different quality columns; a more inert, newer column may show less degradation than an older one.[14]

  • Prevention:

    • Use a Milder Acid: If you are using 0.1% TFA (a strong acid), switch to 0.1% formic acid or 0.1% acetic acid. These weaker acids are often sufficient to achieve good peak shape without creating an overly harsh environment that could hydrolyze sensitive functional groups.[14]

    • Check Column History: A column that has been used extensively with harsh conditions may have developed highly active sites. Dedicate specific columns to specific methods where possible.

    • Consider Alternative Stationary Phases: If degradation persists on silica-based columns, consider polymer-based columns, which are stable over a much wider pH range and do not have acidic silanol groups.

Q4: My recovery after fraction collection and solvent evaporation is very low. Where could my compound be lost?

A: Low recovery is often a multi-faceted problem. Assuming the compound is eluting from the column (as confirmed by analytical runs), the loss typically occurs during or after fraction collection.

  • Irreversible Adsorption: Your compound may be sticking to active sites on the column packing and not eluting completely. This is more likely if you observe significant peak tailing.

    • Action: Implement the strategies for reducing peak tailing (pH adjustment, competing base). A well-behaved, symmetrical peak is less likely to be associated with on-column losses.

  • Incorrect Fraction Collection Settings: The settings used to trigger fraction collection might be too conservative, causing parts of your peak to be missed.

    • Action: Review your collection parameters (e.g., slope, threshold). Collect baseline before and after your peak of interest and analyze these fractions by TLC or analytical HPLC to see if any product is being sent to waste. Modern purification systems allow for advanced peak-slicing to ensure the entire peak is captured.[16]

  • Compound Volatility/Stability: While less common, some smaller, less functionalized pyridazine derivatives could be semi-volatile and may be lost during solvent evaporation (rotovapping), especially under high vacuum and elevated temperatures. Additionally, removing an acidic modifier like TFA can sometimes cause a previously soluble salt to crash out of solution as an insoluble free base.

    • Action: Evaporate solvents using minimal heat. If your compound is a TFA salt, consider if it might be less soluble as a free base in your chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel pyridazine derivative?

A: A systematic approach is crucial. Start with a fast "scouting" gradient on a reliable, general-purpose column to determine the approximate retention time of your compound.

General Method Development Workflow

G start Start: Novel Pyridazine Derivative scout 1. Analytical Scouting Run Column: C18, ~50 mm length Gradient: 5-95% ACN w/ 0.1% FA in 5-10 min start->scout evaluate 2. Evaluate Retention & Peak Shape scout->evaluate optimize_gradient 3a. Optimize Gradient Create a shallower gradient around the elution time of the target compound. evaluate->optimize_gradient Good Retention optimize_shape 3b. Optimize Peak Shape Adjust mobile phase modifier (FA -> TFA) or add competing base (TEA). evaluate->optimize_shape Poor Peak Shape scale_up 4. Scale-Up to Preparative Column Adjust flow rate and gradient time to maintain linear velocity. Calculate load. optimize_gradient->scale_up optimize_shape->optimize_gradient purify 5. Perform Purification Run Collect fractions based on UV signal. scale_up->purify end End: Pure Compound purify->end

Sources

Technical Support Center: Characterization of Impurities in 3-Bromo-6-ethynylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-ethynylpyridazine. The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive troubleshooting framework, frequently asked questions, and detailed analytical protocols to identify, characterize, and control impurities arising during the synthesis of this critical heterocyclic building block.

Synthesis Overview and Impurity Genesis

The most prevalent route to this compound involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[3][4] This reaction typically couples a di-halogenated pyridazine, such as 3-Bromo-6-chloropyridazine, with a terminal alkyne, often protected as trimethylsilyl (TMS) acetylene. Understanding this pathway is crucial for predicting and identifying potential impurities.

The diagram below illustrates the primary synthetic transformation and highlights the key stages where process-related impurities are most likely to form.

G cluster_0 Starting Materials cluster_1 Sonogashira Coupling cluster_2 Intermediate & Deprotection SM1 3-Bromo-6-chloropyridazine Reaction Pd(PPh₃)₄, CuI Base (e.g., TEA, DIPEA) Solvent (e.g., THF, Dioxane) SM1->Reaction Imp1 Impurity: Unreacted Starting Materials SM1->Imp1 Imp3 Impurity: Bipyridazine Homocoupling SM1->Imp3 SM2 TMS-Acetylene SM2->Reaction Imp2 Impurity: Glaser Homocoupling (Diyne Byproduct) SM2->Imp2 Intermediate 3-Bromo-6-(trimethylsilylethynyl)pyridazine Reaction->Intermediate Reaction->Imp1 Reaction->Imp2 O₂ Reaction->Imp3 Imp4 Impurity: Dehalogenation Reaction->Imp4 Deprotection Base (e.g., K₂CO₃) Methanol Intermediate->Deprotection Imp5 Impurity: Residual Intermediate Intermediate->Imp5 Product Product This compound Deprotection->Product Deprotection->Imp5

Caption: Synthetic pathway and key impurity formation points.

Frequently Asked Questions (FAQs)

Q1: What are the most common organic impurities in the synthesis of this compound?

A1: Organic impurities can be categorized as process-related or degradation-related.[5]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 3-bromo-6-chloropyridazine or the TMS-acetylene precursor.

    • Reaction Intermediates: Incompletely deprotected 3-Bromo-6-(trimethylsilylethynyl)pyridazine.

    • Homocoupling Byproducts: Symmetrical bipyridazines (from the coupling of two pyridazine molecules) and diynes (from the coupling of two alkyne molecules, known as Glaser coupling).[6][7]

    • Dehalogenated Impurities: The product or starting material where the bromine atom is replaced by a hydrogen.

  • Degradation Products: Arise from the decomposition of the API during synthesis, workup, or storage. The ethynyl group can be susceptible to oxidation or hydration.

Q2: What are the primary sources of these impurities?

A2:

  • Glaser (Diyne) Coupling: Primarily caused by the presence of oxygen in a copper-catalyzed system, which promotes the oxidative homocoupling of the terminal alkyne.[7][8]

  • Bipyridazine Formation: Can occur due to inefficient transmetalation or the presence of residual Pd(II), which can promote reductive homocoupling of the aryl halide.[6]

  • Incomplete Conversion: Sub-optimal reaction conditions such as low temperature, insufficient reaction time, or a deactivated catalyst can lead to residual starting materials and intermediates.[9]

  • Inorganic Impurities: These include residual catalysts (palladium, copper), inorganic salts from the base, and filter aids.[5][]

Q3: What are the regulatory thresholds for identifying and qualifying impurities?

A3: According to ICH Q3A/B guidelines, the thresholds for reporting, identification, and qualification of impurities in a new drug substance are based on the maximum daily dose. For a maximum daily dose of up to 2g/day, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.[2] Any impurity exceeding this level must be structurally characterized.

Q4: What is the recommended initial analytical approach for a new crude batch?

A4: A multi-tiered approach is recommended.

  • Initial Purity Screen: Use High-Performance Liquid Chromatography (HPLC) with UV detection to get a preliminary impurity profile and quantify the main component.

  • Mass Identification: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the main peak and all detectable impurity peaks. This provides the first crucial clue for identification.[][11]

  • Comparison to Standards: If reference standards for known impurities are available, co-inject them to confirm their identities by retention time.

Troubleshooting Guide: From Observation to Identification

This section addresses specific analytical observations you may encounter and provides a systematic guide to resolving them.

Problem 1: An unknown peak is observed in the LC-MS with a mass corresponding to a dimer of the alkyne (e.g., M+H = ~195 for TMS-diyne or M+H = ~103 for diyne).

  • Likely Cause: This mass signature strongly suggests the formation of a diyne byproduct via Glaser-Hay homocoupling.[7][12] This is one of the most common side reactions in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of atmospheric oxygen.[8]

  • Causality: The Cu(I) acetylide intermediate, which is key for the cross-coupling, can be oxidized to Cu(II) by oxygen. This species then reacts with another Cu(I) acetylide molecule in a reductive elimination step to form the C-C bond of the diyne, regenerating Cu(I).

  • Characterization & Confirmation:

    • LC-MS/MS: Analyze the fragmentation pattern. Diynes often show characteristic fragmentation.

    • Isolation: If the impurity level is significant (>0.10%), isolate it using preparative HPLC.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated fraction. The absence of pyridazine signals and the presence of only alkyne signals will confirm the structure.[11]

  • Process-Based Solution:

    • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[6][13]

    • Minimize Copper: Use the minimum effective catalytic amount of CuI. Excess copper can accelerate homocoupling.[9]

    • Consider Copper-Free Conditions: Investigate copper-free Sonogashira protocols, which eliminate the primary catalyst for Glaser coupling.[7]

Problem 2: The HPLC chromatogram shows a significant peak for the starting 3-Bromo-6-chloropyridazine.

  • Likely Cause: Incomplete reaction due to catalyst deactivation, poor reagent quality, or sub-optimal temperature. Oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step and can be sluggish.[7]

  • Causality:

    • Catalyst Deactivation: The active Pd(0) species can be oxidized or can precipitate as palladium black, especially in certain solvents like THF or at high temperatures.[13]

    • Low Temperature: Sonogashira couplings with less reactive aryl bromides (compared to iodides) often require elevated temperatures to facilitate oxidative addition.[3][9]

    • Reagent Purity: The presence of water or other impurities in the amine base or solvent can interfere with the catalytic cycle.

  • Characterization & Confirmation:

    • Co-injection: Confirm the peak's identity by co-injecting an authentic sample of the starting material.

    • LC-MS: Verify the molecular weight and isotopic pattern (for bromine and chlorine).

  • Process-Based Solution:

    • Increase Temperature: Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C.[9]

    • Change Ligand: If using a standard catalyst like Pd(PPh₃)₄, consider more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium center and promote oxidative addition.[4]

    • Verify Reagent Quality: Use freshly distilled, anhydrous amine base and solvent. Ensure the palladium catalyst is active.

Problem 3: An LC-MS peak is detected with a mass corresponding to a bipyridazine dimer.

  • Likely Cause: Homocoupling of the 3-Bromo-6-chloropyridazine starting material.

  • Causality: This side reaction can occur in palladium-catalyzed couplings, particularly if the catalytic cycle is inefficient, leading to side pathways. It consumes the starting material, reducing the overall yield of the desired product.[6]

  • Characterization & Confirmation:

    • High-Resolution MS: Obtain an accurate mass to confirm the elemental composition. The isotopic pattern for two bromine and two chlorine atoms will be highly characteristic.

    • Isolation & NMR: For definitive proof, isolate the byproduct and analyze by NMR to confirm the symmetrical structure.

  • Process-Based Solution:

    • Optimize Ligand/Base System: The choice of ligand and base is critical for promoting the desired cross-coupling over homocoupling. Bulky ligands can shield the palladium center and disfavor this side reaction.[6]

    • Use a Pre-activated Pd(0) Source: In-situ reduction of Pd(II) sources can sometimes be inefficient, leading to side reactions. Using a well-defined Pd(0) catalyst can improve selectivity.

Standard Operating Procedures for Impurity Analysis

SOP 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.
Detection UV Diode Array Detector (DAD)Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to detect impurities that may have different chromophores.

SOP 2: Impurity Identification and Characterization Workflow

A systematic workflow is essential for unambiguous structure elucidation of unknown impurities.[11]

G Start Crude Reaction Mixture (Unknown Peak > 0.1%) HPLC 1. Analytical HPLC-UV (Quantify Impurity) Start->HPLC LCMS 2. LC-MS Analysis (Determine Molecular Weight) HPLC->LCMS Hypothesis 3. Formulate Hypothesis (e.g., Dimer, Isomer, Byproduct) LCMS->Hypothesis Isolation 4. Isolation via Prep-HPLC (Collect Impurity Fraction) Hypothesis->Isolation NMR 5. Structure Elucidation (¹H, ¹³C, 2D NMR) Isolation->NMR Synthesis 6. (Optional) Synthesis of Reference Standard NMR->Synthesis Confirmation 7. Final Confirmation (Co-injection with Standard) NMR->Confirmation Direct Confirmation Synthesis->Confirmation End Impurity Structure Confirmed Confirmation->End

Caption: Workflow for impurity identification and characterization.

References

  • Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. Retrieved from [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Drug Delivery and Therapeutics, 13(1), 135-146. Retrieved from [Link]

  • Reddit r/Chempros. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Blakemore, D., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Reddit r/Chempros. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Journal of American Science. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (2008). US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • Journal of Young Pharmacists. (2012). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Synthetic Communications. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometric Characterization of 3-Bromo-6-ethynylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural overview for the structural elucidation of 3-bromo-6-ethynylpyridazine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure accurate and efficient molecular characterization.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties.[1] Derivatives of pyridazine exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The this compound core, in particular, serves as a versatile building block for creating complex molecules through cross-coupling reactions at both the bromine and ethynyl sites. Accurate and unambiguous characterization of these intermediates is paramount for the success of multi-step synthetic campaigns in drug discovery.[4]

This guide focuses on the two most powerful analytical techniques for structural confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the nuances of spectral interpretation for this specific class of compounds and provide comparative data to aid in the identification of related derivatives.

Foundational Principles of Spectroscopic Analysis

A dual-spectroscopic approach is essential for the comprehensive characterization of these derivatives. While mass spectrometry provides the molecular weight and elemental composition (via isotopic patterns), NMR spectroscopy reveals the precise connectivity and spatial arrangement of atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. For pyridazine systems, key diagnostic features include the chemical shifts of the aromatic protons and the coupling constants between them, which are influenced by the electronegativity and position of substituents. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives.[5][6][7][8]

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound. For this compound derivatives, a key confirmatory feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in a characteristic M and M+2 pattern in the mass spectrum with nearly equal intensity.[9] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.[2][10]

Experimental Design and Protocols

The quality of spectroscopic data is directly dependent on meticulous experimental execution. The following protocols are designed to be self-validating systems, incorporating steps that ensure data integrity.

General Experimental Workflow

The logical flow for characterization ensures that each step builds upon the last, from initial purity checks to full structural confirmation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Elucidation Sample Synthesized Derivative Purify Purification (Chromatography/Recrystallization) Sample->Purify MS Mass Spectrometry (MS) Purify->MS Confirm MW & Bromine Pattern NMR_Acq NMR Data Acquisition (1D & 2D) Purify->NMR_Acq Acquire Structural Data Structure Final Structure Confirmation MS->Structure NMR_Int NMR Spectral Interpretation NMR_Acq->NMR_Int NMR_Int->Structure

Caption: Overall workflow for characterization.

Protocol 1: NMR Sample Preparation and Data Acquisition

Rationale: The choice of solvent is critical. While CDCl₃ is common, pyridazine derivatives can have limited solubility. DMSO-d₆ is an excellent alternative that also preserves the potentially acidic ethynyl proton signal.

Methodology:

  • Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient relaxation delay (e.g., D1 = 5 seconds) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 170 ppm.

    • A sufficient number of scans (e.g., 1024 or more) may be required depending on the sample concentration.

  • 2D NMR Acquisition (HSQC & HMBC) :

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbons.[8] It is invaluable for assigning carbon signals based on known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away.[8] It is the key experiment for establishing the connectivity of the molecular fragments and confirming the substitution pattern.

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar pyridazine derivatives, often yielding a strong protonated molecular ion peak [M+H]⁺.[2][3][10]

Methodology:

  • Sample Preparation : Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Infusion : Dilute the stock solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse directly into the mass spectrometer. The formic acid aids in protonation.

  • Data Acquisition :

    • Acquire a full scan mass spectrum in positive ion mode.

    • Set the mass range to adequately cover the expected molecular weight of the derivative (e.g., m/z 100-500).

    • Crucially, observe the mass range around the expected molecular ion for the characteristic 1:1 isotopic pattern of bromine (¹⁹Br/⁸¹Br), which will be separated by 2 Da.

Spectral Interpretation: A Comparative Analysis

Let's consider the parent compound, This compound , and a hypothetical derivative, 3-Bromo-6-((4-methoxyphenyl)ethynyl)pyridazine , to illustrate the key spectral features.

¹H NMR Spectroscopy

The pyridazine ring protons form an AX system (two doublets). The electron-withdrawing nature of the adjacent nitrogen atoms and the substituents significantly deshields these protons, pushing their chemical shifts downfield.

Proton AssignmentThis compound (Predicted δ, ppm)3-Bromo-6-((4-methoxyphenyl)ethynyl)pyridazine (Predicted δ, ppm)Rationale for Shift Change
H-4 (doublet)~8.0 - 8.2~8.0 - 8.2The environment is largely unchanged.
H-5 (doublet)~7.8 - 8.0~7.8 - 8.0The environment is largely unchanged.
Ethynyl-H~4.5 - 4.7N/AReplaced by the methoxyphenyl group.
OCH₃ (singlet)N/A~3.8 - 3.9Characteristic shift for a methoxy group.
Phenyl-H (doublets)N/A~7.0 - 7.6Typical aromatic region for the substituted phenyl ring.
  • Key Insight : The most obvious change is the disappearance of the terminal ethynyl proton and the appearance of signals for the new substituent. The coupling constant between H-4 and H-5 (³JHH) is typically around 9.0 Hz.

¹³C NMR Spectroscopy

The carbon signals of the pyridazine ring are highly sensitive to the electronic effects of the substituents.

Carbon AssignmentThis compound (Predicted δ, ppm)3-Bromo-6-((4-methoxyphenyl)ethynyl)pyridazine (Predicted δ, ppm)Rationale for Shift Change
C-3 (bearing Br)~145 - 147~145 - 147Relatively insensitive to changes at C-6.
C-6 (bearing ethynyl)~148 - 150~149 - 151Slight downfield shift due to conjugation with the phenyl ring.
C-4~130 - 132~130 - 132Minimal change.
C-5~125 - 127~125 - 127Minimal change.
Ethynyl Cα~80 - 82~85 - 90Downfield shift due to conjugation.
Ethynyl Cβ~83 - 85~90 - 95Downfield shift due to conjugation.
Phenyl & OCH₃ CarbonsN/A~55 (OCH₃), 114-160 (Aromatic)Appearance of new signals corresponding to the substituent.
Verifying Connectivity with 2D NMR

The HMBC experiment is the ultimate tool for confirming the substitution pattern. Key correlations provide undeniable proof of the molecular structure.

Caption: Key HMBC correlations confirming connectivity.

  • H-4 will show a three-bond correlation (³J) to C-6 and C-3 .

  • H-5 will also show a three-bond correlation (³J) to C-3 and C-6 .

  • The ethynyl proton will show a two-bond correlation (²J) to C-6 .

These correlations definitively establish the positions of the bromo and ethynyl groups relative to the pyridazine ring protons.

Mass Spectrometry

The mass spectrum provides two critical pieces of information: the molecular weight and confirmation of the presence of bromine.

CompoundFormulaExact MassKey MS Feature
This compoundC₆H₃BrN₂181.9534[M+H]⁺ at m/z 183/185 (1:1 ratio)
3-Bromo-6-((4-methoxyphenyl)ethynyl)pyridazineC₁₃H₉BrN₂O287.9953[M+H]⁺ at m/z 289/291 (1:1 ratio)

Fragmentation Analysis: The pyridazine ring is relatively stable, but characteristic fragmentation can occur. A common pathway involves the loss of N₂ followed by the loss of HCN, which is a hallmark of many nitrogen-containing aromatic rings.[11][12][13]

G M [C₆H₃BrN₂]⁺˙ m/z 182/184 M_minus_N2 [C₆H₃Br]⁺˙ m/z 154/156 M->M_minus_N2 - N₂ M_minus_N2_minus_HCN [C₅H₂Br]⁺˙ m/z 129/131 M_minus_N2->M_minus_N2_minus_HCN - HCN

Caption: Proposed fragmentation pathway.

Conclusion

The structural elucidation of this compound derivatives is a straightforward process when a systematic, multi-technique approach is employed. The combination of ¹H and ¹³C NMR, augmented by 2D experiments like HSQC and HMBC, provides an unambiguous map of the molecular structure. Mass spectrometry serves as an essential, independent confirmation, with the bromine isotopic pattern acting as a definitive signature. By comparing the spectral data of new derivatives to the foundational patterns outlined in this guide, researchers can confidently and efficiently verify their synthetic outcomes, accelerating the pace of drug discovery and development.

References

  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

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Introduction: The Analytical Imperative for a Novel Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of 3-Bromo-6-ethynylpyridazine: A Comparative Analysis of HPLC and Alternative Methodologies

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its unique structure, featuring a polar pyridazine core functionalized with a reactive ethynyl group and a bromine atom suitable for cross-coupling reactions, makes it a valuable synthon for constructing complex molecular architectures. As with any high-value intermediate destined for drug development or advanced material applications, the rigorous assessment of its purity is not merely a quality control step but a prerequisite for ensuring reproducibility, safety, and efficacy in downstream applications. Impurities, whether from residual starting materials, by-products, or degradation, can have profound and often detrimental effects.

This guide provides a comprehensive, field-proven framework for the purity assessment of this compound. We will present a detailed, optimized High-Performance Liquid Chromatography (HPLC) method as the primary analytical approach, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare this gold-standard technique with powerful alternatives—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE)—to provide researchers with a logical framework for selecting the most appropriate methodology for their specific analytical challenge.

Part 1: The Primary Approach: Stability-Indicating Reverse-Phase HPLC

For a molecule like this compound, which possesses moderate polarity and a UV-active chromophore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection is the method of choice.[1] This technique offers an unparalleled combination of resolution, sensitivity, and robustness for routine quality control and in-depth purity profiling.

The Principle of Separation & Method Rationale

The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[2] this compound, with its polar pyridazine ring and more hydrophobic bromo- and ethynyl-substituents, interacts with the stationary phase primarily through hydrophobic interactions. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can precisely control the elution of the main compound and separate it from both more polar (early eluting) and more non-polar (late eluting) impurities.[3]

The development of a stability-indicating method is critical. This requires demonstrating that the method can unequivocally separate the active pharmaceutical ingredient (API) from all potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[4][5] The use of a PDA detector is instrumental here, as it allows for peak purity analysis by comparing UV-Vis spectra across a single peak, providing a high degree of confidence that a peak represents a single, pure component.

Optimized HPLC Experimental Protocol

This protocol is designed to be a robust, self-validating system, incorporating system suitability tests (SSTs) as mandated by international guidelines such as ICH Q2(R1).[6][7][8][9]

1. Instrumentation & Consumables:

  • HPLC System: A quaternary gradient HPLC system with a degasser, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: Waters XBridge C18, 2.5 µm, 4.6 x 75 mm (or equivalent modern C18 column stable across a wide pH range).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Filters: 0.22 µm PVDF syringe filters for sample preparation.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • PDA Detection: Wavelength monitoring at 270 nm (for quantification) and spectral acquisition from 210-400 nm (for peak purity).

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile) Curve
    0.0 20 Initial
    10.0 85 Linear
    12.0 85 Linear
    12.1 20 Linear

    | 15.0 | 20 | Linear |

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the sample diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Theoretical Plates (N): ≥ 5000 for the main peak.

    • Repeatability (%RSD): The Relative Standard Deviation of the peak area for the five replicate injections must be ≤ 1.0%.

5. Data Analysis & Purity Calculation:

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity using the area percent method, assuming all impurities have a similar response factor at 270 nm.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Verify the spectral purity of the main peak using the PDA software's purity analysis function.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: Buffered Aqueous | B: ACN) prep_sample Prepare Sample & Standard (100 µg/mL in Diluent) prep_mobile->prep_sample filter_sample Filter Solutions (0.22 µm) prep_sample->filter_sample equilibration Equilibrate System (Initial Conditions) filter_sample->equilibration sst System Suitability Test (SST) (5x Standard Injections) equilibration->sst sst_check Check SST Criteria (%RSD, Plates, Tailing) sst->sst_check sst_check->equilibration Fail sample_analysis Inject & Analyze Samples sst_check->sample_analysis Pass integration Integrate Chromatogram sample_analysis->integration purity_calc Calculate % Purity (Area Percent Method) integration->purity_calc peak_purity Assess Peak Purity (PDA Spectral Analysis) purity_calc->peak_purity report Generate Final Report peak_purity->report

Caption: HPLC experimental workflow from preparation to final report.

Illustrative Data Summary

The following table represents typical data obtained from the analysis of a high-purity batch of this compound using the described method.

Peak IDNameRetention Time (min)Peak Area (mAU*s)Area %Peak Purity Match
1Unknown Impurity 12.8515.60.08N/A
2This compound6.4219850.399.85>998
3Unknown Impurity 29.1113.90.07N/A

Part 2: Comparative Guide to Alternative Analytical Techniques

While HPLC is the primary workhorse, a comprehensive analytical strategy often employs orthogonal techniques—methods that separate compounds based on different physicochemical principles. This is crucial for validating results and characterizing reference standards.[10]

Technique Comparison
FeatureRP-HPLC with PDA Gas Chromatography (GC-FID/MS) Quantitative NMR (qNMR) Capillary Electrophoresis (CE)
Principle Partitioning based on polarity/hydrophobicity.Partitioning based on volatility and boiling point.Signal intensity is directly proportional to the number of atomic nuclei.[10]Separation based on charge-to-size ratio in an electric field.
Best For Routine QC, stability studies, purity of non-volatile or thermally labile compounds.[1]Purity of volatile, thermally stable compounds; analysis of residual solvents.Absolute purity determination, characterization of reference standards, structural confirmation.[11][12]Analysis of charged/highly polar species, chiral separations, orthogonal verification.
Analyte Suitability Excellent. The molecule has ideal polarity and UV absorbance.Potentially suitable, but thermal stability and volatility must be confirmed to avoid degradation in the injector.Excellent. Provides structural and quantitative data simultaneously.Suitable, especially if impurities possess different charge states.
Sensitivity High (ng to pg range).Very High (pg to fg range), especially with MS detection.Lower (µg to mg range). Requires more sample.Variable; can be lower than HPLC but offers high efficiency.
Throughput High. Modern systems can run dozens of samples automatically.High. Similar to HPLC.Low to Medium. Sample preparation is simple, but acquisition and processing are slower.Medium. Fast separation times but can require more method development.
Quantitation Relative (Area %). Requires a reference standard of known purity for absolute quantitation.Relative (Area %). Requires a reference standard.Absolute. Quantifies against a certified internal standard of a different structure.[13]Relative. Requires a reference standard.
Key Advantage Versatility, robustness, and widespread availability. Established regulatory acceptance.Exceptional resolving power for volatile compounds.Primary method; does not require an analyte-specific reference standard for quantitation.[10]Extremely high separation efficiency; orthogonal selectivity to HPLC.
Key Limitation Impurities without a chromophore are not detected. Co-elution can occur.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, higher equipment cost, complex mixtures can be difficult to resolve.Can be less robust than HPLC; sensitivity can be an issue without specialized cells.
Decision Framework for Method Selection

Choosing the right analytical tool depends on the specific goal of the analysis. The following diagram provides a logical decision-making pathway.

Method_Selection start What is the Analytical Goal? q1 Routine QC & Batch Release? start->q1 q2 Characterize Primary Reference Standard? q1->q2 No ans_hplc Use Validated RP-HPLC Method q1->ans_hplc Yes q3 Analyze for Volatile Impurities (e.g., Residual Solvents)? q2->q3 No ans_qnmr Use qNMR (Absolute Purity) q2->ans_qnmr Yes q4 Need Orthogonal Confirmation of HPLC Result? q3->q4 No ans_gc Use GC-MS / Headspace GC q3->ans_gc Yes q4->start Re-evaluate Goal ans_ce Use Capillary Electrophoresis (CE) q4->ans_ce Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity assessment of this compound, a well-validated, stability-indicating RP-HPLC method stands as the most practical, robust, and reliable choice for routine applications. Its high sensitivity, resolving power, and the added confidence from PDA-based peak purity analysis make it ideally suited for the stringent demands of the pharmaceutical and chemical industries.

However, a truly rigorous characterization, especially for a reference standard, should not rely on a single technique. qNMR offers an unparalleled, orthogonal approach for determining absolute purity without analyte-specific standards, making it the definitive tool for primary characterization.[10][11] Concurrently, GC and CE serve as powerful specialized techniques for analyzing volatile impurities and providing orthogonal confirmation, respectively. By understanding the distinct advantages and limitations of each method, researchers can deploy a multi-faceted analytical strategy that ensures the highest confidence in the quality and integrity of their material.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).[Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.[Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.[Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.[Link]

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  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.[Link]

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  • Goger, G. et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.[Link]

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A Comparative Guide to the Reactivity of 3-Bromo-6-ethynylpyridazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Multifunctional Heterocyclic Alkyne

In the landscape of drug discovery and materials science, the demand for novel molecular scaffolds with tunable reactivity and precise three-dimensional orientations is insatiable. Among the vast array of building blocks, heteroaromatic alkynes have garnered significant attention. This guide focuses on a particularly compelling reagent: 3-Bromo-6-ethynylpyridazine . This molecule is distinguished by a unique confluence of structural features: an electron-deficient pyridazine ring, a synthetically versatile bromine atom, and a highly reactive terminal alkyne.

The inherent electron-poor nature of the diazine core significantly modulates the reactivity of the appended functional groups.[1][2] This guide provides a comparative analysis of this compound against other common alkynes in cornerstone reactions of modern synthesis. We will delve into the causality behind its reactivity profile, supported by established mechanistic principles, and provide actionable experimental protocols for its application.

Comparative Reactivity Analysis

The utility of a terminal alkyne is defined by its performance in key C-C and C-N bond-forming reactions. Here, we compare the expected reactivity of this compound against a spectrum of standard alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is celebrated for its efficiency, functional group tolerance, and formation of stable 1,2,3-triazole linkages.[3][4][5] While the reaction is broadly applicable, the nature of the alkyne substrate can significantly influence reaction kinetics.

Mechanistic Insight & Causality: The reaction mechanism proceeds via the formation of a copper(I) acetylide intermediate.[6][7] For many terminal alkynes, the rate-limiting step is the deprotonation of the acetylenic C-H bond.[8] Consequently, electron-withdrawing groups attached to the alkyne enhance the acidity of this proton, accelerating the formation of the key copper acetylide and, therefore, the overall reaction rate.[8]

Reactivity Comparison: this compound is classified as a highly electron-deficient alkyne. The two nitrogen atoms in the pyridazine ring exert a powerful electron-withdrawing inductive and mesomeric effect, substantially increasing the acidity of the alkyne proton. This positions it as one of the more reactive classes of alkynes for CuAAC, comparable to or exceeding the reactivity of propiolate esters.

Table 1: Comparative Reactivity of Various Alkynes in CuAAC

Alkyne ClassExampleElectronic NatureExpected Relative Reactivity in CuAACRationale
Electron-Deficient This compound Strongly Electron-WithdrawingVery High Pyridazine ring significantly increases C-H acidity, accelerating the rate-limiting acetylide formation.[8]
Electron-DeficientEthyl PropiolateStrongly Electron-WithdrawingVery HighEster group enhances C-H acidity.[8]
"Neutral" AromaticPhenylacetyleneWeakly Electron-WithdrawingModerateBaseline reactivity for aromatic alkynes.[9]
Electron-RichPropargyl AlcoholElectron-Donating (Inductive)Moderate to LowAlkyl groups are less activating than aromatic or electron-withdrawing groups.[9]

CuAAC_Mechanism

Sonogashira Cross-Coupling

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes, co-catalyzed by palladium and copper.[7][10] this compound presents a fascinating case as it contains both requisite functionalities for this reaction: a reactive aryl bromide and a terminal alkyne.

Reactivity Insight:

  • As an Aryl Halide: The C-Br bond at the 3-position of the pyridazine is activated towards oxidative addition to the Pd(0) catalyst due to the electron-deficient nature of the ring. The typical reactivity order for halides in Sonogashira coupling is I > OTf ≥ Br >> Cl.[11] The bromo-substituent provides a good balance of reactivity and stability. This allows for efficient coupling with a variety of terminal alkynes.

  • As a Terminal Alkyne: Alternatively, the ethynyl group can act as the coupling partner with other aryl or vinyl halides. Its high reactivity, as discussed for CuAAC, also applies here, facilitating the transmetalation step from the copper acetylide to the palladium complex.

This dual reactivity allows for two distinct synthetic strategies:

  • Strategy A: Use the bromo-position as the reaction handle, coupling it with another alkyne to build more complex structures.

  • Strategy B: First, perform a Sonogashira coupling using the ethynyl group, leaving the bromo-substituent available for subsequent transformations (e.g., Suzuki, Buchwald-Hartwig, or another Sonogashira coupling).

Table 2: Orthogonal Reactivity of this compound

ReactionFunctional Group UsedCoupling PartnerTypical Conditions
Sonogashira (Strategy A) 3-BromoTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, THF/DMF, RT to 100°C.[12]
Sonogashira (Strategy B) 6-EthynylAryl/Vinyl Halide (Ar-X)Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, THF/DMF, RT to 100°C.[12]
Subsequent CuAAC 6-Ethynyl (after Strategy A)Azide (R-N₃)CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH.
Subsequent Suzuki 3-Bromo (after Strategy B)Boronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80-110°C.[12]
Pericyclic Reactions: Inverse-Electron-Demand Diels-Alder

The electron-deficient pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly with electron-rich dienophiles.[13][14] While the terminal alkyne itself is not typically considered an electron-rich dienophile, this inherent reactivity of the pyridazine core is a crucial feature that distinguishes this compound from simple aryl alkynes like phenylacetylene, which do not participate as dienes. This latent reactivity can be exploited in intramolecular cycloadditions to build complex fused ring systems, a reaction pathway unavailable to electron-rich alkynes.[13][14]

Reactivity_Comparison sub this compound |  Electron-Deficient Pyridazine Ring |  Terminal Alkyne (Acidic C-H) |  Aryl Bromide reac Key Reactions |  CuAAC (Click) |  Sonogashira Coupling |  Inverse-Demand Diels-Alder sub:f2->reac:f1 Highly Reactive (Accelerated Deprotonation) sub:f2->reac:f2 Acts as Alkyne Partner sub:f3->reac:f2 Acts as Halide Partner sub:f1->reac:f3 Acts as Diene

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates.

Protocol 1: CuAAC Reaction with this compound

This protocol describes the reaction of this compound with a generic azide (e.g., Benzyl Azide).

Materials:

  • This compound (1.0 equiv)

  • Benzyl Azide (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • Solvent: 1:1 mixture of water and tert-butanol

Procedure:

  • In a vial, dissolve this compound and Benzyl Azide in the water/tert-butanol solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate.

  • Add an aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed immediately by the Sodium Ascorbate solution. The reaction should turn from pale blue to a yellow/green color.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-(3-bromo-pyridazin-6-yl)-4-phenyl-1H-1,2,3-triazole.

Protocol 2: Sonogashira Coupling using the Bromo- functionality

This protocol describes the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).[12][15]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.

  • Add degassed THF, followed by this compound, Phenylacetylene, and Triethylamine.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-70°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting halopyridazine is consumed (typically 2-24 hours).

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Unique Advantages

This compound is not merely another terminal alkyne; it is a multifunctional building block with a finely tuned reactivity profile.

  • Enhanced Reactivity in CuAAC: Its electron-deficient nature makes it a superior substrate for click chemistry, enabling rapid and efficient conjugations under mild conditions.[8]

  • Orthogonal Functionality: The presence of both a reactive bromide and a terminal alkyne allows for sequential, site-selective modifications, providing a powerful platform for the synthesis of complex molecules and combinatorial libraries.[12]

  • Inherent Dienic Character: The pyridazine core's ability to participate in IEDDA reactions opens up synthetic pathways that are inaccessible to simple aryl alkynes.[13][14]

For researchers in drug development and materials science, these attributes translate into greater synthetic efficiency, flexibility, and access to novel chemical space. The strategic incorporation of this compound can significantly streamline the synthesis of complex heterocyclic systems and bioconjugates.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2046. [Link]

  • Vasile, C., & Mangalagiu, I. I. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(16), 4970. [Link]

  • Fülep, G., & Haider, N. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 10-15. [Link]

  • Kislukhin, A. A., et al. (2013). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Bioconjugate Chemistry, 24(4), 684–689. [Link]

  • Dabert-Gay, A.-S., et al. (2020). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 25(21), 5032. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Fülep, G., & Haider, N. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Catalysis. Chemistry & Biology, 21(9), 1075-1101. [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. en.wikipedia.org. [Link]

  • Wikipedia. (n.d.). Click chemistry. en.wikipedia.org. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

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A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Bromo-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities. The strategic functionalization of the pyridazine core can lead to the development of potent therapeutic agents. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile building block, 3-Bromo-6-ethynylpyridazine. We will explore the synthetic pathways, biological activities, and structure-activity relationships of these derivatives, and compare them with alternative heterocyclic scaffolds.

The Synthetic Versatility of this compound

The this compound scaffold offers two reactive sites for facile diversification: the bromo group and the terminal ethynyl group. This dual reactivity allows for the synthesis of a wide array of derivatives through well-established and efficient chemical transformations.

Sonogashira Coupling at the C3-Position

The bromine atom at the C3-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the introduction of various substituted alkynes, leading to the formation of 3-alkynyl-6-ethynylpyridazine derivatives. The general workflow for this transformation is depicted below.

Sonogashira_Coupling Start This compound Product 3-(Alkynyl)-6-ethynylpyridazine derivatives Start->Product Sonogashira Coupling Reactants Terminal Alkyne (R-C≡CH) Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Reactants->Product

Sonogashira Coupling of this compound.
Click Chemistry at the C6-Position

The ethynyl group at the C6-position is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and regioselective synthesis of 1,2,3-triazole-containing pyridazine derivatives. This bioorthogonal reaction is highly tolerant of various functional groups, making it a powerful tool for creating diverse molecular libraries.

Click_Chemistry Start This compound Product 3-Bromo-6-(1,2,3-triazol-4-yl)pyridazine derivatives Start->Product CuAAC 'Click' Reaction Reactants Organic Azide (R-N₃) Cu(I) catalyst (e.g., CuSO₄ + Na-Ascorbate) Reactants->Product Sonogashira_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound (1 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and CuI (0.1 equiv.) to a dry flask. B 2. Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N, 2 equiv.). A->B C 3. Add the terminal alkyne (1.2 equiv.). B->C D 4. Heat the reaction mixture under an inert atmosphere (e.g., N₂ or Ar) at a specified temperature (e.g., 60-80 °C). C->D E 5. Monitor the reaction progress by TLC. D->E F 6. After completion, cool the reaction mixture and filter to remove solids. E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Purify the crude product by column chromatography on silica gel. G->H

Experimental Workflow for Sonogashira Coupling.
Protocol 2: General Procedure for CuAAC (Click Chemistry)

This protocol outlines a standard procedure for the copper-catalyzed azide-alkyne cycloaddition.

CuAAC_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve this compound (1 equiv.) and the organic azide (1 equiv.) in a suitable solvent (e.g., t-BuOH/H₂O). B 2. Prepare separate solutions of CuSO₄·5H₂O (e.g., 0.1 equiv. in H₂O) and sodium ascorbate (e.g., 0.2 equiv. in H₂O). C 3. Add the CuSO₄ solution and then the sodium ascorbate solution to the reaction mixture. B->C D 4. Stir the reaction at room temperature. C->D E 5. Monitor the reaction progress by TLC. D->E F 6. After completion, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc). G 7. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. F->G H 8. Purify the crude product by column chromatography or recrystallization. G->H

Experimental Workflow for CuAAC (Click Chemistry).
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as VEGFR-2 or EGFR. [1][2]

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the kinase and substrate in the kinase buffer. Prepare serial dilutions of the test compounds in the kinase buffer with a constant percentage of DMSO.

  • Assay Plate Setup : To the wells of a 96-well white plate, add the test compound dilutions. Include positive controls (no inhibitor) and blank controls (no enzyme).

  • Kinase Reaction : Prepare a master mix containing ATP and the kinase substrate. Initiate the reaction by adding the diluted kinase enzyme to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection : Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds. [3][4]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold is a highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The strategic application of Sonogashira coupling and click chemistry allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships for different biological targets. While the pyridazine core is a well-established pharmacophore in anticancer and antimicrobial drug discovery, the specific derivatives of this compound remain a relatively underexplored area with significant potential.

Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this scaffold. A comparative analysis of the anticancer and antimicrobial activities of these novel compounds against existing drugs and other heterocyclic alternatives will be crucial for identifying promising lead candidates for further development. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on such investigations.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573–1589.
  • ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry, 169, 109486.
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  • El-Gamal, M. I., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(49), 30976-31001.
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A Senior Application Scientist's Guide to Palladium Catalysts for Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] At the heart of this transformation lies the palladium catalyst, the choice of which critically dictates the reaction's efficiency, substrate scope, and economic viability. This guide provides a comparative analysis of common palladium catalysts for the Sonogashira coupling, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Engine of the Reaction: Understanding the Sonogashira Catalytic Cycle

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[2] The generally accepted mechanism involves two interconnected cycles.[2]

The Palladium Cycle

The palladium cycle begins with the active Pd(0) species. A common precursor, such as PdCl₂(PPh₃)₂, is a Pd(II) complex that is reduced in situ to the active Pd(0) species.[1] This Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.

The Copper Cycle

Concurrently, the copper(I) co-catalyst, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is more nucleophilic than the parent alkyne.

The Crucial Connection: Transmetalation

The key step connecting the two cycles is transmetalation, where the copper acetylide transfers the acetylenic ligand to the palladium(II) complex. This is followed by reductive elimination from the palladium center, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation R-C≡C-Cu(I) R-C≡C-Cu(I) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡C-R Cu(I)X Cu(I)X Cu(I)X->R-C≡C-Cu(I) Alkyne Activation R-C≡C-Cu(I)->Cu(I)X (to Pd cycle) H-C≡C-R H-C≡C-R H-C≡C-R->R-C≡C-Cu(I) + Base

Figure 1: Simplified dual catalytic cycle of the Sonogashira coupling.

A Comparative Look at Palladium Catalysts

The choice of the palladium source is a critical parameter that can significantly impact the outcome of a Sonogashira coupling. Both homogeneous and heterogeneous catalysts are widely employed, each with its distinct advantages and disadvantages.

Homogeneous Palladium Catalysts: The Workhorses

Homogeneous palladium catalysts are the most frequently used in Sonogashira reactions due to their high activity and solubility in common organic solvents.[3]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a Pd(0) complex that can directly enter the catalytic cycle.[3] It is highly active but can be sensitive to air and moisture, necessitating careful handling under inert conditions.[3]

  • Palladium(II) Acetate (Pd(OAc)₂) with Ligands: Pd(OAc)₂ is a common and relatively inexpensive palladium source. Its effectiveness is highly dependent on the choice of ancillary ligand. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can enhance catalytic activity, particularly for more challenging substrates.[5]

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuI2,5-diiodopyrazinePhenylacetyleneEt₃NTHFRT-High[5]
PdCl₂(PPh₃)₂ / CuIIodobenzeneEthynylbenzeneEt₃NTHFRT1.597
Pd(OAc)₂ / SPhos / CuI2,5-diiodopyrazinePhenylacetyleneCs₂CO₃Dioxane80-High[5]
PdCl₂(PPh₃)₂4-IodoanisolePhenylacetylene-[TBP][4EtOV]550.67>99[6]

Table 1: Performance comparison of selected homogeneous palladium catalysts in Sonogashira coupling reactions. Note: "High" yield is as reported in the source, indicating a successful reaction without a specific percentage.[5] [TBP][4EtOV] is the ionic liquid tetrabutylphosphonium 4-ethoxyvalerate.[6]

Heterogeneous Palladium Catalysts: The Sustainable Choice

In line with the principles of green chemistry, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), offer significant advantages in terms of catalyst recovery, reuse, and reduced palladium contamination of the final product.[7]

  • Palladium on Carbon (Pd/C): This is a widely available and commonly used heterogeneous catalyst. It can be employed in both traditional and copper-free Sonogashira protocols. While it may sometimes exhibit lower reactivity compared to its homogeneous counterparts, its ease of separation by simple filtration makes it an attractive option, especially for industrial applications.[7][8]

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
10% Pd/C / PPh₃ / CuIAryl bromidePhenylacetyleneEt₃NAcetonitrile80-53-88[8]
Pd/HAP (ligandless)4-IodoanisolePhenylacetylene-DMSO901>99[9]

Table 2: Performance of heterogeneous palladium catalysts in Sonogashira coupling. Note: Pd/HAP refers to a nanoparticulate ligandless palladium catalyst based on a hyper-cross-linked aromatic polymer.[9]

The Copper-Free Sonogashira: A Cleaner Alternative

While the copper co-catalyst enhances the reaction rate, its presence can lead to the formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[10] This necessitates strictly anaerobic conditions. To circumvent this issue and simplify product purification, copper-free Sonogashira protocols have been developed.

In the absence of copper, a stronger base is typically required to deprotonate the terminal alkyne, generating a nucleophilic acetylide anion that can then engage with the palladium center.[10] The mechanism is thought to proceed through a tandem Pd/Pd catalytic cycle, where a Pd(II) species fulfills the role of the copper co-catalyst.[10]

Copper_Free_Sonogashira Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) π-alkyne-Pd(II) π-alkyne-Pd(II) Ar-Pd(II)-X(L2)->π-alkyne-Pd(II) + H-C≡C-R Pd(II)-acetylide Pd(II)-acetylide π-alkyne-Pd(II)->Pd(II)-acetylide Deprotonation (Base) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Pd(II)-acetylide->Ar-Pd(II)-C≡CR(L2) Ligand Exchange Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡C-R

Figure 2: A proposed catalytic cycle for the copper-free Sonogashira reaction.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Classic Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI

This protocol is a robust and widely applicable method for the Sonogashira coupling of aryl iodides.

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

  • Base (e.g., Triethylamine, Diisopropylamine) (2-3 equiv)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.[3]

  • Add the anhydrous solvent and the base to the flask. Stir the mixture for a few minutes to ensure dissolution.[3]

  • Add the terminal alkyne to the reaction mixture via syringe.[3]

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol_1_Workflow start Start reagents Add Aryl Halide, PdCl₂(PPh₃)₂, CuI to Schlenk Flask start->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne react Stir at RT or Heat alkyne->react monitor Monitor by TLC/GC react->monitor workup Quench, Extract, Wash, Dry monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Figure 3: Experimental workflow for a classic Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling with a Heterogeneous Catalyst (Pd/C)

This protocol offers a more environmentally friendly approach with simplified catalyst removal.

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • 10% Palladium on activated carbon (Pd/C) (e.g., 5 mol% Pd)

  • Base (e.g., Piperidine, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 10% Pd/C.

  • Add the anhydrous solvent and the base.

  • Add the aryl halide to the suspension.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture (e.g., 100 °C) and stir.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The choice of a palladium catalyst for the Sonogashira coupling is a multifaceted decision that requires careful consideration of factors such as catalyst activity, stability, cost, and the desired level of "greenness" for the process. Homogeneous catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain the workhorses for many applications, offering high yields under mild conditions.[5] For large-scale synthesis where catalyst recovery and reuse are paramount, heterogeneous catalysts such as Pd/C present a compelling alternative. The continued development of more active and stable heterogeneous catalysts, as well as more efficient copper-free methodologies, will undoubtedly further expand the utility of the Sonogashira reaction in both academic and industrial settings. The exploration of novel ligands and reaction media, such as ionic liquids, also holds promise for enhancing the performance and sustainability of this powerful synthetic transformation.[6]

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

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  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

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  • ACS Publications. (2024, July 18). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

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A Senior Application Scientist's Guide: Strategic Comparison of 3-Bromo-6-ethynylpyridazine and Iodo-alkynes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and materials science, the efficient construction of carbon-carbon bonds is a cornerstone of molecular innovation. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, stand out for their power in linking sp² and sp hybridized carbon centers. This guide provides an in-depth, objective comparison of two pivotal alkyne-containing building blocks: the bifunctional 3-bromo-6-ethynylpyridazine and the highly reactive class of iodo-alkynes.

Chapter 1: Foundational Principles of Aryl-Alkyne Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[1][2][3] Understanding the core catalytic cycle is crucial for appreciating the nuances of our two substrates. The reaction typically involves a palladium catalyst and, often, a copper(I) co-catalyst.

The widely accepted mechanism involves two interconnected catalytic cycles.[4][5] The palladium cycle begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst. Simultaneously, in the copper cycle, the terminal alkyne is deprotonated by a base and forms a copper acetylide species. This copper acetylide then undergoes transmetalation with the Pd(II)-Ar complex. The final step is reductive elimination, which forms the desired aryl-alkyne product and regenerates the active Pd(0) catalyst.[6]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ar_x Ar-Pd(II)(X)L₂ ox_add->pd_ar_x transmetal Transmetalation pd_ar_x->transmetal pd_ar_alkyne Ar-Pd(II)(C≡CR)L₂ transmetal->pd_ar_alkyne cu_x Cu(I)X transmetal->cu_x red_elim Reductive Elimination pd_ar_alkyne->red_elim product Ar-C≡C-R pd_ar_alkyne->product red_elim->pd0 alkyne R-C≡C-H cu_acetylide Cu(I)-C≡C-R alkyne->cu_acetylide  Cu(I)X, Base base Base cu_acetylide->transmetal ar_x Ar-X ar_x->ox_add

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

A critical factor governing the reaction rate is the nature of the halide (X) on the electrophilic partner. The rate of oxidative addition, often the rate-determining step, follows the general trend: I > OTf > Br >> Cl.[4][6][7] This difference in reactivity is a powerful tool for achieving chemoselectivity in molecules bearing multiple distinct halides.

Chapter 2: Profiling this compound: The Bifunctional Workhorse

Structure and Reactivity

This compound is a versatile heterocyclic building block featuring two distinct reactive handles: a C(sp²)-Br bond and a terminal C(sp)-H bond. Its utility stems from the unique electronic properties of the pyridazine core.

  • The C-Br Bond: The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic pull increases the electrophilicity of the carbon atoms, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst compared to a C-Br bond on an electron-neutral or electron-rich aromatic ring.[8][9] However, a potential complication is the ability of the ring nitrogens to coordinate with the palladium center, which can sometimes inhibit catalysis.[10] Careful selection of ligands is often necessary to mitigate this effect.

  • The Ethynyl Group: The terminal alkyne proton is sufficiently acidic to participate readily in the Sonogashira reaction, forming the key copper acetylide intermediate in the presence of a base.

This bifunctionality allows for two primary synthetic strategies:

  • Strategy A: Use the terminal alkyne as the nucleophile in a Sonogashira coupling with a different aryl halide.

  • Strategy B: Use the C-Br bond as the electrophile in a Suzuki, Sonogashira, or other cross-coupling reaction.

Experimental Performance Data

The C-Br bond on the pyridazine scaffold is readily functionalized via various cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for installing new aryl or heteroaryl groups at this position.

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH804828[11]
24-Tolylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10012>95Adapted from[12]
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH804825[11]
Yields are highly dependent on the specific boronic acid and reaction optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-pyridazines.[11][13]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

    • 1,2-Dimethoxyethane (DME) (8 mL)

    • Ethanol (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the palladium catalyst.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the DME and ethanol via syringe, followed by the aqueous Na₂CO₃ solution.

    • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 12-48 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Chapter 3: Profiling Iodo-alkynes: The High-Reactivity Specialists

Structure and Reactivity

1-Iodoalkynes (R-C≡C-I) are highly valuable synthetic intermediates characterized by an exceptionally reactive carbon-iodine bond.[14] The high s-character of the sp-hybridized carbon atom makes the C-I bond polarized and susceptible to nucleophilic attack or participation in metal-catalyzed cycles. Their reactivity profile distinguishes them significantly from aryl halides:

  • Enhanced Reactivity: The C(sp)-I bond is generally more reactive than C(sp²)-I or C(sp²)-Br bonds in cross-coupling reactions. This often allows for couplings under milder conditions (lower temperatures, shorter reaction times) than those required for bromo-pyridazines.

  • Versatile Coupling Partners: While they can be used in Sonogashira-type couplings with terminal alkynes (a reaction known as the Cadiot-Chodkiewicz coupling), they are also excellent partners for a range of organometallic reagents in Suzuki, Stille, and Negishi couplings.

Synthesis of Iodo-alkynes

A key advantage of iodo-alkynes is their straightforward synthesis from readily available terminal alkynes. Modern methods avoid harsh reagents and provide near-quantitative yields.[15]

Experimental Protocol: Facile Synthesis of a 1-Iodoalkyne

This protocol is adapted from base-catalyzed iodination procedures using N-iodosuccinimide (NIS).[14]

  • Materials:

    • Terminal alkyne (e.g., Phenylacetylene) (2.0 mmol, 1.0 equiv)

    • N-Iodosuccinimide (NIS) (2.2 mmol, 1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (0.06 mmol, 0.03 equiv)

    • Tetrabutylammonium Bromide (TBAB) (0.06 mmol, 0.03 equiv)

    • Methanol (10 mL)

  • Procedure:

    • To a round-bottom flask, add the terminal alkyne, NIS, K₂CO₃, and TBAB.

    • Add methanol and stir the mixture at 40 °C.

    • The reaction is typically complete within 10-30 minutes. Monitor by TLC until the starting alkyne is consumed.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate (25 mL) and wash with water (2 x 10 mL) to remove succinimide and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the 1-iodoalkyne, which is often pure enough for subsequent steps without further purification.

Experimental Performance Data

The high reactivity of iodo-alkynes allows for efficient coupling under various conditions, including copper-free Sonogashira protocols.

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (2)PyrrolidineBenzene50299Adapted from[5]
21-OctynePdCl₂(PPh₃)₂ (1)n-BuNH₂BenzeneRT190Adapted from[5]
34-EthynylanisoleFe/1,10-phenNoneH₂O1002493[5]

Chapter 4: Comparative Analysis and Strategic Decision-Making

The choice between using this compound and an iodo-alkyne is not a matter of which is "better," but which is strategically optimal for a given synthetic challenge.

Head-to-Head Comparison

FeatureThis compoundIodo-alkynesCausality & Justification
Primary Role Bifunctional scaffold/linkerMonofunctional, activated alkyneThe pyridazine offers two orthogonal reaction sites. The iodo-alkyne is designed for one highly efficient transformation.
Reactivity Moderate (C-Br bond)Very High (C-I bond)The C(sp)-I bond is weaker and more polarized than the C(sp²)-Br bond, facilitating faster oxidative addition or related steps.[4][14]
Reaction Conditions Often requires elevated temperatures (>80 °C) and longer reaction times.[11]Can often proceed at room temperature with short reaction times.[5]Higher bond dissociation energy of the C-Br bond necessitates more thermal energy for activation.
Synthetic Steps Commercially available; one-step use in coupling.Requires a simple, high-yielding synthesis step from a terminal alkyne.[14][15]The trade-off is between an off-the-shelf component and a two-step sequence that offers broader substrate scope.
Strategic Advantage Ideal for building complex architectures requiring a rigid heteroaryl core and further functionalization.Unsurpassed for rapid and efficient installation of a specific alkyne moiety onto a substrate.The choice depends on whether the core heteroaromatic ring is a desired feature of the final molecule.

Decision-Making Workflow

To aid in selecting the appropriate building block, consider the following workflow:

G cluster_pyridazine Strategy: Scaffold-Based Synthesis cluster_iodoalkyne Strategy: Efficiency-Focused Coupling start What is the primary synthetic goal? q1 Is a rigid, N-containing heteroaromatic core required in the final target? start->q1 use_pyridazine Utilize this compound q1->use_pyridazine  Yes q2 Is the goal the rapid, high-yield installation of an alkyne onto an existing complex molecule? q1->q2 No   p_adv Advantage: Bifunctionality for sequential couplings. Introduces a valuable pharmacophore. use_iodoalkyne Synthesize and use a corresponding Iodo-alkyne q2->use_iodoalkyne  Yes consider_other Consider alternative synthetic strategies q2->consider_other No   i_adv Advantage: Milder conditions, faster reactions. Broad substrate scope for the alkyne.

Caption: Decision workflow for selecting an alkyne coupling strategy.

Conclusion

Both this compound and iodo-alkynes are indispensable tools in the modern chemist's arsenal for constructing aryl-alkyne linkages. They are not competitors but rather complementary reagents that address different synthetic challenges.

  • This compound excels as a bifunctional building block, offering a robust, electron-deficient heteroaromatic core that can be elaborated upon through sequential cross-coupling reactions. It is the reagent of choice when the pyridazine scaffold itself is a desired structural motif in the target molecule.

  • Iodo-alkynes represent the pinnacle of reactivity for electrophilic alkyne sources. Their value lies in the ability to perform couplings under exceptionally mild conditions, making them ideal for late-stage functionalization of sensitive or complex substrates where reaction efficiency and speed are paramount.

By understanding the underlying principles of reactivity and the strategic advantages of each class, researchers can more effectively design and execute syntheses, accelerating the discovery and development of novel chemical entities.

References

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A Comparative Kinetic Analysis of 3-Bromo-6-ethynylpyridazine in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the ability to efficiently and reliably construct complex molecular architectures is paramount. "Click chemistry," a term coined by K. Barry Sharpless, offers a suite of reactions renowned for their high yields, stereospecificity, and broad functional group tolerance.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for bioconjugation, lead optimization, and the synthesis of novel therapeutic agents.[2][3] The choice of the alkyne component in these reactions can significantly influence reaction kinetics, a critical factor in time-sensitive applications such as radiolabeling and in vivo imaging.

This guide provides a comprehensive kinetic analysis of 3-Bromo-6-ethynylpyridazine, a heteroaromatic alkyne, in comparison to other commonly employed alkynes in both CuAAC and SPAAC reactions. By examining the interplay of electronic and steric factors, we aim to provide researchers with the data-driven insights necessary to make informed decisions in the design and execution of their click chemistry protocols.

The Emerging Role of Heteroaromatic Alkynes

While simple terminal alkynes like phenylacetylene have been extensively studied, there is a growing interest in the use of functionalized and heteroaromatic alkynes. These scaffolds can introduce desirable physicochemical properties, such as altered solubility and metabolic stability, and can serve as key pharmacophoric elements. This compound is a prime example of such a building block, featuring an electron-deficient pyridazine ring and a bromine atom, both of which are expected to modulate its reactivity.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Kinetic Comparison

The CuAAC reaction is the quintessential click reaction, prized for its speed and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5] The reaction mechanism involves the in-situ formation of a copper(I)-acetylide, which then reacts with an azide. The rate of this reaction can be influenced by the electronic nature of the alkyne.

To provide a comparative framework, we will analyze the hypothetical performance of this compound against a panel of common alkynes. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms.[6][7] This electron-withdrawing nature, further enhanced by the inductive effect of the bromine atom, is anticipated to impact the acidity of the terminal alkyne proton and the subsequent steps in the catalytic cycle.

Table 1: Postulated Comparative Performance of Alkynes in CuAAC

AlkyneStructureExpected Relative RateRationale
This compound Moderate to High The electron-deficient pyridazine ring and the bromine atom are expected to increase the acidity of the acetylenic proton, potentially facilitating the formation of the copper acetylide intermediate. However, strong coordination of the pyridazine nitrogens to the copper catalyst could modulate the overall rate.
PhenylacetyleneModerate (Baseline)A standard benchmark for CuAAC reactions.
4-EthynylanisoleModerate to HighThe electron-donating methoxy group can slightly increase the rate in some systems.
4-EthynylbenzonitrileModerateThe electron-withdrawing nitrile group generally results in a comparable or slightly slower rate than phenylacetylene.
Propargyl AlcoholHighA small, unhindered alkyne that often exhibits fast kinetics.[8]

Experimental Workflow for CuAAC Kinetic Analysis

CuAAC_Kinetic_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis stock_azide Prepare Stock Solution of Azide mix Mix Reactants in Reaction Vessel stock_azide->mix stock_alkyne Prepare Stock Solutions of Alkynes (incl. This compound) stock_alkyne->mix stock_cu Prepare Stock Solution of CuSO4 and Sodium Ascorbate stock_cu->mix monitor Monitor Reaction Progress (e.g., by LC-MS or NMR) mix->monitor plot Plot Concentration vs. Time monitor->plot rate Calculate Second-Order Rate Constants plot->rate

Caption: Workflow for comparative kinetic analysis of alkynes in CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Catalyst-Free Alternative

For applications where the cytotoxicity of copper is a concern, such as in vivo studies, SPAAC provides a powerful alternative.[9] This reaction relies on the release of ring strain in a cyclooctyne derivative to achieve rapid cycloaddition without a metal catalyst. The reactivity of terminal alkynes, such as this compound, in a strain-promoted context is not conventional, as they lack the inherent ring strain of cyclooctynes.

However, the concept of "strain-promoted" can be extended to the electronic activation of the alkyne. While not driven by geometric strain, the reaction of an electron-deficient alkyne with an azide is a type of 1,3-dipolar cycloaddition. The rate of this uncatalyzed reaction is highly dependent on the electronic properties of both the azide and the alkyne. An electron-deficient alkyne possesses a lower energy Lowest Unoccupied Molecular Orbital (LUMO), which can lead to a smaller HOMO-LUMO gap with the azide's Highest Occupied Molecular Orbital (HOMO), thereby accelerating the reaction.

The electron-deficient nature of the pyridazine ring in this compound is therefore expected to enhance its reactivity in uncatalyzed cycloadditions compared to electron-neutral or electron-rich terminal alkynes.[4]

Table 2: Postulated Comparative Performance of Terminal Alkynes in Uncatalyzed Azide-Alkyne Cycloaddition

AlkyneStructureExpected Relative RateRationale
This compound Enhanced The strong electron-withdrawing character of the bromo-pyridazine moiety lowers the alkyne's LUMO, accelerating the uncatalyzed cycloaddition.
PhenylacetyleneVery Slow (Baseline)Uncatalyzed reaction is typically very slow at ambient temperatures.
4-EthynylanisoleVery SlowThe electron-donating group raises the alkyne's LUMO, further slowing the reaction.
4-EthynylbenzonitrileSlowThe electron-withdrawing nitrile group can lead to a modest rate enhancement compared to phenylacetylene.
Dibenzoazacyclooctyne (DBCO)Very High A common strained alkyne used in SPAAC, exhibiting very fast kinetics due to ring strain.[10][11]

Proposed Reaction Mechanism: Uncatalyzed 1,3-Dipolar Cycloaddition

SPAAC_Mechanism reactants This compound + Azide ts Transition State (Concerted Cycloaddition) reactants->ts [3+2] product Triazole Product ts->product

Caption: Proposed concerted mechanism for the uncatalyzed cycloaddition.

Synthesis of this compound

A reliable and efficient synthesis of this compound is crucial for its application. A common and effective method is the Sonogashira cross-coupling reaction.[1][12] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, a plausible starting material would be 3,6-dibromopyridazine, allowing for a selective coupling with a protected alkyne source like trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

  • Reaction Setup: To a solution of 3,6-dibromopyridazine (1.0 eq) in a suitable solvent (e.g., THF or dioxane) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the silyl-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or THF) and treat with a base (e.g., K₂CO₃ or TBAF) to remove the trimethylsilyl group.

  • Final Purification: After the deprotection is complete, perform an aqueous work-up and purify the final product, this compound, by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound presents itself as a promising and versatile building block for click chemistry applications. In CuAAC reactions, it is expected to exhibit moderate to high reactivity, comparable to or slightly exceeding that of standard arylacetylenes, making it a reliable component for rapid conjugations. Its true potential may lie in uncatalyzed, "strain-promoted" cycloadditions where its inherent electron deficiency is predicted to significantly accelerate the reaction rate compared to other terminal alkynes. This feature could open new avenues for its use in contexts where metal catalysts are undesirable.

Further experimental studies are warranted to precisely quantify the reaction kinetics of this compound and validate the hypotheses presented in this guide. Such data will be invaluable for researchers seeking to harness the unique properties of this heteroaromatic alkyne in the development of novel therapeutics and advanced biomaterials.

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  • PubChemLite. (n.d.). 2-bromo-6-ethynylpyridine (C7H4BrN).
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A Spectroscopic Guide to the Synthesis and Characterization of 3-Bromo-6-ethynylpyridazine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in various biological interactions make them valuable building blocks for the synthesis of novel therapeutic agents and functional materials. Among these, 3-Bromo-6-ethynylpyridazine stands out as a versatile intermediate, featuring two reactive sites—a bromine atom and an ethynyl group—that allow for sequential, site-selective modifications. This dual functionality makes it an attractive scaffold for the construction of complex molecular architectures through reactions such as the Sonogashira, Suzuki, and click chemistry reactions.

This guide provides a comprehensive spectroscopic comparison of this compound with its common precursors, 3,6-dibromopyridazine and 3,6-dichloropyridazine. By understanding the distinct spectral signatures of each compound, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized materials. Detailed experimental protocols for the synthesis of this compound are also provided, grounded in established chemical principles.

Spectroscopic Comparison of this compound and its Precursors

The transformation of dihalogenated pyridazines to the mono-bromo-mono-ethynyl derivative is accompanied by distinct changes in their spectroscopic properties. The following sections detail the expected shifts and patterns in 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The introduction of the ethynyl group in place of a halogen atom on the pyridazine ring leads to characteristic changes in the chemical shifts of the ring protons and carbons.

¹H NMR Spectroscopy

The pyridazine ring in these 3,6-disubstituted derivatives presents a simple AA'BB' or, more commonly, a simple two-proton singlet for the symmetrically substituted precursors. Upon introduction of the ethynyl group, the symmetry is broken, leading to two distinct doublets.

CompoundChemical Shift (δ) of Pyridazine Protons (ppm)MultiplicityCoupling Constant (J) (Hz)
3,6-Dichloropyridazine~7.51Singlet-
3,6-Dibromopyridazine~7.85Singlet-
This compound (Predicted) ~7.7 (d), ~7.9 (d)Doublet, Doublet~9.0
Ethynyl Proton (Predicted)~3.5Singlet-

Note: Predicted values are based on analogous structures and established substituent effects. The downfield shift of one of the pyridazine protons in the final product is anticipated due to the anisotropic effect of the alkyne.

¹³C NMR Spectroscopy

The carbon signals of the pyridazine ring and the newly introduced ethynyl carbons provide definitive evidence for the successful transformation.

CompoundChemical Shift (δ) of Pyridazine Carbons (ppm)Chemical Shift (δ) of Ethynyl Carbons (ppm)
3,6-Dichloropyridazine~151.7, ~129.9-
3,6-Dibromopyridazine~142.1, ~132.5-
This compound (Predicted) ~145 (C-Br), ~153 (C-alkyne), ~130 (CH), ~133 (CH)~80 (C≡CH), ~82 (C≡CH)

Note: Predicted values are based on analogous structures and established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the terminal alkyne functionality.

CompoundKey IR Absorptions (cm⁻¹)
3,6-DihalopyridazinesC-H stretching (aromatic), C=N stretching, C-Cl or C-Br stretching
This compound ≡C-H stretching (~3300 cm⁻¹) , C≡C stretching (~2100-2260 cm⁻¹, weak) , C-H stretching (aromatic), C=N stretching, C-Br stretching

The appearance of a sharp band around 3300 cm⁻¹ for the ≡C-H stretch and a weaker band in the 2100-2260 cm⁻¹ region for the C≡C stretch are clear indicators of the successful introduction of the ethynyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine and chlorine atoms is readily identified by their characteristic isotopic patterns.

CompoundMolecular Ion (M⁺) Peak(s)Key Fragmentation Patterns
3,6-Dichloropyridazinem/z 148 (M⁺), 150 (M+2), 152 (M+4) in a 9:6:1 ratioLoss of Cl, loss of N₂
3,6-Dibromopyridazinem/z 236 (M⁺), 238 (M+2), 240 (M+4) in a 1:2:1 ratioLoss of Br, loss of N₂
This compound m/z 182 (M⁺), 184 (M+2) in a 1:1 ratioLoss of Br, loss of HCN, loss of N₂

The presence of one bromine atom in the final product will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.

Synthetic Workflow and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step sequence involving a Sonogashira cross-coupling reaction of a dihalogenated pyridazine with a protected alkyne, followed by deprotection. The use of 3,6-dibromopyridazine is often preferred over 3,6-dichloropyridazine due to the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow Precursor 3,6-Dibromopyridazine Intermediate 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine Precursor->Intermediate Sonogashira Coupling Product This compound Intermediate->Product Deprotection Reagent1 ((Trimethylsilyl)acetylene Reagent1->Intermediate Catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF Catalyst->Intermediate Reagent2 K₂CO₃ / MeOH Reagent2->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Sonogashira Coupling to form 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine

This protocol describes a typical Sonogashira coupling reaction.[1][2]

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dibromopyridazine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (typically in a 2:1 to 3:1 v/v ratio).

  • Addition of Alkyne: Add (trimethylsilyl)acetylene (1.1-1.5 eq) dropwise to the stirred mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with THF or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine.

Part 2: Deprotection to yield this compound

This protocol describes a common method for the removal of the trimethylsilyl (TMS) protecting group.[3]

  • Reaction Setup: Dissolve the purified 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine (1.0 eq) in methanol (MeOH).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield pure this compound.

Logical Relationship of Compounds

The synthetic relationship between the precursors and the final product is a straightforward substitution reaction, where the key transformation is the palladium-catalyzed cross-coupling.

Compound_Relationship node1 3,6-Dihalopyridazine (Precursor) node3 Sonogashira Coupling Key Transformation node1->node3 node2 This compound (Target Product) node3->node2

Caption: Relationship between precursors and the target compound.

Conclusion

This guide provides a foundational understanding of the spectroscopic differences between this compound and its dihalogenated precursors. The provided experimental protocols offer a practical starting point for the synthesis of this valuable building block. By leveraging the comparative spectroscopic data, researchers can confidently navigate the synthesis and characterization of this compound, enabling its application in the development of novel molecules with diverse functionalities.

References

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A Comparative Guide to the Cytotoxicity of 3-Bromo-6-ethynylpyridazine Derivatives: A Focus on Structure-Activity Relationships and Methodological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry due to its wide range of biological activities, including significant anticancer potential.[1][2] This guide provides a comprehensive analysis of the cytotoxic properties of 3-bromo-6-ethynylpyridazine derivatives. In the absence of extensive direct experimental data on this specific subclass, this guide will draw upon established findings for structurally related 3,6-disubstituted pyridazine analogs to provide a comparative framework. We will delve into the rationale behind their synthesis, key cytotoxicity assays for their evaluation, and the structure-activity relationships that govern their anticancer efficacy.

The Pyridazine Scaffold: A Foundation for Anticancer Drug Discovery

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, offers unique physicochemical properties that make it an attractive scaffold for drug design.[3] The nitrogen atoms enhance polarity and aqueous solubility and can act as hydrogen bond acceptors, facilitating interactions with biological targets.[3] Numerous pyridazine derivatives have been synthesized and evaluated for their anticancer activities, targeting a diverse array of biological processes involved in cancer progression, including cell signaling, metabolism, and epigenetic regulation.[2][3]

Synthesis of this compound Derivatives: A Plausible Synthetic Route

The synthesis of this compound derivatives can be conceptually approached through a Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction is a standard method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[4][5]

A plausible synthetic workflow is outlined below:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Further Derivatization (Optional) A 3,6-Dibromopyridazine C Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) A->C Reactant B Terminal Alkyne (R-C≡CH) B->C Reactant D This compound Derivative C->D Product D2 This compound Derivative E Various Reagents D2->E Reactant F Diversified Library of Derivatives E->F Product

Caption: Plausible synthetic workflow for this compound derivatives.

This synthetic strategy allows for the introduction of a wide variety of substituents on the ethynyl group, enabling the exploration of structure-activity relationships.

Comparative Cytotoxicity Analysis: Insights from Structurally Related Pyridazines

While specific cytotoxicity data for this compound derivatives is limited in the public domain, a comparative analysis of other 3,6-disubstituted pyridazines provides valuable insights into their potential anticancer activity.

Compound ClassRepresentative SubstituentsCancer Cell LinesIC50 Values (µM)Key Findings & Putative Mechanism
3,6-Disubstituted Pyridazines 3-(varied)-6-(morpholino/piperidino)T-47D (Breast), MDA-MB-231 (Breast)0.43 - 35.9Potent anti-proliferative action, induction of apoptosis, and cell cycle arrest. Proposed to target Cyclin-Dependent Kinase 2 (CDK2).[6][7]
3,6-Disubstituted Pyridazines Varied substituents at 3 and 6 positionsNCI-60 Human Tumor Cell LinesVariedCompound 9e showed broad-spectrum activity, particularly against renal and breast cancer cell lines. It was found to downregulate the JNK1 pathway.[1][8]
6-Chloropyridazin-3-yl Hydrazones and Triazolo[4,3-b]pyridazines Varied aryl substitutionsSB-ALL (Leukemia), NALM-6 (Leukemia)1.14 - 5.66Triazole derivatives exhibited more potent cytotoxicity than their hydrazone precursors, inducing apoptosis via caspase 3/7 activation.[6]
Pyridazinone Derivatives Varied aryl and heterocyclic substitutionsHCT-116 (Colon), MCF-7 (Breast)Potent, some with IC50 values lower than imatinibInhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) kinase.[4]

Analysis of Structure-Activity Relationships (SAR):

From the available data on related pyridazine derivatives, several key SAR trends can be inferred, which are likely to be relevant for this compound derivatives:

  • Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridazine ring significantly influences cytotoxic activity. The presence of cyclic amines like morpholine and piperidine has been associated with potent anticancer effects.[6][7] This suggests that exploring various substitutions on the ethynyl group at the 6-position of the 3-bromo-pyridazine core is a promising strategy for developing potent cytotoxic agents.

  • The Role of the Bromo Group: The bromine atom at the 3-position is a key functional handle for further synthetic modifications through cross-coupling reactions. While its direct contribution to cytotoxicity is not explicitly detailed in the reviewed literature for this specific scaffold, halogens are known to modulate the electronic properties of molecules and can be involved in halogen bonding interactions with biological targets.[3]

  • The Ethynyl Linker: The ethynyl group at the 6-position provides a rigid linker to introduce various substituents. Its linear geometry can influence the binding orientation of the molecule within a target protein's active site.

Methodologies for Cytotoxicity Evaluation: A Practical Guide

To rigorously assess the cytotoxic potential of novel this compound derivatives, a multi-faceted approach employing a panel of well-established in vitro assays is recommended. The choice of assay should be guided by the specific research question and the anticipated mechanism of action.[7][9]

Key Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[10]High-throughput, cost-effective, and widely used.Can be affected by compounds that interfere with cellular metabolism.
SRB (Sulphorhodamine B) Assay Measures total cellular protein content, providing an estimate of cell number.[8]Simple, sensitive, and less prone to interference from metabolic inhibitors.Less sensitive than some other assays.
Flow Cytometry with Annexin V/PI Staining Differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.Provides detailed information on the mode of cell death.Lower throughput and more expensive than colorimetric assays.
Cell Cycle Analysis Quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) using a DNA-staining dye.Reveals if the compound induces cell cycle arrest at a specific phase.Requires specialized equipment (flow cytometer).
Experimental Workflow for Cytotoxicity Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies for Lead Compounds A Cancer Cell Line Seeding (e.g., MCF-7, HCT-116, A549) B Treatment with this compound Derivatives (Varying Concentrations) A->B C Incubation (e.g., 48-72h) B->C D MTT or SRB Assay C->D E Determine IC50 Values D->E F Flow Cytometry: - Annexin V/PI Staining - Cell Cycle Analysis E->F Potent Compounds G Western Blotting (e.g., for apoptosis and cell cycle-related proteins) E->G Potent Compounds H Kinase Inhibition Assays (e.g., CDK2, JNK1, VEGFR) E->H Potent Compounds

Caption: A typical workflow for the cytotoxic evaluation of novel compounds.

Signaling Pathways Targeted by Pyridazine Derivatives

Understanding the molecular targets of pyridazine derivatives is crucial for rational drug design. Several signaling pathways have been implicated in their anticancer effects:

  • CDK Inhibition: Cyclin-dependent kinases are key regulators of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[6][7]

  • JNK Pathway Modulation: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, and its dysregulation is implicated in cancer. Some pyridazine derivatives have been shown to downregulate the JNK1 pathway.[1][8]

  • VEGFR Inhibition: Vascular endothelial growth factor receptors play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors. Inhibiting VEGFR can starve tumors of essential nutrients.[4]

  • EGFR Inhibition: The epidermal growth factor receptor is a key driver of cell proliferation in many cancers. Pyridazine derivatives have been developed as EGFR inhibitors.

G cluster_0 Potential Signaling Pathways Targeted by Pyridazine Derivatives Pyridazine 3-Bromo-6-ethynyl- pyridazine Derivatives CDK2 CDK2 Pyridazine->CDK2 Inhibits JNK1 JNK1 Pyridazine->JNK1 Inhibits VEGFR VEGFR Pyridazine->VEGFR Inhibits EGFR EGFR Pyridazine->EGFR Inhibits CellCycle Cell Cycle Arrest CDK2->CellCycle Apoptosis Apoptosis JNK1->Apoptosis Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis Proliferation ↓ Proliferation EGFR->Proliferation

Caption: Potential signaling pathways modulated by pyridazine derivatives.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound derivatives remains to be extensively explored, this comparative guide, based on structurally related compounds, provides a strong rationale for their investigation as potential anticancer agents. The synthetic accessibility via Sonogashira coupling allows for the creation of a diverse chemical library for comprehensive structure-activity relationship studies.

Future research should focus on the synthesis and systematic in vitro cytotoxic evaluation of a series of this compound derivatives with diverse substitutions on the alkyne terminus. Mechanistic studies to elucidate their specific molecular targets and signaling pathways will be crucial for their further development as novel cancer therapeutics. The methodologies and comparative data presented in this guide offer a solid foundation for initiating such research endeavors.

References

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  • Sabt, A., et al. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. J Enzyme Inhib Med Chem. 2020; 35(1): 1617–1634. [Link]

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Safety Operating Guide

3-Bromo-6-ethynylpyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is paramount to handle and dispose of all laboratory chemicals with the utmost respect for safety, regulatory compliance, and environmental stewardship. The following guide provides a comprehensive operational plan for the proper disposal of 3-Bromo-6-ethynylpyridazine. This procedure is synthesized from established best practices for handling halogenated heterocyclic compounds and terminal alkynes, providing a robust framework for your laboratory's safety protocols.

Disclaimer: This guide is intended for informational purposes for use by trained professionals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, the hazards and procedures outlined are based on the known risks associated with its structural components: a halogenated pyridine and a terminal alkyne. Always consult your institution's Environmental Health and Safety (EHS) department and the compound's specific SDS, if available, before handling or disposal.[1][2][3]

Section 1: Hazard Identification and Characterization

Understanding the chemical nature of this compound is the first step in ensuring its safe disposal. The molecule's structure suggests a dual-hazard profile that must be addressed.

  • Halogenated Pyridine Moiety: Brominated pyridines are generally considered hazardous substances. They can be harmful if swallowed, inhaled, or absorbed through the skin, often causing irritation to the skin, eyes, and respiratory system.[4][5] Chronic exposure to similar organic solvents and halogenated compounds may lead to more severe health effects, including potential damage to the nervous system.

  • Terminal Alkyne Moiety: The ethynyl group presents a significant reactivity hazard. Terminal alkynes possess an acidic proton that can react with certain metals, particularly heavy metals like copper, silver, mercury, and lead, to form highly unstable and potentially explosive metal acetylides.[6] This reaction is a primary safety concern during handling, storage, and disposal.

Based on these components, the compound should be treated as toxic, irritant, and reactive.

Section 2: Personal Protective Equipment (PPE)

Due to the identified hazards, stringent use of appropriate PPE is mandatory when handling this compound in any form, including its waste products.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[7]Protects eyes from splashes of liquid waste and from contact with solid particulates.
Hand Protection Chemical-resistant gloves (e.g., double-layered nitrile or Viton).[7]Prevents skin absorption, which is a potential route of exposure for halogenated organic compounds. Gloves must be inspected before use.
Body Protection A flame-resistant lab coat, fully buttoned.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use only in a certified chemical fume hood. If fume hood is not available, a NIOSH-approved respirator is required.[4]Minimizes the risk of inhaling aerosols or vapors, which may be harmful.

Section 3: Waste Classification and Segregation

Proper classification and segregation of chemical waste at the point of generation is a critical regulatory and safety requirement.[8]

  • Waste Classification : this compound waste must be classified as Hazardous Waste .[9][10] It falls into multiple categories:

    • Halogenated Organic Waste : Due to the presence of bromine.[7][11]

    • Reactive Waste : Due to the terminal alkyne group's potential to form explosive acetylides.[6]

    • Toxic Waste : Due to the general toxicity of halogenated heterocycles.

  • Waste Segregation : To prevent dangerous reactions, waste containing this compound must be kept separate from other waste streams.[8]

    • DO NOT mix with non-halogenated organic waste.[7]

    • DO NOT mix with acids, bases, or strong oxidizing agents.[4][11]

    • CRITICAL : Keep waste away from heavy metal salts (e.g., copper, silver, mercury) to prevent the formation of explosive acetylides.[6]

The following diagram illustrates the decision process for segregating this specific waste.

G start Waste Generated: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect as Solid Halogenated Waste is_solid->solid_waste Solid liquid_waste Collect as Liquid Halogenated Waste is_solid->liquid_waste Liquid incompatible Store away from: - Acids/Bases - Oxidizers - Heavy Metal Salts solid_waste->incompatible liquid_waste->incompatible final_disposal Label container and move to Satellite Accumulation Area (SAA) incompatible->final_disposal

Caption: Waste Segregation Decision Flowchart.

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final handoff for disposal. All steps must be conducted within a certified chemical fume hood.

Step 1: Container Selection

  • Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, for liquid waste.[7] Ensure the container is clean, dry, and has a secure, tight-fitting lid.[12] The container must not be affected by the contents.[12]

Step 2: Waste Collection

  • Carefully transfer the waste (whether neat, in solution, or as contaminated materials like silica gel) into the designated, pre-labeled hazardous waste container.

  • Avoid overfilling the container; a maximum of 80% capacity is recommended to allow for vapor expansion.

  • Keep the container closed at all times except when adding waste.[8][13]

Step 3: Labeling

  • Proper labeling is a strict requirement by regulatory bodies like the EPA and OSHA.[9][14] The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste" .[9][13]

    • The full chemical name: "this compound" and any other components in the mixture, with percentages. Do not use abbreviations or chemical formulas.[13]

    • A clear indication of the hazards: "Toxic," "Irritant," "Reactive." [13]

    • The date when waste was first added to the container (accumulation start date).

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][13]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Ensure the SAA is located in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[4][5]

Step 5: Arranging Final Disposal

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be moved to a central accumulation area or prepared for pickup.[13]

  • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.[8][16] Do not attempt to dispose of the chemical waste through standard drains or as regular trash.[4][8]

The overall disposal workflow is summarized in the diagram below.

G A Step 1: Select & Prepare Compatible Container B Step 2: Transfer Waste (in Fume Hood) A->B C Step 3: Label Container with 'Hazardous Waste' & Contents B->C D Step 4: Store in Designated Satellite Accumulation Area (SAA) C->D E Step 5: Contact EHS for Professional Disposal Pickup D->E

Caption: Laboratory Hazardous Waste Disposal Workflow.

Section 5: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the neat compound.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4][17]

    • Decontaminate the area and report the incident to your supervisor and EHS department.[18]

  • Personnel Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • DuraLabel. (n.d.). OSHA Rules for Hazardous Chemicals.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Cornell Law School. (n.d.). 40 CFR § 721.8675 - Halogenated pyridines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from a relevant safety compliance resource.
  • BenchChem. (n.d.). Proper Disposal of preQ1-alkyne: A Guide for Laboratory Professionals.
  • Safety Data Sheet for 3-Bromopyridine. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Safety Data Sheet for 3-BROMO-4-METHYLPYRIDINE. (n.d.).
  • Material Safety Data Sheet for PYRIDINE. (n.d.).
  • MedchemExpress.com. (2025, October 3). Safety Data Sheet for 6-Bromoquinoline.
  • Sigma-Aldrich. (2023, November 3). Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Armour, M. A. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • ECHEMI. (n.d.). 3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 3-Bromo-6-ethynylpyridazine, with its reactive ethynyl group and halogenated pyridazine core, offer significant potential in synthetic chemistry. However, this structural complexity also necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical causality and laboratory best practices. Our goal is to empower you with the knowledge to work safely, ensuring that your focus remains on scientific advancement.

Hazard Assessment: An Evidence-Based Approach

Based on data from similar compounds, we can anticipate the following hazards[1][2][3][4][5]:

  • Skin and Eye Irritation: Halogenated pyridines are known to cause skin and serious eye irritation[1][3][5][6].

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation[1][2][3][6].

  • Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin[4][5][6].

  • Unknown Long-Term Effects: For many such novel compounds, the chronic toxicological properties have not been thoroughly investigated[2][4].

This data underscores the necessity of treating this compound as a hazardous substance and employing a comprehensive PPE strategy.

Hazard Category Evidence from Structurally Similar Compounds Anticipated Hazard for this compound
Acute Toxicity (Oral) Harmful if swallowed (e.g., 3-Bromopyridine, 6-Bromoquinoline)[3][4][6].High
Skin Corrosion/Irritation Causes skin irritation (e.g., 3-Bromofuro[3,2-c]pyridine, 2-Bromo-6-methylpyridine)[1][5].High
Serious Eye Damage/Irritation Causes serious eye irritation (e.g., 3-Bromopyridine, 3-Bromofuro[3,2-c]pyridine)[1][6].High
Respiratory Irritation May cause respiratory irritation (e.g., 3-Bromopyridine, 3-Bromo-6-Methylpyridazine)[2][6].High

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in any form (solid or in solution). This protocol is designed as a self-validating system; adherence at each step ensures your protection.

Eye and Face Protection
  • Why: The risk of serious eye irritation or damage from splashes is significant. Standard safety glasses are insufficient.

  • Protocol:

    • Minimum Requirement: Wear chemical splash goggles that conform to ANSI Z87.1-2003 or EN 166 standards[7][8][9].

    • High-Risk Operations: When handling larger quantities (>1 liter) or performing operations with a high risk of splashing (e.g., reactions under pressure), a face shield must be worn in addition to chemical splash goggles[8][9]. A face shield alone provides inadequate protection[9].

Skin and Body Protection
  • Why: Halogenated organic compounds can cause skin irritation and may be absorbed dermally. A standard cotton lab coat offers minimal chemical protection.

  • Protocol:

    • Gloves: Wear nitrile gloves as a minimum. Always inspect gloves for tears or punctures before use[4][8]. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Use proper glove removal technique to avoid contaminating your skin[4][8].

    • Lab Coat: A flame-resistant lab coat is required[9]. Ensure it is fully buttoned and the sleeves are down to the wrists.

    • Clothing and Footwear: Always wear long pants and closed-toe shoes. No open-toed shoes or sandals are permitted in the laboratory[9].

Respiratory Protection
  • Why: The compound is likely to be an irritant to the respiratory system, and its inhalation toxicity is not fully known[2][6].

  • Protocol:

    • Primary Engineering Control: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood[10].

    • Secondary Protection: If a risk assessment indicates the potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary[8][11].

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow integrates PPE selection and safe handling practices into a cohesive operational plan.

Step 1: Pre-Operational Assessment

Before entering the lab, review the planned experiment and assess the risks. The quantity of material, the nature of the solvent, and the reaction conditions will dictate the specific PPE required.

Step 2: PPE Donning and Workspace Preparation
  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

  • Prepare a Clean Workspace: Line the work area in the fume hood with absorbent, disposable bench paper.

Step 3: Chemical Handling
  • Weighing: If weighing the solid, do so within the fume hood to prevent inhalation of any dust particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Keep the reaction vessel within the fume hood at all times.

Step 4: Post-Handling and Decontamination
  • Clean Workspace: Wipe down the work area with an appropriate solvent. Dispose of the contaminated bench paper as hazardous waste.

  • Decontaminate Equipment: Thoroughly clean any glassware or equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the reverse order it was put on (gloves first, then lab coat, then goggles). Wash hands thoroughly with soap and water after removing gloves[6][8].

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Execution start Start: Plan to Handle This compound assess_risk Assess Risks: Quantity, Operation, Concentration start->assess_risk fume_hood Work in Chemical Fume Hood? assess_risk->fume_hood Default: High Hazard face_shield Add Face Shield assess_risk->face_shield Splash/Pressure Risk? High Risk respirator Wear NIOSH-Approved Respirator fume_hood->respirator No (or if high risk of aerosolization) goggles Wear Chemical Splash Goggles fume_hood->goggles Yes (Mandatory) respirator->goggles gloves Wear Nitrile Gloves (Double-Glove if needed) goggles->gloves face_shield->goggles Must be worn with goggles lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat proceed Proceed with Handling Protocol lab_coat->proceed

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Ensuring a Safe Final Step

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation: All solid waste (contaminated gloves, bench paper) and liquid waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container[10]. Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration[10].

  • Container Management: Keep the waste container closed when not in use. Store it in a designated, secure area away from heat or ignition sources.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company[10][12].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Alert others in the immediate area.

    • If the spill is large or you are unsure how to handle it, evacuate and contact your EHS office.

    • For small spills within a fume hood, cover with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container[7][10].

    • Decontaminate the spill area and report the incident to your supervisor[10].

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[1][10]. Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[10][11]. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[1][10].

By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring that your valuable research is conducted with the highest standards of safety and scientific integrity.

References

  • MSDS of 3-Bromo-6-Methylpyridazine. Capot Chemical Co., Ltd. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.